5-Cyano-1-methylbenzoimidazole
Description
The exact mass of the compound 1-Methyl-1H-benzo[d]imidazole-5-carbonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-methylbenzimidazole-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3/c1-12-6-11-8-4-7(5-10)2-3-9(8)12/h2-4,6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJHYDBVFHHMVCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C=CC(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90611407 | |
| Record name | 1-Methyl-1H-benzimidazole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90611407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53484-13-2 | |
| Record name | 1-Methyl-1H-benzimidazole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90611407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-1H-1,3-benzodiazole-5-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of 5-Cyano-1-methylbenzoimidazole
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
5-Cyano-1-methylbenzoimidazole is a valuable heterocyclic compound, serving as a key intermediate in the synthesis of pharmacologically active molecules. Its structure, featuring a fusion of benzene and imidazole rings, offers a versatile scaffold for chemical modification in drug discovery.[1] This guide provides an in-depth exploration of a reliable synthetic pathway to this compound, detailed experimental protocols, and comprehensive characterization methodologies. By explaining the causality behind experimental choices and integrating self-validating checkpoints, this document serves as a practical resource for chemists in research and development.
Introduction: The Significance of the Benzimidazole Scaffold
Benzimidazoles are a prominent class of heterocyclic compounds characterized by the fusion of benzene and imidazole rings.[1] This unique architecture confers aromatic stability and provides multiple sites for chemical modification, making it a "privileged scaffold" in medicinal chemistry.[2] Derivatives of this core structure are known to exhibit a wide array of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1] The cyano group (C≡N) at the 5-position and the methyl group at the N-1 position of the target compound, this compound (C₉H₇N₃, Molar Mass: 157.17 g/mol ), make it a particularly useful building block for extending the molecular framework and developing novel therapeutic agents.[3]
Strategic Approach to Synthesis
The classical and most prevalent methods for synthesizing the benzimidazole ring involve the condensation of ortho-phenylenediamines (or 1,2-diaminobenzenes) with either carboxylic acids (Phillips-Ladenburg reaction) or aldehydes (Weidenhagen reaction).[4] These methods, while foundational, often require high temperatures and can result in low yields.[4]
For the synthesis of this compound, a logical and efficient approach involves the cyclization of a pre-functionalized ortho-phenylenediamine precursor, namely 4-amino-3-(methylamino)benzonitrile .[5] This strategy offers superior control over the final substitution pattern, particularly the regioselective placement of the N-methyl group. The cyclization is typically achieved by reacting this diamine with formic acid, which serves as the source for the C2 carbon of the imidazole ring.
Causality of Precursor Selection: Using 4-amino-3-(methylamino)benzonitrile as the starting material is strategically advantageous. The vicinal primary and secondary amino groups are perfectly positioned for cyclization. The pre-existing cyano and N-methyl groups ensure that the final product is formed without the need for additional, potentially low-yielding, post-cyclization modification steps.
Synthetic and Characterization Workflow
The overall process, from starting materials to a fully characterized final product, follows a logical sequence of synthesis, purification, and analysis. Each step is designed to validate the outcome of the previous one.
Caption: Overall workflow for the synthesis and characterization of this compound.
Detailed Experimental Protocol
This protocol details the cyclization of 4-amino-3-(methylamino)benzonitrile with formic acid. All operations should be conducted in a well-ventilated fume hood by qualified personnel.
Reagents and Materials
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Role |
| 4-Amino-3-(methylamino)benzonitrile | C₈H₉N₃ | 147.18 | 5.00 g | 33.97 | Starting Material |
| Formic Acid (≥95%) | CH₂O₂ | 46.03 | 30 mL | ~795 | Reagent & Solvent |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | As needed | - | Neutralization |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ~200 mL | - | Extraction Solvent |
| Brine (Saturated NaCl) | NaCl(aq) | - | ~50 mL | - | Washing Agent |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - | Drying Agent |
Synthetic Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-amino-3-(methylamino)benzonitrile (5.00 g, 33.97 mmol).
-
Reagent Addition: Carefully add formic acid (30 mL) to the flask.
-
Cyclization: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 3-4 hours.
-
Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes. The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicates reaction completion.
-
-
Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture over crushed ice (~100 g) in a beaker.
-
Basification: Stir the aqueous mixture and slowly add a 10 M sodium hydroxide solution to neutralize the excess formic acid. Adjust the pH to ~8-9. A precipitate will form.
-
Causality: Basification is crucial to deprotonate the benzimidazole product, reducing its water solubility and facilitating its extraction into an organic solvent.
-
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 50 mL) to remove residual water and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification
The crude this compound can be purified by one of the following methods:
-
Recrystallization: Dissolve the crude solid in a minimal amount of hot ethyl acetate or ethanol and allow it to cool slowly to form pure crystals.
-
Column Chromatography: For higher purity, dissolve the crude product in a minimal amount of dichloromethane and load it onto a silica gel column. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing to 50%).
Characterization and Data Interpretation
Comprehensive spectroscopic analysis is essential to confirm the identity, structure, and purity of the synthesized compound.
Caption: Key analytical techniques for structural elucidation.
Expected Analytical Data
The following table summarizes the expected data from the primary characterization techniques.[6][7]
| Technique | Parameter | Expected Result | Interpretation |
| ¹H NMR | Chemical Shift (δ) | ~8.3 ppm (s, 1H) | Proton at C2 of the imidazole ring. |
| (in CDCl₃) | ~8.1 ppm (d, 1H) | Aromatic proton at C4. | |
| ~7.6 ppm (d, 1H) | Aromatic proton at C6. | ||
| ~7.5 ppm (dd, 1H) | Aromatic proton at C7. | ||
| ~3.9 ppm (s, 3H) | Methyl protons on N1. | ||
| ¹³C NMR | Chemical Shift (δ) | ~145-150 ppm | Carbon at C2. |
| ~119-144 ppm | Aromatic and imidazole carbons (C4, C5, C6, C7, C3a, C7a). | ||
| ~119 ppm | Cyano carbon (C≡N). | ||
| ~105-110 ppm | Carbon attached to the cyano group (C5). | ||
| ~32 ppm | Methyl carbon on N1. | ||
| Mass Spec. | Molecular Ion (M+H)⁺ | m/z = 158.07 | Confirms the molecular weight (157.17) + proton.[5] |
| FTIR | Wavenumber (cm⁻¹) | ~2220-2230 cm⁻¹ | Strong, sharp absorption characteristic of a C≡N (nitrile) stretch. |
| ~3100-3150 cm⁻¹ | Aromatic C-H stretch. | ||
| ~1600-1620 cm⁻¹ | C=N stretch of the imidazole ring.[7] | ||
| Melting Point | Range (°C) | Literature-dependent | A sharp melting point range indicates high purity. |
Safety, Handling, and Storage
-
Safety: Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Handle formic acid and sodium hydroxide with extreme care as they are corrosive.
-
Handling: All manipulations should be performed within a chemical fume hood to avoid inhalation of vapors.
-
Storage: Store this compound in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
This guide outlines a robust and well-characterized method for the synthesis of this compound. By understanding the rationale behind the chosen synthetic route and employing a systematic approach to purification and characterization, researchers can reliably produce this important chemical intermediate for applications in drug discovery and materials science. The provided protocols and data serve as a self-validating framework to ensure experimental success and product integrity.
References
- 1. researchgate.net [researchgate.net]
- 2. Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides Self-Assisted by a 2-Hydroxyaryl Group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03907C [pubs.rsc.org]
- 5. PubChemLite - 4-amino-3-(methylamino)benzonitrile (C8H9N3) [pubchemlite.lcsb.uni.lu]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
An In-depth Technical Guide to 5-Cyano-1-methylbenzoimidazole (CAS: 53484-13-2): A Privileged Scaffold in Modern Drug Discovery
This guide provides a comprehensive technical overview of 5-Cyano-1-methylbenzoimidazole, a heterocyclic compound of significant interest to researchers, scientists, and professionals in the field of drug development. By synthesizing foundational chemical principles with practical, field-proven insights, this document aims to serve as an essential resource for the synthesis, characterization, and potential applications of this versatile molecule.
Introduction: The Benzimidazole Scaffold - A Cornerstone of Medicinal Chemistry
The benzimidazole core, a bicyclic aromatic system formed by the fusion of a benzene and an imidazole ring, is a privileged scaffold in medicinal chemistry.[1][2] Its structural resemblance to endogenous purines allows it to readily interact with a multitude of biological targets, leading to a broad spectrum of pharmacological activities.[3] Derivatives of benzimidazole are integral components of numerous FDA-approved drugs, demonstrating efficacy as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[2][4] The strategic placement of various functional groups on the benzimidazole nucleus allows for the fine-tuning of its physicochemical properties and biological activity, making it a highly adaptable framework for drug design.[2]
This compound (also known as 1-methyl-1H-benzimidazole-5-carbonitrile) incorporates two key substituents that enhance its potential as a drug discovery building block: a methyl group at the 1-position and a cyano group at the 5-position. The N-methylation prevents tautomerization and can influence the molecule's binding affinity and metabolic stability. The cyano group is a versatile synthetic handle, enabling further chemical modifications, and can also contribute to the molecule's biological activity.[5]
Physicochemical Properties and Data
A thorough understanding of the physicochemical properties of this compound is fundamental for its application in drug discovery, guiding aspects from reaction setup to formulation.
| Property | Value | Source |
| CAS Number | 53484-13-2 | |
| Molecular Formula | C₉H₇N₃ | [6] |
| Molecular Weight | 157.17 g/mol | [6] |
| Synonyms | 1-methyl-1H-benzimidazole-5-carbonitrile | [6] |
| Appearance | (Predicted) Crystalline solid | N/A |
| Topological Polar Surface Area | 41.6 Ų | [6] |
| XLogP3 | 1.2 | [6] |
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of benzimidazole derivatives often involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative. The following protocol describes a robust and reproducible method for the preparation of this compound, adapted from established methodologies for similar benzimidazole syntheses.
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Materials:
-
4-Methylamino-3-nitrobenzonitrile
-
Sodium Dithionite (Na₂S₂O₄)
-
Formic Acid (HCOOH)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography elution
Procedure:
-
Reduction of the Nitro Group: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methylamino-3-nitrobenzonitrile (1 equivalent) in a suitable solvent such as a mixture of ethanol and water.
-
Heat the mixture to a gentle reflux.
-
Add sodium dithionite (3-4 equivalents) portion-wise to the refluxing solution. The color of the reaction mixture should change, indicating the reduction of the nitro group to an amine. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
In Situ Cyclization: Once the reduction is complete, carefully add formic acid (excess, ~5-10 equivalents) to the reaction mixture.
-
Continue to reflux the mixture for several hours until the formation of the benzimidazole ring is complete, as monitored by TLC.
-
Work-up: Cool the reaction mixture to room temperature and carefully neutralize it with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent, to afford pure this compound.
Characterization and Analytical Protocols
Comprehensive characterization is crucial to confirm the identity and purity of the synthesized this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is an essential technique for assessing the purity of the final compound. A general method for benzimidazole derivatives can be adapted.[7][8]
-
Column: C8 or C18 reversed-phase column (e.g., Nucleosil C8).[7]
-
Mobile Phase: A gradient system of acetonitrile and water with a pH modifier like orthophosphoric acid, adjusted to a suitable pH (e.g., 4.5) with a base.[7]
-
Detection: UV detection at a wavelength where the benzimidazole core has strong absorbance (e.g., 254 nm or 288 nm).[7]
-
Sample Preparation: Dissolve a small amount of the compound in the mobile phase or a compatible solvent.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized compound.
-
Ionization Technique: Electrospray ionization (ESI) is commonly used for benzimidazole derivatives.
-
Expected Ion: The protonated molecule [M+H]⁺ with an m/z corresponding to the molecular weight of this compound plus the mass of a proton.
-
Fragmentation Pattern: The fragmentation pattern in MS/MS can provide further structural confirmation. Common fragmentation pathways for benzimidazoles have been studied and can be used for comparison.[2][9][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons on the benzimidazole ring and the methyl protons. The chemical shifts and coupling constants of the aromatic protons can confirm the substitution pattern. For 1-methylbenzimidazole, the N-methyl protons typically appear as a singlet.[11][12]
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule, including the cyano carbon and the carbons of the benzimidazole core. The chemical shifts of the carbons in the imidazole and benzene rings are well-documented for benzimidazole derivatives and can be used for signal assignment.[11]
Applications in Drug Discovery and Development
The benzimidazole scaffold is a well-established pharmacophore in drug discovery, and this compound represents a valuable building block for the synthesis of novel therapeutic agents.
Potential as an Anticancer Agent
Numerous benzimidazole derivatives have demonstrated potent anticancer activity through various mechanisms of action.[1][2] While specific studies on the anticancer activity of this compound are not yet prevalent in the literature, its structural features suggest it could be a promising candidate for further investigation.
-
Structure-Activity Relationship (SAR): The presence of a cyano group at the 5-position has been shown in some benzimidazole series to contribute to or enhance biological activity.[8] The N-methyl group can improve cell permeability and metabolic stability.
-
Hypothesized Mechanism of Action: Based on the activities of related benzimidazoles, potential anticancer mechanisms could include:
-
Tubulin Polymerization Inhibition: Many benzimidazoles disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.
-
Kinase Inhibition: The benzimidazole scaffold can be elaborated to target various protein kinases involved in cancer cell signaling.
-
DNA Intercalation or Minor Groove Binding: Some benzimidazole derivatives can interact with DNA, interfering with replication and transcription.[10]
-
Potential as an Antimicrobial Agent
The benzimidazole core is also found in several antimicrobial drugs.[3] The structural similarity to purines allows these compounds to interfere with microbial metabolic pathways. Studies on other cyano-substituted benzimidazoles have shown antimicrobial and antibiofilm activities.[4][5] Therefore, this compound warrants investigation for its potential antibacterial and antifungal properties.
A Versatile Intermediate in Medicinal Chemistry
The cyano group of this compound is a key feature that makes it a highly valuable intermediate for the synthesis of a diverse library of compounds. The cyano group can be readily converted into other functional groups such as:
-
Carboxylic acids: via hydrolysis.
-
Amines: via reduction.
-
Tetrazoles: via reaction with azides.
This chemical versatility allows medicinal chemists to explore a wide range of structural modifications to optimize the pharmacological properties of lead compounds derived from this scaffold.
Conclusion and Future Perspectives
This compound is a heterocyclic compound with significant potential in the field of drug discovery. Its benzimidazole core provides a proven pharmacophore with a broad range of biological activities, while the N-methyl and 5-cyano substituents offer opportunities for fine-tuning its properties and for further chemical elaboration. While direct biological data for this specific compound is still emerging, the extensive literature on related benzimidazoles strongly suggests its promise as a scaffold for the development of new anticancer and antimicrobial agents. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers to explore the full potential of this versatile molecule. Future research should focus on the systematic biological evaluation of this compound and its derivatives to fully elucidate their therapeutic potential.
References
- 1. Synthesis and Anticancer Activity of Benzimidazole/Benzoxazole Substituted Triazolotriazines in Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and anticancer activity of some novel 2-substituted benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]
- 9. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Impact of a benzimidazole salt on gene expression, cytotoxicity, and apoptotic processes in HepG2 cell line - Journal of King Saud University - Science [jksus.org]
- 12. In-vitro antibacterial and antibiofilm activities and in-silico analysis of a potent cyclic peptide from a novel Streptomyces sp. strain RG-5 against antibiotic-resistant and biofilm-forming pathogenic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
biological activity of 5-Cyano-1-methylbenzoimidazole
An In-Depth Technical Guide on the Biological Activity of 5-Cyano-1-methylbenzoimidazole
Disseminated to: Researchers, Scientists, and Drug Development Professionals
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological profile. This technical guide provides a comprehensive examination of the biological activities of this compound, a specific derivative that holds considerable therapeutic promise. While direct studies on this exact molecule are emerging, this guide synthesizes data from closely related analogues to project its potential anticancer and antimicrobial properties. We delve into the mechanistic underpinnings of these activities, drawing from the rich literature on substituted benzimidazoles. Furthermore, this document offers detailed, field-proven experimental protocols for the in-vitro evaluation of this compound, complete with data interpretation insights. Visualized workflows and signaling pathways are provided to enhance understanding and practical application in a research and development setting.
Introduction: The Benzimidazole Scaffold - A Privileged Structure in Drug Discovery
Benzimidazoles are heterocyclic aromatic compounds formed by the fusion of benzene and imidazole rings. This structural motif is analogous to naturally occurring purine nucleoside bases, which allows for favorable interactions with various biological macromolecules.[1] Consequently, benzimidazole derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3][4] The therapeutic success of marketed drugs such as the anticancer agent bendamustine and the proton pump inhibitor omeprazole underscores the significance of the benzimidazole core in drug design.
The biological activity of benzimidazole derivatives can be finely tuned by substitutions on the benzene and imidazole rings. The introduction of a cyano group, a potent electron-withdrawing group, at the 5-position has been shown to positively influence the biological activity of various heterocyclic compounds.[5] Similarly, methylation at the N-1 position can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, thereby impacting its biological profile. This guide focuses on the convergence of these structural features in this compound and its anticipated biological potential.
Projected Biological Activities of this compound
Based on extensive research on analogous compounds, this compound is predicted to exhibit significant anticancer and antimicrobial activities.
Anticancer Activity
The benzimidazole scaffold is a well-established pharmacophore in oncology research. Numerous derivatives have shown potent cytotoxic effects against a wide range of cancer cell lines.[6][7] The presence of a cyano group at the 5-position, in particular, has been associated with enhanced antiproliferative activity in several studies. For instance, a series of 1-cyano-2-amino-benzimidazole derivatives displayed potent cytotoxic activities against human lung carcinoma (A549), leukemia (K562), and prostate cancer (PC-3) cell lines.[8]
2.1.1. Potential Mechanisms of Anticancer Action
The anticancer effects of benzimidazole derivatives are often multifactorial, involving the modulation of several key cellular pathways.
-
Induction of Apoptosis: Many benzimidazole compounds exert their anticancer effects by triggering programmed cell death, or apoptosis.[2] This can occur through both intrinsic and extrinsic pathways, often involving the activation of caspases and modulation of Bcl-2 family proteins.[2]
-
Cell Cycle Arrest: Disruption of the normal cell cycle progression is another common mechanism. Benzimidazole derivatives have been observed to cause cell cycle arrest at different phases, such as G2/M, preventing cancer cell proliferation.[6]
-
Kinase Inhibition: The benzimidazole structure is a common scaffold for the design of kinase inhibitors.[9] Specific kinases that are often targeted include those involved in signal transduction pathways critical for cancer cell growth and survival.
-
Topoisomerase Inhibition: Some benzimidazole derivatives can interfere with the function of topoisomerases, enzymes that are essential for DNA replication and transcription.[10][11] This leads to DNA damage and ultimately cell death.
Signaling Pathway: Potential Kinase Inhibition by this compound
Caption: Potential mechanism of kinase inhibition.
Antimicrobial Activity
The benzimidazole nucleus is also a key component in many antimicrobial agents.[3] Derivatives have shown efficacy against a broad spectrum of bacteria and fungi.[1][12] The structural similarity to purines allows them to interfere with essential microbial metabolic pathways.
2.2.1. Potential Mechanisms of Antimicrobial Action
-
Inhibition of Nucleic Acid Synthesis: By mimicking purine nucleosides, benzimidazole derivatives can disrupt the synthesis of microbial DNA and RNA.
-
Enzyme Inhibition: They can inhibit key microbial enzymes, such as those involved in cell wall synthesis or folic acid metabolism.
-
Disruption of Cellular Respiration: Some derivatives have been shown to interfere with the electron transport chain, leading to a depletion of cellular energy.
In-Vitro Experimental Protocols
To evaluate the , a series of well-established in-vitro assays are recommended.
Anticancer Activity Evaluation
3.1.1. Cell Viability and Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the cytotoxic effect of a compound on cancer cell lines.[6]
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the different concentrations to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
3.1.2. Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to quantify the induction of apoptosis.[6]
Protocol:
-
Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI). Incubate in the dark for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
Experimental Workflow: In-Vitro Anticancer Evaluation
Caption: Workflow for anticancer activity assessment.
Antimicrobial Activity Evaluation
3.2.1. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Protocol:
-
Prepare Inoculum: Grow bacterial or fungal strains overnight and adjust the turbidity to a 0.5 McFarland standard.
-
Serial Dilution: Prepare two-fold serial dilutions of this compound in a 96-well plate containing broth.
-
Inoculation: Inoculate each well with the prepared microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth.
Data Summary
While specific quantitative data for this compound is not yet widely published, the following table summarizes representative IC50 values for structurally related 5-cyanobenzimidazole derivatives against various cancer cell lines, as reported in the literature.
| Compound Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 1-Cyano-2-amino-benzimidazole analogue | A549 (Lung) | Potent Activity | [8] |
| 1-Cyano-2-amino-benzimidazole analogue | K562 (Leukemia) | Potent Activity | [8] |
| Benzimidazole-triazolothiadiazine hybrid with cyano group | MCF-7 (Breast) | 0.016 | [2] |
| 2-Aryl-5-cyano-1H-benzimidazole derivative | Various | Varies | [10] |
Note: "Potent Activity" indicates that the source reported significant cytotoxicity without providing a specific IC50 value.
Conclusion and Future Directions
This compound emerges as a molecule of significant interest for further investigation in the fields of oncology and microbiology. The strong precedent set by structurally similar compounds suggests a high probability of potent anticancer and antimicrobial activities. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of its biological profile.
Future research should focus on the synthesis and in-vitro screening of this compound against a diverse panel of cancer cell lines and microbial strains. Elucidation of its precise mechanisms of action through detailed molecular studies will be crucial for its potential development as a therapeutic agent. Structure-activity relationship (SAR) studies involving modifications at other positions of the benzimidazole ring could lead to the discovery of even more potent and selective drug candidates.
References
- 1. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules [pubmed.ncbi.nlm.nih.gov]
- 2. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New benzimidazole derivatives containing hydrazone group as anticancer agents: Inhibition of carbonic anhydrase IX and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Unraveling the Enigma: A Technical Guide to the Mechanism of Action of 5-Cyano-1-methylbenzoimidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzimidazole scaffold represents a "privileged structure" in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities, including potent anticancer properties.[1] 5-Cyano-1-methylbenzoimidazole, a distinct member of this family, has emerged as a compound of significant interest. This technical guide provides an in-depth exploration of its putative mechanism of action, drawing upon the established knowledge of related benzimidazole compounds. We will delve into the potential molecular targets and cellular pathways influenced by this molecule and present a comprehensive suite of experimental protocols to rigorously investigate and validate its biological activity. This document is intended to serve as a foundational resource for researchers dedicated to advancing our understanding and application of novel benzimidazole-based therapeutics.
The Benzimidazole Scaffold: A Cornerstone of Modern Therapeutics
Benzimidazoles, heterocyclic aromatic compounds formed by the fusion of benzene and imidazole rings, are structural isosteres of naturally occurring purine nucleotides.[1] This inherent similarity allows them to interact with a multitude of biological targets, leading to a broad spectrum of therapeutic effects.[1] The versatility of the benzimidazole core allows for substitutions at various positions, significantly influencing its pharmacokinetic and pharmacodynamic properties. This has led to the development of a diverse range of FDA-approved drugs for various indications.[2]
Postulated Mechanisms of Action for this compound
While the specific mechanism of action for this compound is not yet fully elucidated, the extensive body of research on analogous compounds provides a strong foundation for several compelling hypotheses. The presence of the electron-withdrawing cyano group at the 5-position and the methyl group at the 1-position are key structural features that likely dictate its interaction with cellular machinery. Based on existing literature, we can postulate the following primary mechanisms:
Disruption of Microtubule Dynamics
A prominent mechanism of action for many anticancer benzimidazole derivatives is the inhibition of tubulin polymerization.[3][4][5][6][7][8] Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton, playing critical roles in cell division, intracellular transport, and maintenance of cell shape. By binding to tubulin, these compounds can disrupt microtubule formation, leading to mitotic arrest in the G2/M phase of the cell cycle and subsequent induction of apoptosis.[4]
In-depth Insight: The binding of benzimidazole derivatives to the colchicine-binding site on β-tubulin is a well-documented interaction that prevents the polymerization of tubulin dimers into microtubules.[3] This disruption of the microtubule network activates the spindle assembly checkpoint, ultimately triggering the apoptotic cascade.
Inhibition of Topoisomerase Activity
DNA topoisomerases are vital enzymes that resolve topological challenges in DNA during replication, transcription, and recombination.[1][9][10] Several benzimidazole derivatives have been identified as potent inhibitors of topoisomerase I and/or II.[1][9][11][12][13] By stabilizing the enzyme-DNA cleavage complex, these inhibitors lead to the accumulation of DNA strand breaks, which, if not repaired, trigger apoptotic cell death.[1]
In-depth Insight: The planar benzimidazole ring system can intercalate into the DNA double helix, while substituents can interact with the topoisomerase enzyme itself, leading to the stabilization of the cleavable complex. This transforms the essential enzyme into a cellular poison.
Induction of Apoptosis via Mitochondrial Pathways and Oxidative Stress
A hallmark of many anticancer agents, including benzimidazole derivatives, is their ability to induce programmed cell death, or apoptosis.[4][14][15][16][17] This is often mediated through the intrinsic (mitochondrial) pathway, characterized by the depolarization of the mitochondrial membrane, release of cytochrome c, and activation of caspases.[15] Furthermore, the generation of reactive oxygen species (ROS) can be a key upstream event that triggers mitochondrial dysfunction and apoptosis.[18] A new benzimidazole acridine derivative has been shown to exert its anticancer activity by inducing both intrinsic and extrinsic apoptosis pathways via the ROS-JNK1 pathway.[18]
In-depth Insight: The electron-withdrawing nature of the cyano group in this compound may facilitate redox cycling, leading to an increase in intracellular ROS levels. This oxidative stress can damage cellular components, including mitochondria, thereby initiating the apoptotic cascade.
A Roadmap for Mechanistic Elucidation: Experimental Workflows
To systematically investigate the mechanism of action of this compound, a multi-faceted experimental approach is required. The following protocols provide a comprehensive framework for this endeavor.
Preliminary Cytotoxicity Assessment
The initial step is to determine the cytotoxic potential of this compound across a panel of relevant cancer cell lines.
Table 1: Representative Data from a Preliminary Cytotoxicity Screen
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast | Value |
| HeLa | Cervical | Value |
| A549 | Lung | Value |
| HCT116 | Colon | Value |
Note: The IC50 values in this table are placeholders and would be determined experimentally.
Investigating the Impact on Cell Cycle Progression
Flow cytometry is a powerful technique to assess the effect of a compound on the cell cycle.
-
Cell Culture and Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0.5x, 1x, and 2x IC50) for a specified duration (e.g., 24, 48 hours). Include a vehicle-treated control.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while gently vortexing and fix overnight at -20°C.[19]
-
Staining: Centrifuge the fixed cells, wash with PBS to remove ethanol, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.[19][20]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[20][21]
Figure 1: Workflow for Cell Cycle Analysis.
Quantifying Apoptosis Induction
To confirm that cell death occurs via apoptosis, Annexin V/PI staining followed by flow cytometry is the gold standard.
-
Cell Culture and Treatment: Treat cells with this compound as described for the cell cycle analysis.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin Binding Buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.[22][23][24]
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.[23][24]
-
Flow Cytometry Analysis: Analyze the stained cells immediately by flow cytometry. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.[22]
Figure 2: Workflow for Apoptosis Detection and Analysis.
To further confirm the involvement of caspases in the apoptotic pathway, a colorimetric or fluorometric assay can be performed.
-
Cell Lysis: Treat cells with this compound, harvest, and lyse the cells to release intracellular contents.
-
Substrate Addition: Add a caspase-specific substrate (e.g., DEVD-pNA for caspase-3) to the cell lysate.[25][26][27]
-
Detection: Measure the absorbance or fluorescence of the cleaved substrate using a microplate reader.[26][27] The signal intensity is proportional to the caspase activity.
Direct Target Engagement Assays
This assay directly measures the effect of the compound on the polymerization of purified tubulin.
-
Reagent Preparation: Prepare a reaction mixture containing purified tubulin, GTP, and a fluorescent reporter in a suitable buffer.[28][29][30][31]
-
Compound Addition: Add this compound at various concentrations to the reaction mixture. Include a known inhibitor (e.g., nocodazole) and an enhancer (e.g., paclitaxel) as controls.[28]
-
Initiation of Polymerization: Initiate polymerization by raising the temperature to 37°C.[28][29]
-
Data Acquisition: Monitor the increase in fluorescence over time using a microplate reader.[28][31] Inhibition of polymerization will result in a decrease in the rate and extent of fluorescence increase.[28]
This assay assesses the ability of the compound to inhibit the relaxation of supercoiled DNA by topoisomerase.
-
Reaction Setup: Prepare a reaction mixture containing supercoiled plasmid DNA, purified topoisomerase I or II, and the appropriate reaction buffer.[10][32][33]
-
Compound Addition: Add this compound at various concentrations to the reaction. Include a known inhibitor (e.g., camptothecin for Topo I) as a positive control.[11]
-
Incubation: Incubate the reaction at 37°C to allow the enzyme to relax the supercoiled DNA.[32][33]
-
Analysis: Stop the reaction and analyze the DNA topology by agarose gel electrophoresis.[33] Inhibition of topoisomerase activity will result in a higher proportion of supercoiled DNA compared to the relaxed form.
Structure-Activity Relationship (SAR) Insights
The biological activity of benzimidazole derivatives is highly dependent on the nature and position of substituents on the benzimidazole ring.[34][35][36][37] For this compound, the following points are noteworthy:
-
The Cyano Group at Position 5: Electron-withdrawing groups at this position can significantly influence the electronic distribution of the benzimidazole ring, potentially enhancing its interaction with biological targets.
-
The Methyl Group at Position 1: Substitution at the N1 position can impact the molecule's lipophilicity and its ability to form hydrogen bonds, which can be crucial for target binding.
Further SAR studies, involving the synthesis and testing of analogs with different substituents at these positions, will be invaluable in optimizing the potency and selectivity of this compound.
Conclusion
This compound holds considerable promise as a lead compound for the development of novel therapeutics. Based on the extensive research on the benzimidazole scaffold, its mechanism of action is likely to involve the disruption of microtubule dynamics, inhibition of topoisomerase activity, and/or the induction of apoptosis via oxidative stress. The experimental workflows detailed in this guide provide a robust framework for the systematic investigation of these potential mechanisms. A thorough understanding of its molecular interactions and cellular effects will be paramount in translating the potential of this intriguing molecule into clinical applications.
References
- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent developments of benzimidazole based analogs as potential tubulin polymerization inhibitors: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Topoisomerase assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ptfarm.pl [ptfarm.pl]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. Design and synthesis of benzimidazole derivatives as apoptosis-inducing agents by targeting Bcl-2 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. New benzimidazole acridine derivative induces human colon cancer cell apoptosis in vitro via the ROS-JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. wp.uthscsa.edu [wp.uthscsa.edu]
- 20. Flow cytometry with PI staining | Abcam [abcam.com]
- 21. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 22. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 23. kumc.edu [kumc.edu]
- 24. bosterbio.com [bosterbio.com]
- 25. Caspase-Glo® 3/7 Assay Protocol [promega.kr]
- 26. creative-bioarray.com [creative-bioarray.com]
- 27. sigmaaldrich.com [sigmaaldrich.com]
- 28. benchchem.com [benchchem.com]
- 29. sigmaaldrich.com [sigmaaldrich.com]
- 30. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 31. benchchem.com [benchchem.com]
- 32. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 34. tandfonline.com [tandfonline.com]
- 35. mdpi.com [mdpi.com]
- 36. Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. Structure activity relationships of substituted benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Fingerprinting of 5-Cyano-1-methylbenzoimidazole: A Technical Guide for Researchers
Introduction: The Structural Significance of 5-Cyano-1-methylbenzoimidazole in Drug Discovery
This compound is a heterocyclic compound of significant interest in the field of medicinal chemistry and drug development. The benzimidazole scaffold is a well-established pharmacophore present in numerous FDA-approved drugs, exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1] The introduction of a cyano (-CN) group at the 5-position and a methyl (-CH₃) group at the N1-position modulates the electronic properties and steric profile of the parent molecule, potentially enhancing its binding affinity and selectivity for specific biological targets.
Accurate and unambiguous structural elucidation is a cornerstone of any drug discovery program. This technical guide provides an in-depth analysis of the spectroscopic characteristics of this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). As a self-validating system, the convergence of data from these orthogonal techniques provides a high degree of confidence in the compound's identity and purity. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies for the comprehensive spectroscopic analysis of this important molecule.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are indispensable.
A. ¹H NMR Spectroscopy: Probing the Proton Environment
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence chemical shifts, so consistency is key.[2]
-
Instrument Setup: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. A higher field strength will provide better signal dispersion, which is crucial for resolving complex splitting patterns.
-
Data Acquisition: Standard acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16 or 32) to achieve an adequate signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm, DMSO-d₆ at 2.50 ppm).
Predicted ¹H NMR Spectral Data and Interpretation:
The predicted ¹H NMR spectrum of this compound in CDCl₃ is expected to show distinct signals corresponding to the aromatic protons and the N-methyl protons. The cyano group is strongly electron-withdrawing, which will significantly influence the chemical shifts of the protons on the benzene ring.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-2 | ~8.1 | Singlet (s) | N/A | The proton at the C2 position of the imidazole ring is typically a singlet and appears at a downfield chemical shift. |
| H-4 | ~8.0 | Singlet (s) | N/A | The proton at C4 is adjacent to the electron-withdrawing cyano group, leading to a significant downfield shift. It is expected to appear as a singlet or a very narrow doublet due to a small meta coupling. |
| H-6 | ~7.6 | Doublet (d) | ~8.5 | This proton is ortho to H-7, resulting in a doublet. Its chemical shift is influenced by the cyano group at the para position. |
| H-7 | ~7.4 | Doublet (d) | ~8.5 | This proton is ortho to H-6 and is the most upfield of the aromatic protons. |
| N-CH₃ | ~3.8 | Singlet (s) | N/A | The methyl group attached to the nitrogen atom is a characteristic singlet. |
Causality Behind Chemical Shift Predictions: The electron-withdrawing nature of the cyano group deshields the protons on the aromatic ring, causing them to resonate at a lower field (higher ppm) compared to unsubstituted benzimidazole.[3] The proton at C4 is expected to be the most deshielded due to its proximity to the cyano group. The N-methyl group's chemical shift is a standard value for such functionalities in heterocyclic systems.
B. ¹³C NMR Spectroscopy: Unveiling the Carbon Framework
Experimental Protocol:
The sample preparation is the same as for ¹H NMR. The ¹³C NMR spectrum is typically acquired on the same instrument using a broadband probe. A proton-decoupled sequence is used to simplify the spectrum to a series of singlets, one for each unique carbon atom.
Predicted ¹³C NMR Spectral Data and Interpretation:
The ¹³C NMR spectrum will provide a count of the unique carbon atoms in the molecule and information about their electronic environment.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C2 | ~145 | The C2 carbon of the imidazole ring is typically found in this region.[4] |
| C4 | ~128 | Influenced by the adjacent cyano group. |
| C5 | ~108 | The carbon directly attached to the electron-withdrawing cyano group will be significantly shielded. |
| C6 | ~125 | Aromatic carbon. |
| C7 | ~112 | Aromatic carbon. |
| C3a | ~142 | Bridgehead carbon. |
| C7a | ~135 | Bridgehead carbon. |
| -CN | ~118 | The nitrile carbon has a characteristic chemical shift in this range. |
| N-CH₃ | ~32 | The N-methyl carbon is typically found in this upfield region. |
Trustworthiness Through Orthogonal Data: The combination of ¹H and ¹³C NMR data, potentially supplemented with 2D NMR experiments like HSQC and HMBC, allows for the unambiguous assignment of all proton and carbon signals, creating a robust and self-validating structural determination.
II. Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations.
Experimental Protocol:
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet. For ATR, a small amount of the solid sample is placed directly on the crystal.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum is collected first and automatically subtracted from the sample spectrum.
Predicted IR Spectral Data and Interpretation:
The IR spectrum of this compound will exhibit characteristic absorption bands for the cyano group, the aromatic ring, and the C-H bonds.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
| C≡N stretch | ~2230 - 2220 | Strong, sharp |
| C=N and C=C stretches (aromatic) | ~1620 - 1450 | Medium to strong |
| C-H stretch (aromatic) | ~3100 - 3000 | Medium |
| C-H stretch (aliphatic, -CH₃) | ~2980 - 2850 | Medium |
| C-H bend (out-of-plane, aromatic) | ~900 - 675 | Strong |
Authoritative Grounding: The strong, sharp absorption band around 2225 cm⁻¹ is a highly reliable diagnostic peak for the presence of a nitrile (cyano) group.[5] The pattern of peaks in the "fingerprint region" (below 1500 cm⁻¹) is unique to the molecule and can be used for identification by comparison with a reference spectrum.
III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
Experimental Protocol:
-
Sample Introduction and Ionization: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas or liquid chromatography. Electrospray ionization (ESI) is a common soft ionization technique for this type of molecule, which will primarily produce the protonated molecular ion [M+H]⁺.
-
Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
Predicted Mass Spectrum Data and Interpretation:
-
Molecular Ion: The molecular formula of this compound is C₉H₇N₃, with a monoisotopic mass of 157.06 g/mol .[6] In positive ion ESI-MS, the base peak is expected to be the protonated molecule [M+H]⁺ at an m/z of 158.07.
-
Fragmentation: While ESI is a soft ionization technique, some fragmentation may be observed, especially with increased cone voltage or in tandem MS (MS/MS) experiments. Potential fragmentation pathways could involve the loss of the methyl group or cleavage of the imidazole ring.
Data Presentation Summary:
| Technique | Key Predicted Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.1 (s, 1H), 8.0 (s, 1H), 7.6 (d, 1H), 7.4 (d, 1H), 3.8 (s, 3H) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 145, 142, 135, 128, 125, 118, 112, 108, 32 |
| IR (ATR) | ~2225 cm⁻¹ (C≡N), ~1620-1450 cm⁻¹ (C=N, C=C) |
| MS (ESI+) | m/z 158.07 [M+H]⁺ |
IV. Workflow and Data Integration
The following diagram illustrates the integrated workflow for the spectroscopic analysis of this compound, emphasizing the synergistic nature of the different techniques.
Caption: Integrated workflow for the synthesis, purification, and spectroscopic characterization of this compound.
Conclusion
The comprehensive spectroscopic analysis of this compound, integrating NMR, IR, and Mass Spectrometry, provides a robust and reliable means of structural confirmation. The predicted spectral data presented in this guide, based on established principles and data from analogous structures, offer a valuable reference for researchers working with this and related benzimidazole derivatives. By understanding the causality behind the observed spectral features, scientists can confidently identify and characterize their synthesized compounds, a critical step in the advancement of drug discovery and development programs.
References
- 1. researchgate.net [researchgate.net]
- 2. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. <sup>1</sup>H and <sup>13</sup>C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry [arabjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. echemi.com [echemi.com]
An In-depth Technical Guide to the Potential Therapeutic Targets of 5-Cyano-1-methylbenzoimidazole
Preamble: The Benzimidazole Scaffold as a Nexus of Therapeutic Innovation
The benzimidazole ring system, an isomeric fusion of benzene and imidazole, represents a "privileged scaffold" in medicinal chemistry. Its structural resemblance to naturally occurring purines allows it to interact with a vast array of biological macromolecules, making it a cornerstone in the development of novel therapeutics.[1][2] The derivatization of this core structure offers a powerful strategy to modulate pharmacological activity, with substituents at the N-1, C-2, and C-5 positions playing critical roles in target specificity and potency.[3] This guide focuses on a specific, yet under-explored derivative: 5-Cyano-1-methylbenzoimidazole . The introduction of a cyano (-CN) group at the 5-position and a methyl (-CH3) group at the N-1 position is predicted to significantly alter the molecule's electronic and steric properties. The cyano group, a potent electron-withdrawing moiety and hydrogen bond acceptor, is known to enhance the biological activity of heterocyclic compounds.[1][4] This document serves as a technical exploration of the potential therapeutic targets of this compound, extrapolating from robust data on structurally related analogs to build a compelling case for its investigation.
The Anticancer Landscape: A Primary Frontier for this compound
The most significant body of evidence for benzimidazole derivatives lies in oncology.[5][6][7] The cyano-substitution, in particular, has been featured in compounds with potent antiproliferative effects.[2][8] We will explore the most promising anticancer targets based on current literature.
Sirtuin 2 (SIRT2) Inhibition
Sirtuins are a class of NAD+-dependent deacetylases that regulate numerous cellular processes, including cell cycle, DNA repair, and apoptosis. SIRT2 is a particularly attractive cancer target. Recent research on novel benzimidazole analogs has established a direct link between their anticancer effects and SIRT2 inhibition.[9][10]
-
Causality of Experimental Choice: A study investigating a series of benzimidazole derivatives identified compound V7 as a promising anticancer agent against oral squamous cell carcinoma (H103, H314) and colorectal carcinoma (HCT116) cell lines.[9][10] The subsequent observation of SIRT2 inhibitory activity for V7 strongly suggested this as its mechanism of action. This hypothesis was further supported by molecular docking studies, which revealed key interactions within the SIRT2 catalytic site.[9][10] This provides a direct rationale for evaluating this compound as a potential SIRT2 inhibitor.
Carbonic Anhydrase (CA) IX and XII Inhibition
Carbonic anhydrases are metalloenzymes that catalyze the hydration of carbon dioxide. The tumor-associated isoforms CA IX and XII are crucial for pH regulation in hypoxic cancer cells, promoting survival and metastasis.[11] Their inhibition is a validated strategy for anticancer therapy.[11]
-
Evidence from Cyano-Benzimidazole Analogs: A study dedicated to synthesizing and evaluating 4-(5-cyano-1H-benzo[d]imidazol-2-yl) derivatives found that specific compounds, such as 3d and 3j , demonstrated potent inhibition of CA IX.[8] The presence of the 5-cyano-benzimidazole core in these highly active molecules is a strong indicator that this compound could share this inhibitory profile. These isoforms are critical for tumor cell survival in the acidic, low-oxygen microenvironment, making them prime therapeutic targets.
Disruption of Microtubule Dynamics
The microtubule network is essential for cell division, making it a classic target for chemotherapy. Benzimidazole derivatives, sharing a structural resemblance to the colchicine binding site of tubulin, have a well-documented history as tubulin polymerization inhibitors.[2][4]
-
Mechanism of Action: Compounds like Nocodazole are archetypal benzimidazole-based agents that arrest the cell cycle in the G2/M phase by depolymerizing microtubules.[2] Studies on novel benzimidazole acrylonitriles further confirm that this scaffold can be optimized to produce potent tubulin polymerization inhibitors, leading to apoptosis and decreased mitochondrial membrane potential.[4] The antiproliferative activity of this compound should be evaluated in the context of cell cycle arrest to probe this potential mechanism.
Quantitative Data from Structurally Related Compounds
| Compound Class/Name | Target/Cell Line | Reported IC50 / Activity | Reference |
| Benzimidazole Analog (V7) | H103 (Oral Carcinoma) | 11.64 µM | [9] |
| Benzimidazole Analog (V7) | H314 (Oral Carcinoma) | 16.68 µM | [9] |
| Benzimidazole Analog (V7) | HCT116 (Colorectal) | 13.30 µM | [9] |
| Cyano-Benzimidazole (3d) | Carbonic Anhydrase IX | Strong Inhibition (Value not specified) | [8] |
| Benzimidazole-Triazole (18) | A549 (Lung Cancer) | 0.63 µM | [4] |
| Benzimidazole-Triazole (18) | MCF-7 (Breast Cancer) | 1.3 µM | [4] |
| Tubulin Inhibitor (37) | SK-Mel-28 (Melanoma) | 4.17 µM | [4] |
| Tubulin Inhibitor (37) | Tubulin Polymerization | 5.65 µM | [4] |
Broader Enzymatic Inhibition Profiles
Beyond dedicated anticancer targets, the benzimidazole scaffold shows promiscuity in inhibiting various enzymes crucial to cellular homeostasis, presenting opportunities in other therapeutic areas.
Methionine Synthase Inhibition
Methionine synthase is a key enzyme in the folate and methionine cycles, essential for DNA synthesis and methylation. Its inhibition is a target for cancer therapy. Benzimidazole derivatives have been successfully designed as inhibitors that compete with the substrate 5-methyltetrahydrofolate.[12]
-
Rationale for Investigation: A study identified benzimidazole derivatives (e.g., 3j and 5c ) as potent inhibitors of rat liver methionine synthase with IC50 values of 18 µM and 9 µM, respectively.[12] Kinetic analysis revealed mixed or uncompetitive inhibition patterns, suggesting complex binding interactions.[12] This precedent warrants the investigation of this compound against this metabolic enzyme.
Casein Kinase 1δ (CK1δ) Inhibition
CK1δ is a serine/threonine kinase implicated in numerous cellular processes, and its dysregulation is linked to neurodegenerative diseases like Amyotrophic Lateral Sclerosis (ALS).[13] Theoretical studies have highlighted the potential of benzimidazole-based structures to inhibit this kinase.
-
Computational Evidence: A molecular dynamics study demonstrated that a benzimidazole (BZH) ligand could stably bind within the active site of CK1δ, forming key hydrophobic and polar contacts.[13] While this evidence is computational, it provides a strong theoretical foundation for screening this compound in relevant kinase assays.
Experimental Workflows and Protocols
To empirically validate the therapeutic targets proposed for this compound, a structured, multi-tiered experimental approach is necessary.
Target Identification and Validation Workflow
The following diagram outlines a logical workflow for moving from initial screening to target validation.
Caption: A tiered workflow for validating potential targets of this compound.
Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol is designed to determine the concentration of this compound that inhibits the growth of a cancer cell line by 50% (IC50).
-
Cell Seeding: Plate cancer cells (e.g., HCT116, A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of 2x working concentrations by serial dilution in culture medium.
-
Treatment: Remove the medium from the wells and add 100 µL of the compound dilutions (including a vehicle control with DMSO) to the respective wells in triplicate.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol: In Vitro Carbonic Anhydrase (CA) Inhibition Assay
This protocol uses a stopped-flow CO2 hydrase assay to measure the inhibition of CA isoforms.[11]
-
Reagent Preparation: Prepare an assay buffer (e.g., 20 mM HEPES, pH 7.4). Prepare stock solutions of the inhibitor (this compound) and a standard inhibitor like Acetazolamide in DMSO, then dilute in buffer.[11]
-
Enzyme & Inhibitor Pre-incubation: In a separate tube, pre-incubate the purified CA enzyme (e.g., hCA IX) with various concentrations of the inhibitor for 15 minutes at room temperature. This allows for the formation of the enzyme-inhibitor complex.[11]
-
Stopped-Flow Measurement: The assay measures the enzyme's ability to hydrate CO2.
-
One syringe of the stopped-flow instrument is loaded with the enzyme-inhibitor solution.
-
The second syringe is loaded with a CO2-saturated buffer solution containing a pH indicator (e.g., p-nitrophenol).
-
-
Initiation and Detection: Rapidly mix the contents of the two syringes. The enzyme-catalyzed hydration of CO2 causes a pH drop, which is monitored as a change in the indicator's absorbance over time.
-
Data Analysis: The initial velocity of the reaction is calculated from the slope of the absorbance change in the first few seconds.[11] These rates are plotted against inhibitor concentration to determine the IC50 value. The uncatalyzed rate (measured without enzyme) is subtracted from all measurements.
Proposed Signaling Pathway for Anticancer Activity
The following diagram illustrates a hypothetical pathway by which inhibition of CA IX or SIRT2 by this compound could lead to cancer cell death.
References
- 1. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Computational Analysis, and Antiproliferative Activity of Novel Benzimidazole Acrylonitriles as Tubulin Polymerization Inhibitors: Part 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. isca.me [isca.me]
- 4. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. New benzimidazole derivatives containing hydrazone group as anticancer agents: Inhibition of carbonic anhydrase IX and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Anticancer Potential of New Benzimidazole Theranostic - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Novel 2-substituted-benzimidazole-6-sulfonamides as carbonic anhydrase inhibitors: synthesis, biological evaluation against isoforms I, II, IX and XII and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and enzyme kinetics of novel benzimidazole and quinoxaline derivatives as methionine synthase inhibitors [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
The Emergence of a Key Heterocycle: A Technical Guide to 5-Cyano-1-methylbenzoimidazole
An In-depth Exploration of its Discovery, Synthesis, and Pivotal Role in Modern Drug Development
Introduction: The Benzimidazole Scaffold in Medicinal Chemistry
The benzimidazole nucleus, a bicyclic aromatic system formed by the fusion of benzene and imidazole rings, stands as a "privileged scaffold" in the field of medicinal chemistry. Its structural resemblance to naturally occurring purines allows it to interact with a wide array of biological targets, making it a cornerstone in the design of novel therapeutic agents.[1][2] The versatility of the benzimidazole core, which can be extensively functionalized, has led to the development of drugs spanning a wide range of therapeutic areas, including antiulcer agents, anthelmintics, antihistamines, and anticancer therapies.[3] This guide focuses on a specific, yet highly significant, derivative: 5-Cyano-1-methylbenzoimidazole. We will delve into its historical context, detail its chemical synthesis, and elucidate its importance as a key building block in the development of contemporary pharmaceuticals.
Historical Context: The Legacy of Benzimidazole Synthesis
The journey of benzimidazole chemistry began in 1872 when Hoebrecker first reported the synthesis of a 2,5-dimethylbenzimidazole derivative.[4] This pioneering work laid the foundation for over a century of research into the synthesis and application of this versatile heterocycle. A significant advancement came with the development of the Phillips-Ladenburg synthesis, a method that involves the condensation of o-phenylenediamines with carboxylic acids at elevated temperatures, which became a classical approach for preparing a wide range of 2-substituted benzimidazoles.[5]
While a singular, seminal publication marking the "discovery" of this compound is not readily apparent in a survey of the chemical literature, its emergence can be understood as a logical progression in the exploration of functionalized benzimidazoles. The introduction of the cyano (-CN) group, a versatile functional group that can be converted into other moieties such as carboxylic acids or amides, and the N-methylation to block one of the tautomeric positions, represent rational steps in creating a more tailored building block for complex molecular architectures. The existence of patents utilizing this compound as an intermediate for more complex pharmaceutical agents suggests its synthesis was likely developed as a means to an end in a drug discovery program.[6]
Physicochemical Properties and Spectroscopic Data
This compound (CAS No: 53484-13-2) is a stable, room-temperature solid.[7] Its key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₇N₃ | [7] |
| Molecular Weight | 157.17 g/mol | [7] |
| Exact Mass | 157.0640 u | [7] |
| XLogP3 | 1.2 | [7] |
| Hydrogen Bond Acceptor Count | 2 | [7] |
While a complete, published set of spectral data for this compound is not available in a single source, the expected spectral characteristics can be inferred from closely related and well-characterized benzimidazole derivatives.[4][8][9] The anticipated signals in ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry are crucial for its identification and characterization during synthesis.
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound can be logically approached through a two-step process starting from commercially available precursors. The key is the formation of the o-phenylenediamine core, which is then cyclized to form the benzimidazole ring.
Step 1: Synthesis of the Key Intermediate: 4-Amino-3-(methylamino)benzonitrile
The immediate precursor to the target molecule is 4-amino-3-(methylamino)benzonitrile.[10] This intermediate is synthesized from 4-amino-3-nitrobenzonitrile.[11]
Protocol: Synthesis of 4-Amino-3-(methylamino)benzonitrile
-
Nitration of 4-aminobenzonitrile: 4-aminobenzonitrile is first protected, for example, as the acetamide, and then nitrated to introduce a nitro group at the 3-position. Subsequent hydrolysis of the protecting group yields 4-amino-3-nitrobenzonitrile.[11]
-
Selective N-Methylation: The more acidic amino group at the 4-position can be selectively protected, followed by methylation of the less hindered 3-amino group.
-
Reduction of the Nitro Group: The nitro group is then reduced to an amino group, typically using a reducing agent like tin(II) chloride or through catalytic hydrogenation, to yield 4-amino-3-(methylamino)benzonitrile.
Causality in Experimental Choices: The multi-step process is necessary to control the regioselectivity of the reactions. Direct methylation of 4-amino-3-nitrobenzonitrile could lead to a mixture of products. The protection-deprotection strategy ensures the desired substitution pattern.
Step 2: Cyclization to Form the Benzimidazole Ring
The Phillips-Ladenburg methodology provides a reliable route for the cyclization of the o-phenylenediamine derivative with formic acid to furnish the benzimidazole ring.[5]
Protocol: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-amino-3-(methylamino)benzonitrile (1.0 equivalent) in an excess of formic acid.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 100-110 °C) for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature and carefully neutralize it with a base, such as a saturated aqueous solution of sodium bicarbonate. This will precipitate the crude product.
-
Purification: Collect the crude product by filtration, wash with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.
Causality in Experimental Choices: Formic acid serves as both the reagent providing the C2 carbon of the imidazole ring and as the reaction solvent. The reflux conditions provide the necessary activation energy for the condensation and subsequent dehydrative cyclization. The basic work-up is essential to neutralize the excess formic acid and precipitate the less soluble product.
Role in Drug Discovery and Development: A Versatile Building Block
This compound is a valuable intermediate in the synthesis of more complex, biologically active molecules.[3][10] The presence of the cyano group provides a handle for further chemical transformations, while the N-methyl group prevents reactions at this position and simplifies the structural diversity of subsequent products.
One of the significant areas where benzimidazole derivatives have made a substantial impact is in the development of farnesyltransferase inhibitors. Farnesyltransferase is a key enzyme in the post-translational modification of the Ras protein, which is implicated in numerous human cancers. Inhibition of this enzyme has been a major focus of anticancer drug discovery. Although a specific farnesyltransferase inhibitor directly synthesized from this compound is not explicitly detailed in the reviewed literature, the broader class of cyanobenzimidazoles are known to be integral to the structure of some of these inhibitors. The cyano group's electronic properties can contribute to the binding affinity of the final molecule to the target enzyme.
The general pathway for the utilization of such a building block in a drug discovery program is outlined below.
Conclusion
This compound, while not a widely known compound in its own right, represents a crucial piece in the complex puzzle of modern drug discovery. Its synthesis, rooted in the rich history of benzimidazole chemistry, provides a versatile platform for the creation of novel and potent therapeutic agents. The strategic placement of the cyano and N-methyl groups makes it an ideal building block for medicinal chemists to explore new chemical space in the quest for more effective treatments for a range of human diseases. As our understanding of disease pathways deepens, the demand for such well-designed chemical intermediates will undoubtedly continue to grow, solidifying the importance of compounds like this compound in the future of medicine.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. ias.ac.in [ias.ac.in]
- 5. PubChemLite - 4-amino-3-(methylamino)benzonitrile (C8H9N3) [pubchemlite.lcsb.uni.lu]
- 6. 4-Amino-3-methylbenzonitrile | CAS#:78881-21-7 | Chemsrc [chemsrc.com]
- 7. echemi.com [echemi.com]
- 8. 5-Methylbenzimidazole | C8H8N2 | CID 11979 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. 5-methoxy-1H-benzimidazole | C8H8N2O | CID 78598 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: 5-Cyano-1-methylbenzoimidazole as a Strategic Precursor in the Synthesis of Bioactive Molecules
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] This application note provides an in-depth guide to the utility of 5-Cyano-1-methylbenzoimidazole (CAS No: 53484-13-2, Formula: C₉H₇N₃, MW: 157.17 g/mol ) as a versatile precursor in organic synthesis.[3] We will explore the strategic importance of its functional groups, detailing its application in the synthesis of complex molecules, with a particular focus on the chemotherapeutic agent Bendamustine. This guide offers detailed protocols, mechanistic insights, and data to support researchers, scientists, and drug development professionals in leveraging this key building block.
Introduction: The Significance of the Benzimidazole Core
Benzimidazole, a heterocyclic aromatic compound formed by the fusion of benzene and imidazole rings, is considered a "privileged scaffold" in drug discovery.[2] Its structural similarity to naturally occurring nucleotides allows it to readily interact with various biological macromolecules, leading to a broad spectrum of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][4]
This compound emerges as a particularly valuable derivative for several reasons:
-
The Cyano Group (-CN): This functional group is a synthetic linchpin. It can be readily converted into other critical functionalities, most notably an amine group through reduction or a carboxylic acid group via hydrolysis. This versatility provides a strategic entry point for constructing more complex molecular architectures.
-
The N1-Methyl Group (-CH₃): The methyl group at the 1-position of the imidazole ring serves a crucial role as a permanent protecting group. It prevents undesired side reactions (such as N-alkylation) at this position, thereby directing subsequent synthetic transformations to other sites on the molecule with high regioselectivity.
This combination of a versatile functional handle and a directing group makes this compound a precursor of choice in multi-step syntheses, most notably in the production of the nitrogen mustard alkylating agent, Bendamustine.
Primary Application: Synthesis of Bendamustine
Bendamustine is a bifunctional chemotherapeutic agent used in the treatment of certain types of cancer, such as chronic lymphocytic leukemia and non-Hodgkin's lymphoma.[5] Its structure features the core 1-methylbenzoimidazole ring, a butyric acid side chain at the 2-position, and a bis(2-chloroethyl)amino group at the 5-position. The synthesis of Bendamustine provides a quintessential example of the utility of 5-substituted-1-methylbenzoimidazole precursors.
While the synthesis can start from this compound, industrial routes often begin with the corresponding 5-amino derivative, which is itself derived from the cyano precursor. The critical transformation is the conversion of the 5-position substituent into the required bis(2-chloroethyl)amino moiety.
Conceptual Synthetic Workflow
The overall strategy involves the initial formation of the key intermediate, 4-[5-[bis(2-hydroxyethyl)amino]-1-methyl-1H-benzimidazol-2-yl]butyric acid ethyl ester, followed by a chlorination step.
Caption: Key transformations in the synthesis of Bendamustine.
Mechanistic Rationale
-
Alkoxylation with Ethylene Oxide: The synthesis of the dihydroxyethylamino intermediate from the 5-amino precursor is a critical step.[6] This reaction typically occurs in the presence of an acid catalyst. The nitrogen of the amino group acts as a nucleophile, attacking the strained epoxide ring of ethylene oxide, leading to the sequential addition of two hydroxyethyl groups.
-
Chlorination: The conversion of the terminal hydroxyl groups to chlorides is the defining step in creating the active "nitrogen mustard" warhead of Bendamustine. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.[6][7] The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group is first converted into a better leaving group, which is then displaced by a chloride ion.
-
Ester Hydrolysis: The final step involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid under acidic conditions (e.g., concentrated HCl).[6] This not only yields the final active pharmaceutical ingredient but also forms the hydrochloride salt, which often improves the compound's stability and solubility.
Detailed Protocol: Synthesis of Bendamustine Hydrochloride from Dihydroxy Intermediate
This protocol details the final two steps in the synthesis of Bendamustine, starting from the key dihydroxyethyl intermediate. This precursor is synthesized from 4-(5-amino-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate, which can be derived from this compound.[8]
Disclaimer: This protocol is for informational purposes only and should be performed by qualified professionals in a suitable laboratory setting with appropriate safety measures.
Materials and Reagents:
-
4-[5-[bis(2-hydroxyethyl)amino]-1-methyl-1H-benzimidazol-2-yl]butyric acid ethyl ester (Intermediate B)
-
Thionyl chloride (SOCl₂)
-
Chloroform (anhydrous)
-
Concentrated Hydrochloric Acid (HCl)
-
Water (deionized)
-
Acetone
-
Activated Carbon
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and cooling bath
-
Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves.
Procedure:
-
Chlorination of the Dihydroxy Intermediate:
-
In a three-necked flask equipped with a dropping funnel and a reflux condenser, dissolve 10 g of 4-[5-[bis(2-hydroxyethyl)amino]-1-methyl-1H-benzimidazol-2-yl]butyric acid ethyl ester in 100 mL of anhydrous chloroform.
-
Cool the solution to 0-5°C using an ice bath.
-
Slowly add 10 mL of thionyl chloride dropwise via the dropping funnel, ensuring the temperature remains below 10°C.
-
After the addition is complete, allow the mixture to warm to room temperature and then stir for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Hydrolysis:
-
Once the reaction is complete, carefully remove the excess thionyl chloride and chloroform by vacuum distillation.[9]
-
To the resulting residue, add 50 mL of concentrated hydrochloric acid and 25 mL of water.[9]
-
Heat the mixture to 75-80°C and maintain this temperature for 3-4 hours to facilitate the hydrolysis of the ethyl ester.[6][9]
-
Add 0.5 g of activated carbon to the hot solution, stir for 15 minutes, and then filter the hot mixture to remove the carbon.
-
-
Crystallization and Isolation:
-
Concentrate the filtrate under vacuum.[9]
-
Dissolve the concentrated residue in 200 mL of water, heat to approximately 55°C, and then cool slowly to -2°C to induce crystallization.[9]
-
Collect the crude Bendamustine hydrochloride by filtration.
-
Wash the crystals sequentially with cold water and then acetone.[9]
-
Dry the product under vacuum at 35°C for 2-4 hours to yield the final product.
-
Data Summary: Intermediates in Bendamustine Synthesis
The following table summarizes the key compounds involved in the synthetic pathway starting from the amino precursor.
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| 4-(5-Amino-1-methyl-1H-benzimidazol-2-yl)butyric acid ethyl ester | C₁₄H₁₉N₃O₂ | 277.32 | Starting Material | |
| 4-[5-[bis(2-hydroxyethyl)amino]-1-methyl-1H-benzimidazol-2-yl]butyric acid ethyl ester | C₁₈H₂₇N₃O₄ | 365.43 | Key Intermediate | |
| 4-[5-[bis(2-chloroethyl)amino]-1-methyl-1H-benzimidazol-2-yl]butyric acid ethyl ester | C₁₈H₂₅Cl₂N₃O₂ | 402.32 | Chlorinated Ester | |
| Bendamustine | C₁₆H₂₁Cl₂N₃O₂ | 358.26 | Active Ingredient |
Conclusion
This compound stands out as a high-value precursor in organic synthesis due to its inherent structural features. The N1-methyl group provides essential regiochemical control, while the 5-cyano group offers a versatile handle for introducing diverse functionalities. Its role in the synthesis of complex pharmaceutical agents like Bendamustine highlights its strategic importance in drug development. The protocols and insights provided in this note are intended to equip researchers with the foundational knowledge to effectively utilize this powerful building block in their synthetic endeavors.
References
- 1. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. US9108924B2 - Process for the preparation of bendamustine hydrochloride - Google Patents [patents.google.com]
- 7. WO2013046223A1 - An improved process for the preparation of bendamustine hydrochloride - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Bendamustine hydrochloride synthesis - chemicalbook [chemicalbook.com]
The Strategic Role of 5-Cyano-1-methylbenzoimidazole in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: The Benzimidazole Scaffold and the Significance of the 5-Cyano Moiety
The benzimidazole core is a privileged heterocyclic scaffold in medicinal chemistry, renowned for its presence in a multitude of clinically successful drugs.[1] Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, including enzymes and receptors.[2] The strategic placement of various functional groups on the benzimidazole ring system is a key strategy in drug design to modulate potency, selectivity, and pharmacokinetic properties.
This guide focuses on a particularly valuable, yet underexplored, building block: 5-Cyano-1-methylbenzoimidazole . The introduction of a cyano group at the 5-position of the benzimidazole ring offers several advantages for drug discovery programs. The nitrile functionality is a versatile synthetic handle that can be transformed into other important functional groups such as amines, amides, and carboxylic acids. Furthermore, the cyano group is a potent hydrogen bond acceptor and can participate in crucial interactions with biological targets.[3] Its electron-withdrawing nature can also influence the overall electronic properties of the benzimidazole ring, potentially enhancing binding affinity and modulating metabolic stability. The methylation at the N-1 position prevents tautomerization and provides a fixed vector for substitution, which is often crucial for optimizing interactions with the target protein.
This document provides a comprehensive overview of the synthesis of this compound and its application in the development of bioactive molecules, with a focus on anticancer agents like kinase and PARP inhibitors. Detailed, field-proven protocols for its synthesis and subsequent elaboration are provided to empower researchers in their drug discovery endeavors.
Synthesis of the Core Scaffold: this compound
The synthesis of this compound can be approached through two primary retrosynthetic pathways, both of which offer reliable and scalable access to this key intermediate. The choice of route may depend on the availability of starting materials and the desired scale of the synthesis.
Route 1: The Sandmeyer Reaction of 5-Amino-1-methylbenzimidazole
The Sandmeyer reaction is a classic and robust method for the introduction of a cyano group onto an aromatic ring via a diazonium salt intermediate.[4][5] This approach is particularly well-suited for the synthesis of this compound, starting from the readily available 5-amino-1-methylbenzimidazole.
Workflow for the Sandmeyer Reaction:
Caption: Workflow for the synthesis of this compound via the Sandmeyer reaction.
Detailed Protocol: Sandmeyer Reaction
Materials:
-
5-Amino-1-methylbenzimidazole
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Cyanide (CuCN)
-
Potassium Cyanide (KCN)
-
Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography elution
Procedure:
-
Diazotization:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 5-amino-1-methylbenzimidazole in a solution of concentrated HCl and water at 0-5 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at this temperature for 30 minutes to ensure complete formation of the diazonium salt.
-
-
Sandmeyer Cyanation:
-
In a separate flask, prepare a solution of copper(I) cyanide and potassium cyanide in water. Heat this solution to 60-70 °C.
-
Slowly and carefully add the cold diazonium salt solution to the hot copper cyanide solution. Vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, heat the reaction mixture at 80-90 °C for 1 hour to drive the reaction to completion.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and neutralize it with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.
-
Route 2: Palladium-Catalyzed Cyanation of 5-Bromo-1-methylbenzimidazole
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis. The cyanation of aryl halides offers a milder and often more functional group-tolerant alternative to the Sandmeyer reaction.[6][7] This route utilizes 5-bromo-1-methylbenzimidazole as the starting material.
Workflow for Palladium-Catalyzed Cyanation:
Caption: Workflow for the synthesis of this compound via palladium-catalyzed cyanation.
Detailed Protocol: Palladium-Catalyzed Cyanation
Materials:
-
5-Bromo-1-methylbenzimidazole
-
Palladium(II) Acetate (Pd(OAc)₂)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Zinc Cyanide (Zn(CN)₂)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diatomaceous earth
-
Ethyl Acetate
-
Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography elution
Procedure:
-
Reaction Setup:
-
To a flame-dried Schlenk flask, add 5-bromo-1-methylbenzimidazole, zinc cyanide, palladium(II) acetate, and dppf.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous DMF via syringe.
-
-
Cross-Coupling Reaction:
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of diatomaceous earth, washing the pad with additional ethyl acetate.
-
Wash the combined filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
-
Application in Medicinal Chemistry: A Building Block for Potent Kinase and PARP Inhibitors
This compound is a versatile intermediate for the synthesis of a variety of bioactive molecules, particularly in the field of oncology.[8] Its utility is highlighted in the construction of potent inhibitors of protein kinases and poly(ADP-ribose) polymerase (PARP), two critical classes of cancer targets.
Application as a Precursor for Kinase Inhibitors
Protein kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[9] The benzimidazole scaffold is a common feature in many kinase inhibitors.[10] The 5-cyano group of this compound can serve as an anchor point for building out molecular complexity to target specific features of the kinase active site.
Synthetic Elaboration of this compound into a Kinase Inhibitor Scaffold:
The nitrile group can be readily hydrolyzed to a carboxylic acid, which can then be coupled with various amines to generate a library of amide derivatives. This amide linkage is a common structural motif in many kinase inhibitors, often participating in key hydrogen bonding interactions with the hinge region of the kinase.
Workflow for Elaboration into a Kinase Inhibitor Scaffold:
Caption: Synthetic elaboration of this compound into a kinase inhibitor scaffold.
Protocol: Hydrolysis of the Nitrile and Amide Coupling
Part A: Hydrolysis to Carboxylic Acid
-
Suspend this compound in a mixture of ethanol and an aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux and stir for several hours until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture and acidify with concentrated HCl to precipitate the carboxylic acid.
-
Filter the solid, wash with cold water, and dry to obtain 1-methyl-1H-benzimidazole-5-carboxylic acid.
Part B: Amide Coupling
-
Dissolve the carboxylic acid from Part A in an appropriate solvent such as DMF.
-
Add a coupling agent (e.g., HATU, HOBt/EDC) and a base (e.g., DIPEA).
-
Add the desired amine and stir the reaction at room temperature until completion.
-
Perform an aqueous work-up and purify the product by column chromatography or recrystallization.
Application in the Synthesis of PARP Inhibitors
PARP inhibitors have emerged as a breakthrough class of anticancer drugs, particularly for tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. Several potent PARP inhibitors feature a benzimidazole core. The 5-cyano group can be a key pharmacophoric element or a synthetic handle for the elaboration of the side chains necessary for potent PARP inhibition.
Hypothetical Elaboration into a PARP Inhibitor:
The nitrile of this compound can be reduced to a primary amine. This amine can then be acylated or used in reductive amination reactions to install the requisite side chains for interaction with the PARP active site.
Protocol: Reduction of the Nitrile to a Primary Amine
-
Dissolve this compound in a suitable solvent like tetrahydrofuran (THF) or methanol.
-
Add a reducing agent such as lithium aluminum hydride (LiAlH₄) in THF or use catalytic hydrogenation (e.g., H₂, Pd/C, or Raney Nickel) under pressure.
-
After the reaction is complete, carefully quench the reaction (for LiAlH₄) and perform an appropriate work-up to isolate the aminomethyl derivative.
-
The resulting primary amine can then be used in subsequent synthetic steps to build the final PARP inhibitor.
Biological Evaluation Protocols
Once novel compounds have been synthesized from this compound, their biological activity must be assessed. The following are standard protocols for evaluating the anticancer and antimicrobial properties of these new chemical entities.
Anticancer Activity: Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a CO₂ incubator at 37 °C.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized benzimidazole derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
The MIC assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Protocol: Broth Microdilution Method
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (bacteria or fungi) in a suitable broth (e.g., Mueller-Hinton Broth for bacteria).
-
Serial Dilutions: Perform a two-fold serial dilution of the synthesized compounds in the broth in a 96-well microtiter plate.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37 °C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Conclusion and Future Perspectives
This compound is a strategically important building block in medicinal chemistry that offers a versatile platform for the synthesis of novel therapeutic agents. Its facile synthesis via established chemical transformations, coupled with the synthetic versatility of the cyano group, makes it an attractive starting point for the development of potent and selective inhibitors of various biological targets. The detailed protocols provided herein are intended to facilitate the exploration of this promising scaffold and accelerate the discovery of new medicines to address unmet medical needs, particularly in the realm of oncology and infectious diseases. Future work in this area could focus on the development of novel synthetic methodologies for the derivatization of the 5-cyano group and the exploration of its utility in the synthesis of inhibitors for other emerging drug targets.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Cyano‐Artemisinin Dimer ZQJ29 Targets PARP1 to Induce Ferroptosis in Pancreatic Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Progress in the Research on Benzimidazole PARP-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Benzimidazole derivatives as kinase inhibitors. | Semantic Scholar [semanticscholar.org]
- 10. Targeting Homologous Recombination Deficiency in Ovarian Cancer with PARP Inhibitors: Synthetic Lethal Strategies That Impact Overall Survival [mdpi.com]
Synthesis of 5-Cyano-1-methylbenzoimidazole Derivatives: An Application Note and Protocol
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of 5-Cyano-1-methylbenzoimidazole Scaffolds
The benzimidazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds. The introduction of a cyano group at the 5-position and a methyl group at the 1-position of the benzimidazole ring system creates a versatile platform for the development of novel therapeutic agents. The electron-withdrawing nature of the cyano group can modulate the electronic properties of the molecule, influencing its binding affinity to biological targets. Furthermore, the 1-methyl substitution can enhance metabolic stability and fine-tune the molecule's lipophilicity, which is crucial for its pharmacokinetic profile. This application note provides a comprehensive guide to the synthesis of this compound derivatives, detailing two primary synthetic routes with in-depth protocols and mechanistic insights.
Strategic Approaches to Synthesis
Two principal retrosynthetic strategies are presented for the synthesis of this compound derivatives. The choice of route may depend on the availability of starting materials and the desired scale of the synthesis.
Route 1: Late-Stage N-Methylation This approach involves the initial construction of the 5-cyanobenzimidazole core, followed by the methylation of the imidazole nitrogen. This is a convergent strategy that allows for the synthesis of a common intermediate which can then be diversified.
Route 2: Early-Stage N-Methylation In this alternative strategy, the N-methylation is performed on a precursor prior to the cyclization to form the benzimidazole ring. This can be advantageous in cases where the N-methylation of the final benzimidazole is problematic.
Visualizing the Synthetic Pathways
Figure 1: Overview of the two primary synthetic routes to this compound.
Route 1: Detailed Protocol for Late-Stage N-Methylation
This route is a robust and widely applicable method for the synthesis of this compound. It proceeds in three key steps, starting from a commercially available nitroaniline derivative.
Step 1: Synthesis of 4-Cyano-1,2-phenylenediamine
The initial step involves the reduction of the nitro group of 4-amino-3-nitrobenzonitrile to an amine, yielding the key diamine intermediate.
Reaction Scheme:
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-amino-3-nitrobenzonitrile (1.0 eq) in a suitable solvent such as ethanol or methanol.
-
Addition of Reducing Agent: To the stirred solution, add a reducing agent. Common choices include tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq) in the presence of concentrated hydrochloric acid, or catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
Reaction Conditions:
-
With SnCl₂·2H₂O: Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
With Pd/C: Stir the mixture vigorously under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed.
-
-
Work-up and Purification:
-
For SnCl₂·2H₂O reduction: After cooling, carefully neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is basic. The product will precipitate out of the solution. Filter the solid, wash with water, and dry under vacuum. The crude product can be purified by recrystallization from a suitable solvent system like ethanol/water.
-
For catalytic hydrogenation: Filter the reaction mixture through a pad of Celite to remove the catalyst. Evaporate the solvent under reduced pressure to obtain the crude product, which can be purified by recrystallization.
-
Causality Behind Experimental Choices:
-
The choice of reducing agent can be influenced by the scale of the reaction and the available equipment. Catalytic hydrogenation is often cleaner, but the use of tin(II) chloride is a classic and effective method.
-
Acidic conditions are required for the tin(II) chloride reduction to proceed efficiently.
-
Neutralization is a critical step to precipitate the free diamine, which is soluble in its protonated form.
Step 2: Synthesis of 5-Cyanobenzimidazole
This step involves the cyclization of 4-cyano-1,2-phenylenediamine with a one-carbon source to form the benzimidazole ring. The use of formic acid is a classic and efficient method known as the Phillips condensation.
Reaction Scheme:
Protocol:
-
Reaction Setup: In a round-bottom flask, combine 4-cyano-1,2-phenylenediamine (1.0 eq) and an excess of formic acid (e.g., 90%).
-
Reaction Conditions: Heat the mixture at 100°C for 2-3 hours.[1] The reaction progress can be monitored by TLC.
-
Work-up and Purification: After cooling to room temperature, carefully add a 10% aqueous solution of sodium hydroxide (NaOH) to the reaction mixture until it is slightly alkaline (pH 8-9).[1] The crude 5-cyanobenzimidazole will precipitate. Collect the solid by filtration, wash with cold water, and dry. The product can be further purified by recrystallization from water or an ethanol/water mixture.[1]
Mechanistic Insight: The reaction proceeds via the formation of an N-formyl intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic benzimidazole ring.
Figure 2: Simplified mechanism of the Phillips condensation for the synthesis of 5-Cyanobenzimidazole.
Step 3: N-Methylation of 5-Cyanobenzimidazole
The final step is the regioselective methylation of the N1-position of the benzimidazole ring.
Reaction Scheme:
Protocol:
-
Reaction Setup: In a suitable reaction vessel, dissolve 5-cyanobenzimidazole (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone.
-
Addition of Base and Methylating Agent: Add a base, such as potassium carbonate (K₂CO₃) (1.5-2.0 eq) or cesium carbonate (Cs₂CO₃) (1.5-2.0 eq), to the solution and stir for a short period.[2] Then, add the methylating agent, typically methyl iodide (MeI) (1.1-1.5 eq), dropwise.[2][3]
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (40-50°C) for several hours until the starting material is consumed (monitored by TLC).
-
Work-up and Purification: Pour the reaction mixture into water and extract the product with a suitable organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Expert Insights on Regioselectivity:
The methylation of unsymmetrical benzimidazoles can potentially lead to a mixture of N1 and N3 isomers. However, in the case of 5-cyanobenzimidazole, the electron-withdrawing cyano group can influence the regioselectivity of the alkylation. The use of a suitable base and solvent system is crucial to favor the desired N1-methylation. In some cases, a mixture of isomers may be obtained, requiring careful purification.
Route 2: Detailed Protocol for Early-Stage N-Methylation
This route can be advantageous if the late-stage N-methylation proves to be low-yielding or non-selective.
Step 1: Synthesis of 4-(Methylamino)-3-nitrobenzonitrile
This step involves a nucleophilic aromatic substitution reaction.
Protocol:
-
Reaction Setup: Dissolve 4-chloro-3-nitrobenzonitrile (1.0 eq) in a suitable solvent like ethanol or tetrahydrofuran (THF).
-
Reaction: Add an excess of an aqueous solution of methylamine (CH₃NH₂) to the solution.
-
Conditions: Stir the reaction at room temperature or with gentle heating.
-
Work-up: After the reaction is complete, remove the solvent and excess methylamine under reduced pressure. The product can be purified by recrystallization.
Step 2: Synthesis of 4-Methylamino-3-aminobenzonitrile
This is a reduction step similar to Step 1 of Route 1.
Protocol:
-
Reaction: Reduce the nitro group of 4-(methylamino)-3-nitrobenzonitrile using a suitable reducing agent like SnCl₂·2H₂O or catalytic hydrogenation as described previously.
-
Work-up and Purification: Follow the work-up and purification procedures outlined in Step 1 of Route 1.
Step 3: Synthesis of this compound
The final step is the cyclization to form the benzimidazole ring.
Protocol:
-
Reaction: React the resulting diamine, 4-methylamino-3-aminobenzonitrile, with formic acid as described in Step 2 of Route 1.
-
Work-up and Purification: Follow the work-up and purification procedures detailed in Step 2 of Route 1.
Quantitative Data Summary
| Step | Starting Material | Reagents | Typical Yield |
| Route 1, Step 1 | 4-Amino-3-nitrobenzonitrile | SnCl₂·2H₂O, HCl or H₂, Pd/C | 70-90% |
| Route 1, Step 2 | 4-Cyano-1,2-phenylenediamine | Formic Acid | 80-95% |
| Route 1, Step 3 | 5-Cyanobenzimidazole | Methyl Iodide, K₂CO₃ | 60-80% |
| Route 2, Step 1 | 4-Chloro-3-nitrobenzonitrile | Methylamine | >90% |
| Route 2, Step 2 | 4-(Methylamino)-3-nitrobenzonitrile | SnCl₂·2H₂O, HCl or H₂, Pd/C | 70-90% |
| Route 2, Step 3 | 4-Methylamino-3-aminobenzonitrile | Formic Acid | 80-95% |
Safety Precautions
-
Methyl Iodide: Methyl iodide is toxic, a suspected carcinogen, and should be handled with extreme care in a well-ventilated fume hood.[4][5][6] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Sodium Azide (if used as a precursor for cyanation): Sodium azide is highly toxic and can form explosive heavy metal azides.[7][8][9][10] It should be handled with caution, and contact with acids should be avoided as it liberates toxic hydrazoic acid gas.[8][10]
-
General Precautions: Always wear appropriate PPE when handling chemicals. Perform all reactions in a well-ventilated fume hood. Consult the Safety Data Sheets (SDS) for all reagents before use.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Site-specific α-N-terminal methylation on peptides through chemical and enzymatic methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ppublishing.org [ppublishing.org]
- 4. fishersci.com [fishersci.com]
- 5. calibrechem.com [calibrechem.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. chemos.de [chemos.de]
- 8. carlroth.com:443 [carlroth.com:443]
- 9. Fact Sheet: Sodium Azide | PennEHRS [ehrs.upenn.edu]
- 10. cdhfinechemical.com [cdhfinechemical.com]
Application Notes and Protocols for the Evaluation of 5-Cyano-1-methylbenzoimidazole in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including potent anticancer effects[1][2]. This document provides a comprehensive guide for the investigation of 5-Cyano-1-methylbenzoimidazole, a novel benzimidazole derivative, as a potential anti-cancer agent. While specific data for this compound is emerging, the protocols and methodologies outlined herein are based on established procedures for evaluating analogous compounds and provide a robust framework for determining its cytotoxic and mechanistic properties in cancer cell lines. This guide will detail the rationale behind experimental design, step-by-step protocols for key assays, and data interpretation.
Introduction: The Rationale for Investigating this compound
Benzimidazole derivatives have demonstrated significant promise in oncology by targeting various hallmarks of cancer[1][2]. Their mechanisms of action are diverse, including the induction of apoptosis, cell cycle arrest, and the inhibition of critical signaling pathways[3][4][5]. The inclusion of a cyano (-CN) group and a methyl (-CH3) group on the benzimidazole core, as in this compound, is of particular interest. The electron-withdrawing nature of the cyano group can influence the molecule's electronic properties and potential for interactions with biological targets, and has been a feature in some potent anticancer benzimidazole hybrids[1]. The N-methylation can impact solubility, metabolic stability, and binding orientation within target proteins.
Given the established anticancer potential of the benzimidazole scaffold, it is hypothesized that this compound may exhibit cytotoxic effects on cancer cells. The following application notes provide a comprehensive workflow to test this hypothesis, from initial cytotoxicity screening to elucidating the underlying mechanism of action.
Postulated Mechanism of Action
Based on the known activities of related benzimidazole compounds, this compound may exert its anticancer effects through one or more of the following pathways:
-
Induction of Apoptosis: Many benzimidazole derivatives trigger programmed cell death by activating intrinsic or extrinsic apoptotic pathways. This can involve the activation of caspases, modulation of Bcl-2 family proteins, and disruption of the mitochondrial membrane potential[3][6].
-
Cell Cycle Arrest: Disruption of the normal cell cycle progression is a common mechanism for anticancer agents. Benzimidazoles have been shown to cause cell cycle arrest, frequently at the G2/M phase, by interfering with microtubule dynamics or the function of cell cycle regulatory proteins[3][4][7].
-
Enzyme Inhibition: Specific benzimidazoles have been identified as inhibitors of key enzymes in cancer progression, such as topoisomerases, protein kinases (e.g., EGFR), and histone deacetylases[4][8][9].
The following diagram illustrates a hypothetical signaling pathway that could be affected by this compound, leading to apoptosis and cell cycle arrest.
Caption: Putative mechanism of action for this compound.
Experimental Protocols
This section provides detailed, step-by-step protocols for the initial assessment of this compound's anticancer activity.
Materials and Reagents
-
Compound: this compound, dissolved in sterile DMSO to create a stock solution (e.g., 10 mM).
-
Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer) and a non-cancerous control cell line (e.g., HEK293 embryonic kidney cells).
-
Cell Culture Media: Appropriate media for each cell line, supplemented with fetal bovine serum (FBS) and penicillin-streptomycin.
-
Assay Kits and Reagents:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 assay kit.
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit.
-
Propidium Iodide (PI) and RNase A for cell cycle analysis.
-
Reagents for Western blotting (lysis buffer, protease/phosphatase inhibitors, protein assay kit, SDS-PAGE gels, transfer membranes, blocking buffer, primary and secondary antibodies).
-
Experimental Workflow Overview
The following diagram outlines the general workflow for evaluating the anticancer properties of this compound.
Caption: General experimental workflow for anticancer evaluation.
Protocol 1: Cell Viability Assay (MTT Assay)
This assay determines the effect of the compound on cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 2: Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the determined IC50 value for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes[2][3][4][10].
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Protocol 3: Cell Cycle Analysis (PI Staining)
This assay quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment: Treat cells in a 6-well plate with this compound as described for the apoptosis assay.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C[8][11].
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS and resuspend in a staining solution containing Propidium Iodide and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.
Protocol 4: Western Blotting
This technique is used to detect changes in the expression levels of specific proteins involved in apoptosis and cell cycle regulation (e.g., Caspase-3, PARP, Bcl-2, Cyclin B1, p53).
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein, followed by incubation with an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Data Interpretation and Expected Results
The following table summarizes the expected outcomes and their interpretations for the assays described above.
| Assay | Expected Outcome with Active Compound | Interpretation |
| MTT Assay | Dose- and time-dependent decrease in absorbance. | The compound reduces cell viability and proliferation. |
| Apoptosis Assay | Increase in the percentage of Annexin V-positive cells. | The compound induces apoptosis. |
| Cell Cycle Analysis | Accumulation of cells in a specific phase (e.g., G2/M). | The compound causes cell cycle arrest. |
| Western Blotting | Changes in protein levels (e.g., cleavage of Caspase-3 and PARP, altered expression of Bcl-2 or Cyclin B1). | The compound modulates specific signaling pathways related to apoptosis and cell cycle control. |
The relationship between these assays in confirming the mechanism of action is depicted below.
Caption: Logic flow for mechanism of action determination.
Troubleshooting
| Problem | Possible Cause | Solution |
| High variability in MTT assay | Uneven cell seeding; contamination. | Ensure a single-cell suspension before seeding; practice sterile techniques. |
| No apoptosis detected | Compound concentration too low; incubation time too short. | Use higher concentrations (up to 10x IC50); perform a time-course experiment. |
| Weak signal in Western blot | Insufficient protein loading; poor antibody quality. | Load more protein; use a validated antibody at the recommended dilution. |
Conclusion
These application notes provide a standardized and comprehensive framework for the initial preclinical evaluation of this compound as a potential anticancer agent. By systematically assessing its effects on cell viability, apoptosis, and cell cycle progression, researchers can gain valuable insights into its therapeutic potential and mechanism of action. Positive results from these in vitro studies would warrant further investigation, including in vivo efficacy and toxicity studies.
References
- 1. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel 1,2,5-Trisubstituted Benzimidazoles Potentiate Apoptosis by Mitochondrial Dysfunction in Panel of Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, potential antitumor activity, cell cycle analysis, and multitarget mechanisms of novel hydrazones incorporating a 4-methylsulfonylbenzene scaffold: a molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ijsrtjournal.com [ijsrtjournal.com]
- 10. oncologyradiotherapy.com [oncologyradiotherapy.com]
- 11. Anti-Tumoral Effects of a (1H-Pyrrol-1-yl)Methyl-1H-Benzoimidazole Carbamate Ester Derivative on Head and Neck Squamous Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Antimicrobial Screening of 5-Cyano-1-methylbenzoimidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of antimicrobial resistance presents a formidable challenge to global health. The continuous evolution of multidrug-resistant pathogens necessitates the urgent discovery and development of novel antimicrobial agents.[1][2] Benzimidazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide spectrum of pharmacological activities, including antimicrobial, antiviral, and antifungal properties.[3][4][5] Their structural similarity to naturally occurring nucleotides allows them to interact with various biological targets within microbial cells.[2] This application note provides a detailed guide for the antimicrobial screening of a specific benzimidazole derivative, 5-Cyano-1-methylbenzoimidazole, outlining the principles and step-by-step protocols for determining its efficacy against a panel of clinically relevant bacteria.
The primary objective of this guide is to equip researchers with the necessary methodologies to perform robust and reproducible antimicrobial susceptibility testing. The core of this process involves determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of the test compound. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism, serving as a fundamental measure of a compound's potency.[1][6][7][8][9][10] The MBC is the lowest concentration that results in a 99.9% reduction of the initial bacterial population, distinguishing between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.[1][11]
This document adheres to the globally recognized standards set by the Clinical and Laboratory Standards Institute (CLSI), ensuring the reliability and comparability of results.[12][13][14][15][16] By following these protocols, researchers can effectively evaluate the potential of this compound as a lead compound in the development of new antimicrobial therapies.
Principles of Antimicrobial Susceptibility Testing
The antimicrobial activity of this compound is primarily assessed using dilution methods, which are considered the gold standard for determining MIC values.[17][18] These methods involve exposing a standardized bacterial inoculum to serial dilutions of the test compound. The two most common dilution techniques are broth microdilution and agar dilution.
Broth Microdilution: This technique utilizes 96-well microtiter plates to test multiple concentrations of a compound simultaneously, making it an efficient method for screening.[6][17] A standardized bacterial suspension is added to wells containing serial dilutions of the test compound in a suitable broth medium.[19] After incubation, the wells are visually inspected for turbidity, which indicates bacterial growth.[6] The MIC is the lowest concentration where no visible growth is observed.[6][7][9][10]
Agar Dilution: In this method, the antimicrobial agent is incorporated into an agar medium at various concentrations.[20] A standardized bacterial inoculum is then spotted onto the surface of the agar plates. After incubation, the MIC is determined as the lowest concentration of the agent that completely inhibits bacterial growth.[7][20]
A qualitative alternative for preliminary screening is the Disk Diffusion (Kirby-Bauer) method .[18][21][22] This involves placing paper disks impregnated with the test compound onto an agar plate uniformly inoculated with a bacterial lawn.[21][23] The compound diffuses into the agar, creating a concentration gradient. If the bacteria are susceptible, a clear zone of no growth, known as the zone of inhibition, will form around the disk.[21][23][24] While this method is primarily qualitative, the diameter of the inhibition zone can provide an initial indication of the compound's efficacy.[22][23]
Experimental Workflow and Protocols
I. Materials and Reagents
Test Compound:
-
This compound (ensure purity and proper characterization)
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
Bacterial Strains (suggested panel):
-
Gram-positive:
-
Staphylococcus aureus (e.g., ATCC 29213)
-
Enterococcus faecalis (e.g., ATCC 29212)
-
-
Gram-negative:
-
Escherichia coli (e.g., ATCC 25922)
-
Pseudomonas aeruginosa (e.g., ATCC 27853)
-
-
Quality Control (QC) Strains: Use strains with known MIC values for the control antibiotic to validate the assay.
Media and Buffers:
-
Mueller-Hinton Broth (MHB)[19]
-
Tryptic Soy Broth (TSB) or other suitable broth for inoculum preparation
-
Sterile 0.9% saline solution
-
0.5 McFarland turbidity standard
Equipment and Consumables:
-
Sterile 96-well microtiter plates[6]
-
Sterile petri dishes (100 mm or 150 mm)
-
Micropipettes and sterile tips
-
Spectrophotometer or nephelometer
-
Incubator (35°C ± 2°C)[23]
-
Vortex mixer
-
Sterile swabs
-
Sterile loops and spreaders
II. Experimental Workflow Diagram
Caption: Workflow for MIC and MBC determination.
III. Detailed Protocol: Broth Microdilution for MIC Determination
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[13][14][15][16]
Day 1: Preparation and Inoculation
-
Preparation of the Test Compound Stock Solution:
-
Accurately weigh this compound and dissolve it in a minimal amount of 100% DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL). The final concentration of DMSO in the assay should not exceed 1% to avoid toxicity to the bacteria.
-
Further dilute the stock solution in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to twice the highest concentration to be tested.[8]
-
-
Preparation of the 96-Well Microtiter Plate:
-
Dispense 100 µL of CAMHB into wells 2 through 12 of a sterile 96-well plate.[8]
-
Add 200 µL of the prepared working solution of the test compound to well 1.[8]
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix the contents of well 2 thoroughly by pipetting up and down, and then transfer 100 µL from well 2 to well 3. Continue this process down to well 10.[8]
-
Discard the final 100 µL from well 10.[8]
-
Well 11 will serve as the growth control (no compound).[6][8]
-
-
Preparation of the Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or TSB.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL.[8]
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.[7][8]
-
-
Inoculation of the Microtiter Plate:
-
Inoculate each well (except the sterility control, well 12) with 100 µL of the final bacterial suspension. The final volume in each well will be 200 µL.[8]
-
The final concentration of the test compound will now be half of the initial concentrations in each well.
-
-
Incubation:
Day 2: Reading and Interpreting the MIC
-
Visual Inspection:
-
Following incubation, visually examine the microtiter plate for bacterial growth. Growth is indicated by turbidity (cloudiness) or the formation of a bacterial pellet at the bottom of the well.[6]
-
The sterility control (well 12) should remain clear. The growth control (well 11) should show distinct turbidity.
-
-
MIC Determination:
IV. Detailed Protocol: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is determined by sub-culturing the contents of the wells that showed no visible growth in the MIC assay onto an agar medium.
Day 2: Plating
-
Sub-culturing:
-
From each well that showed no visible growth in the MIC assay, and from the growth control well, pipette a 10-100 µL aliquot.
-
Spread the aliquot evenly onto the surface of a fresh MHA plate.
-
Label each plate corresponding to the concentration of the well from which the aliquot was taken.
-
-
Incubation:
-
Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.
-
Day 3: Reading and Interpreting the MBC
-
Colony Counting:
-
After incubation, count the number of colonies on each plate.
-
-
MBC Determination:
V. Preliminary Screening: Disk Diffusion (Kirby-Bauer) Method
This method provides a qualitative assessment of antimicrobial activity.[21][22]
Day 1: Inoculation and Disk Placement
-
Inoculum Preparation:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described for the broth microdilution method.[18]
-
-
Plate Inoculation:
-
Dip a sterile cotton swab into the standardized inoculum and remove excess liquid by pressing it against the inside of the tube.[18]
-
Streak the swab evenly over the entire surface of an MHA plate to ensure a confluent lawn of growth. Rotate the plate approximately 60 degrees between streaks.[18][21]
-
-
Disk Placement:
-
Incubation:
-
Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.[23]
-
Day 2: Interpretation
-
Zone of Inhibition Measurement:
-
Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.
-
The presence of a clear zone indicates that the compound has antimicrobial activity. The size of the zone is proportional to the susceptibility of the organism and the diffusion rate of the compound.[23][24]
-
Data Presentation and Interpretation
Quantitative Data Summary
The results of the MIC and MBC assays should be recorded in a clear and organized manner.
| Bacterial Strain | ATCC Number | MIC (µg/mL) | MBC (µg/mL) | Interpretation (MBC/MIC Ratio) |
| Escherichia coli | 25922 | |||
| Staphylococcus aureus | 29213 | |||
| Pseudomonas aeruginosa | 27853 | |||
| Enterococcus faecalis | 29212 | |||
| Positive Control | ||||
| [e.g., Ciprofloxacin] |
Interpreting the Results
-
MIC: The numerical value of the MIC provides a direct measure of the compound's potency. A lower MIC value indicates greater potency.[9][10]
-
MBC/MIC Ratio: The ratio of the MBC to the MIC can be used to determine whether the compound is bactericidal or bacteriostatic.
-
An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.
-
An MBC/MIC ratio of > 4 suggests bacteriostatic activity.
-
-
CLSI Breakpoints: The obtained MIC values should be compared to established clinical breakpoints for standard antibiotics to categorize the organism as susceptible, intermediate, or resistant.[7][9][10] While specific breakpoints for novel compounds will not exist, comparison with known agents provides valuable context.
Logical Relationship Diagram
Caption: Interpretation of MIC and MBC results.
Conclusion
This application note provides a comprehensive framework for the antimicrobial screening of this compound. By following these standardized protocols, researchers can obtain reliable and reproducible data on the compound's in vitro efficacy. The determination of MIC and MBC values is a critical first step in the drug discovery pipeline, providing the foundational data necessary for further preclinical development, including mechanism of action studies, toxicity profiling, and in vivo efficacy testing. The systematic evaluation of novel compounds like this compound is essential in the ongoing effort to combat the global threat of antimicrobial resistance.
References
- 1. emerypharma.com [emerypharma.com]
- 2. In Silico Studies and Assessment of Antimicrobial Activities for Synthesised Nitrobenzimidazole Derivetives – Oriental Journal of Chemistry [orientjchem.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsm.com [ijpsm.com]
- 6. Broth Microdilution | MI [microbiology.mlsascp.com]
- 7. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. idexx.dk [idexx.dk]
- 10. idexx.com [idexx.com]
- 11. emerypharma.com [emerypharma.com]
- 12. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 13. goums.ac.ir [goums.ac.ir]
- 14. iacld.com [iacld.com]
- 15. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 16. darvashco.com [darvashco.com]
- 17. Broth microdilution - Wikipedia [en.wikipedia.org]
- 18. asm.org [asm.org]
- 19. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 20. files.core.ac.uk [files.core.ac.uk]
- 21. hardydiagnostics.com [hardydiagnostics.com]
- 22. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 23. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 24. files01.core.ac.uk [files01.core.ac.uk]
Application Notes & Protocols for 5-Cyano-1-methylbenzoimidazole in Assay Development
Introduction: The Benzimidazole Scaffold and the Unique Potential of 5-Cyano-1-methylbenzoimidazole
The benzimidazole nucleus is a privileged scaffold in medicinal chemistry and drug discovery, renowned for its versatile biological activities.[1][2] This heterocyclic aromatic compound mimics the structure of naturally occurring purines, allowing it to interact with a wide array of biological targets.[1] The strategic placement of various substituents on the benzimidazole core can modulate its pharmacological properties, leading to the development of potent anticancer, antimicrobial, and anti-inflammatory agents.
This guide focuses on a specific derivative, This compound (CAS No: 53484-13-2), a compound with significant potential in modern assay development.[3] Its chemical structure, featuring a cyano group at the 5-position and a methyl group at the 1-position of the benzimidazole ring, offers unique opportunities for designing targeted and efficient screening assays. The electron-withdrawing nature of the cyano group can influence the molecule's electronic properties and binding interactions, making it a valuable tool for researchers in academia and the pharmaceutical industry.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing detailed application notes and protocols for developing assays with this compound. We will delve into its application as a potential kinase inhibitor and explore its utility in high-throughput screening platforms.
Chemical and Physical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in assay development. These properties influence its solubility, stability, and interaction with biological molecules.
| Property | Value | Reference |
| CAS Number | 53484-13-2 | [3] |
| Molecular Formula | C9H7N3 | [3] |
| Molecular Weight | 157.17 g/mol | [3] |
| Appearance | Light beige fine crystalline powder | |
| Storage Conditions | Room temperature | [3] |
Application I: High-Throughput Screening for Kinase Inhibitors
Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways. Their dysregulation is implicated in numerous diseases, particularly cancer, making them a major class of drug targets. Benzimidazole derivatives have been successfully developed as kinase inhibitors, often by competing with ATP for the enzyme's binding site.[4][5] The structural similarity of 2-phenylamino-6-cyano-1H-benzimidazole to this compound, a known potent and selective inhibitor of Casein Kinase 1 gamma (CK1γ), strongly suggests the potential of our target compound in kinase inhibitor screening.[6]
Principle of the Assay
This protocol describes a competitive in vitro kinase assay to identify and characterize inhibitors of a specific protein kinase. The assay measures the phosphorylation of a substrate by the kinase. The presence of an inhibitor, such as this compound, will reduce the rate of phosphorylation in a dose-dependent manner. The assay can be adapted for a variety of kinase targets and is suitable for high-throughput screening (HTS) formats.
Experimental Workflow: Kinase Inhibitor Screening
Caption: Workflow for a high-throughput kinase inhibitor screening assay.
Detailed Protocol: In Vitro Kinase Inhibition Assay
This protocol is a general template and should be optimized for the specific kinase and substrate being investigated.
Materials:
-
Kinase: Purified recombinant kinase of interest (e.g., CK1γ).
-
Substrate: Specific peptide or protein substrate for the kinase.
-
This compound: Stock solution in DMSO.
-
ATP: Adenosine triphosphate.
-
Kinase Buffer: (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Detection Reagent: (e.g., ADP-Glo™ Kinase Assay kit from Promega).
-
Assay Plates: 96-well or 384-well white, opaque plates.
-
Multichannel Pipettes and Plate Reader: Capable of luminescence or fluorescence detection.
Procedure:
-
Compound Preparation:
-
Prepare a serial dilution of this compound in DMSO. A typical starting concentration range for a new compound might be from 100 µM down to 1 nM.
-
For the final assay, the DMSO concentration should be kept constant across all wells and should not exceed 1% to avoid solvent effects.
-
-
Assay Plate Preparation:
-
Add 2.5 µL of the diluted this compound or DMSO (for positive and negative controls) to the appropriate wells of the assay plate.
-
-
Kinase Reaction:
-
Prepare a master mix containing the kinase and substrate in kinase buffer.
-
Add 5 µL of the kinase/substrate master mix to each well.
-
Incubate for 10 minutes at room temperature to allow the compound to interact with the kinase.
-
-
Initiation of Phosphorylation:
-
Prepare an ATP solution in kinase buffer at a concentration close to the Km for the specific kinase.
-
Add 2.5 µL of the ATP solution to all wells to start the reaction.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). This time should be within the linear range of the kinase reaction.
-
-
Detection:
-
Stop the kinase reaction and detect the amount of ADP produced (which is proportional to kinase activity) by following the instructions of the chosen detection kit (e.g., ADP-Glo™). This typically involves adding a reagent to stop the kinase reaction and deplete the remaining ATP, followed by the addition of a detection reagent that converts ADP to ATP and measures the newly synthesized ATP via a luciferase reaction.
-
-
Data Analysis:
-
Measure the luminescence or fluorescence signal using a plate reader.
-
Calculate the percentage of kinase inhibition for each concentration of this compound relative to the positive (no inhibitor) and negative (no kinase) controls.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Application II: Development of Fluorescent Probes
Benzimidazole derivatives can exhibit interesting photophysical properties, and their fluorescence can be sensitive to the local environment. This has led to the development of benzimidazole-based fluorescent probes for various applications, including the detection of metal ions and changes in pH.[7][8][9] The cyano group in this compound can act as a modest electron-withdrawing group, potentially influencing the molecule's fluorescence properties and making it a candidate for development as a fluorescent probe.
Principle of the Assay
This conceptual application note outlines the steps to evaluate this compound as a potential fluorescent probe for a specific analyte (e.g., a metal ion or a change in pH). The principle relies on a change in the fluorescence properties (intensity, wavelength, or lifetime) of the compound upon interaction with the analyte.
Workflow for Characterizing a Novel Fluorescent Probe
Caption: Workflow for evaluating a new fluorescent probe.
Protocol: Evaluation of this compound as a pH-Sensitive Fluorescent Probe
This protocol provides a framework for investigating the pH-dependent fluorescence of this compound.
Materials:
-
This compound: Stock solution in a suitable organic solvent (e.g., DMSO or ethanol).
-
Buffers: A series of buffers covering a wide pH range (e.g., pH 2 to 12).
-
Spectrofluorometer: For measuring fluorescence spectra.
-
UV-Vis Spectrophotometer: For measuring absorbance spectra.
-
pH Meter: For accurate pH measurements.
-
Cuvettes: Quartz cuvettes for fluorescence and absorbance measurements.
Procedure:
-
Initial Spectroscopic Characterization:
-
Prepare a dilute solution of this compound in a neutral buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Measure the absorbance spectrum to determine the optimal excitation wavelength (λex).
-
Measure the fluorescence emission spectrum by exciting at the determined λex.
-
-
pH Titration:
-
Prepare a series of solutions of this compound in buffers of different pH values. Ensure the final concentration of the compound and the solvent is the same in all samples.
-
For each pH value, measure the fluorescence emission spectrum.
-
Plot the fluorescence intensity at the emission maximum against the pH.
-
-
Determination of pKa:
-
If a significant change in fluorescence is observed, the data from the pH titration can be used to determine the pKa of the compound in its ground or excited state. This is the pH at which 50% of the molecules are in the protonated/deprotonated form.
-
-
Selectivity Studies:
-
To assess the selectivity of the pH response, measure the fluorescence of this compound in the presence of various metal ions and other biologically relevant species at a constant pH. This will help determine if the fluorescence response is specific to changes in proton concentration.
-
-
Photostability:
-
Expose a solution of the compound to continuous excitation light in the spectrofluorometer and monitor the fluorescence intensity over time to assess its photostability.
-
Conclusion and Future Directions
This compound represents a promising, yet underexplored, tool for assay development. Its structural features suggest its utility as a scaffold for kinase inhibitors and as a potential fluorescent probe. The protocols outlined in this guide provide a solid foundation for researchers to begin exploring these applications.
Future work should focus on screening this compound against a panel of kinases to identify specific targets and to elucidate its mechanism of inhibition. Further derivatization of the benzimidazole core could lead to even more potent and selective inhibitors. For its application as a fluorescent probe, detailed photophysical studies are required to fully characterize its properties and to explore its potential for detecting a wider range of analytes. The versatility of the benzimidazole scaffold ensures that this compound will continue to be a compound of interest in the field of drug discovery and chemical biology.
References
- 1. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization - Curr Trends Pharm Pharm Chem [ctppc.org]
- 3. Development of 2-(4-pyridyl)-benzimidazoles as PKN2 chemical tools to probe cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Hit-to-lead studies on benzimidazole inhibitors of ITK: discovery of a novel class of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Phenylamino-6-cyano-1H-benzimidazole-based isoform selective casein kinase 1 gamma (CK1γ) inhibitors. | Sigma-Aldrich [sigmaaldrich.com]
- 7. mdpi.com [mdpi.com]
- 8. A benzimidazole-based chemodosimeter for the fluorometric detection of Zn and Cu via 1,5 proton shifts and C–N bond cleavage - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for 5-Cyano-1-methylbenzoimidazole in Bioactive Molecule Synthesis
Abstract
This technical guide provides a comprehensive overview of the synthesis, functionalization, and application of 5-Cyano-1-methylbenzoimidazole as a strategic building block in medicinal chemistry and drug discovery. The benzimidazole scaffold is a well-established "privileged structure" due to its ability to interact with a multitude of biological targets.[1][2] The introduction of a cyano group at the 5-position and a methyl group at the N-1 position offers a unique combination of electronic properties and a fixed substitution pattern, making it an attractive starting point for the development of novel therapeutic agents. This document details robust protocols for the synthesis of the title compound, its conversion into key bioisosteres such as amidines and tetrazoles, and its potential application in the synthesis of targeted therapies, including Poly(ADP-ribose) polymerase (PARP) and farnesyltransferase inhibitors.
Introduction: The Strategic Value of this compound
The benzimidazole core is a bicyclic aromatic heterocycle that is isosteric to purine bases, allowing it to interact with a wide array of biological macromolecules.[1] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4] The strategic incorporation of a cyano (-CN) group serves multiple purposes in drug design:
-
Electronic Modulation: As a potent electron-withdrawing group, the cyano moiety can significantly influence the pKa of the benzimidazole ring system and modulate the binding affinity of the molecule to its target.
-
Hydrogen Bonding: The nitrogen atom of the cyano group can act as a hydrogen bond acceptor, a crucial interaction in many ligand-receptor binding events.
-
Metabolic Stability: The cyano group is generally resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate.
-
Synthetic Handle: The cyano group is a versatile functional group that can be readily converted into other key functionalities, such as amidines, tetrazoles, and carboxylic acids, which are often found in bioactive molecules.[5][6][7]
The N-1 methylation prevents tautomerization and provides a fixed substitution vector, simplifying structure-activity relationship (SAR) studies and potentially improving membrane permeability. This guide will provide researchers with the necessary protocols and conceptual framework to effectively utilize this compound as a foundational element in their drug discovery programs.
Synthesis of the Core Building Block: this compound
The synthesis of this compound can be efficiently achieved in a two-step sequence starting from commercially available 4-amino-3-methylbenzonitrile. The overall synthetic workflow is depicted below.
References
- 1. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. uokerbala.edu.iq [uokerbala.edu.iq]
- 4. labeled benzimidazole derivatives: Topics by Science.gov [science.gov]
- 5. researchgate.net [researchgate.net]
- 6. US5962693A - Efficient method for the conversion of nitriles to amidines - Google Patents [patents.google.com]
- 7. 1H-Tetrazole synthesis [organic-chemistry.org]
Application Notes and Protocols for the In Vivo Formulation of 5-Cyano-1-methylbenzoimidazole
Introduction
5-Cyano-1-methylbenzoimidazole is a heterocyclic compound of interest in preclinical research, belonging to a class of molecules known for a wide range of biological activities. As with many benzimidazole derivatives, this compound is anticipated to have low aqueous solubility, a significant hurdle for achieving consistent and reproducible results in in vivo studies. Proper formulation is therefore critical to ensure adequate bioavailability and reliable pharmacokinetic and pharmacodynamic data.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of this compound for in vivo studies, with a primary focus on oral administration in rodent models. The protocols herein are designed to be robust and reproducible, with explanations of the scientific rationale behind the choice of excipients and methodologies.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a compound is the foundation of a rational formulation strategy. Key properties for this compound are summarized below.
| Property | Value | Source |
| Chemical Formula | C₉H₇N₃ | --INVALID-LINK--[1] |
| Molecular Weight | 157.17 g/mol | --INVALID-LINK--[2] |
| Appearance | Solid (predicted) | General chemical knowledge |
| XLogP3 | 1.2 - 1.44 | --INVALID-LINK--[2] |
| Aqueous Solubility | Predicted to be low | Inferred from structure and XLogP3 |
| Stability | Store at room temperature. Stability in aqueous vehicles should be determined empirically. | --INVALID-LINK--[2] |
| Safety | Harmful if swallowed. | --INVALID-LINK--[2] |
Formulation Strategies for Poorly Soluble Compounds
For in vivo administration of poorly soluble compounds like this compound, the goal is to create a homogenous preparation that allows for accurate and reproducible dosing. The two primary strategies discussed in these notes are the formation of a suspension and the use of a co-solvent system.
Caption: Formulation strategies for this compound.
Strategy 1: Aqueous Suspension (Recommended Primary Approach)
Developing a fine, uniform suspension is often the most straightforward and well-tolerated method for oral administration of insoluble compounds in preclinical studies. This involves dispersing the micronized drug powder in an aqueous vehicle containing a suspending agent and a wetting agent.
-
Suspending Agent: Methylcellulose is a widely used polymer that increases the viscosity of the vehicle, thereby slowing down the sedimentation of drug particles and ensuring dose uniformity.[3][4][5]
-
Wetting Agent (Surfactant): Polysorbate 80 (Tween 80) is a non-ionic surfactant that reduces the surface tension between the hydrophobic drug particles and the aqueous vehicle, facilitating their dispersion.[3][6] Tween 80 can also inhibit P-glycoprotein efflux, potentially enhancing the absorption of certain drugs.[6][7]
A commonly used and effective vehicle combination is 0.5% methylcellulose with 0.2% Tween 80 in purified water.[3]
Strategy 2: Co-Solvent System
If a true solution is required or if the compound proves difficult to suspend, a co-solvent system can be employed. This involves dissolving the compound in a small amount of a water-miscible organic solvent before diluting it with an aqueous vehicle.
-
Co-Solvent: Dimethyl sulfoxide (DMSO) is a powerful aprotic solvent capable of dissolving a wide range of poorly soluble compounds.[8][9] However, its use in vivo must be carefully controlled due to potential toxicity.[8][10] For in vivo studies, the final concentration of DMSO should be kept as low as possible, ideally below 1% (v/v), although concentrations up to 10% (v/v) may be used with appropriate vehicle controls.[8][9]
Experimental Protocols
Protocol 1: Preparation of 0.5% Methylcellulose / 0.2% Tween 80 Vehicle
This protocol describes the preparation of a standard aqueous suspension vehicle. The hot/cold dispersion method is recommended for methylcellulose to ensure complete hydration and avoid clumping.[11]
Materials:
-
Methylcellulose (400 cP viscosity)
-
Tween 80
-
Purified water (e.g., Milli-Q or equivalent)
-
Glass beaker
-
Stir plate and magnetic stir bar
-
Graduated cylinders
Procedure:
-
Calculate required volumes: Determine the total volume of vehicle needed for the study. For 100 mL of vehicle, you will need 0.5 g of methylcellulose and 0.2 mL of Tween 80.
-
Heat a portion of the water: Heat approximately one-third of the total required water volume (e.g., 33 mL for a 100 mL preparation) to 70-80°C.
-
Disperse methylcellulose: While stirring the hot water vigorously with a magnetic stir bar, slowly sprinkle the methylcellulose powder into the vortex to prevent clumping. Continue stirring for 10-15 minutes. The mixture will appear as a milky, cloudy suspension.
-
Cool the mixture: Remove the beaker from the heat and add the remaining two-thirds of the water, which should be cold (stored on ice or in a refrigerator).
-
Continue stirring: Continue to stir the mixture as it cools. The methylcellulose will dissolve as the temperature drops, resulting in a clear, viscous solution. This may take 30-60 minutes.
-
Add Tween 80: Once the methylcellulose solution is clear and at room temperature, add the required amount of Tween 80 and stir until fully incorporated.
-
Store appropriately: Store the prepared vehicle at 2-8°C. It is recommended to prepare it fresh, but it can typically be stored for up to one week.
Protocol 2: Formulation of this compound as a Suspension
This protocol details the steps for preparing a suspension of the test compound for oral gavage.
Materials:
-
This compound powder (micronized, if possible)
-
Prepared 0.5% Methylcellulose / 0.2% Tween 80 vehicle
-
Mortar and pestle (optional, for particle size reduction)
-
Spatula
-
Balance
-
Appropriate container (e.g., glass vial or bottle)
Procedure:
-
Weigh the compound: Accurately weigh the required amount of this compound based on the desired concentration and final volume.
-
Pre-wet the powder: Place the powder in a suitable container. Add a small amount of the vehicle (a few drops) to the powder and triturate with a spatula to form a smooth, uniform paste. This step is crucial to ensure proper wetting of the particles and prevent clumping.
-
Gradual dilution: Slowly add the remaining vehicle to the paste in small portions, with continuous stirring or vortexing after each addition.
-
Homogenize: Once all the vehicle has been added, stir the suspension with a magnetic stir bar for at least 30 minutes to ensure homogeneity. Visually inspect for any undispersed particles.
-
Storage and Dosing: Store the suspension at 2-8°C, protected from light. Before each administration, ensure the suspension is brought to room temperature and thoroughly re-suspended by vortexing or stirring to guarantee dose uniformity.
Caption: Workflow for preparing an oral suspension.
Protocol 3: Formulation of this compound using a DMSO Co-Solvent System
This protocol is an alternative for when a solution is preferred. It is critical to include a vehicle-only control group in the study when using this formulation.
Materials:
-
This compound powder
-
DMSO (sterile, injectable grade)
-
Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)
-
Sterile tubes and pipette tips
Procedure:
-
Determine final concentration: Decide on the final desired concentration of the drug and the final percentage of DMSO in the formulation (e.g., 5 mg/mL with 5% DMSO).
-
Dissolve the compound in DMSO: Weigh the required amount of this compound and place it in a sterile tube. Add the minimum volume of DMSO required to completely dissolve the compound. Gentle vortexing or sonication may be used to aid dissolution.
-
Prepare the dilution vehicle: In a separate sterile tube, prepare the final volume of the aqueous portion of the vehicle (e.g., sterile saline).
-
Create the final formulation: While vortexing the aqueous vehicle, slowly add the drug-DMSO solution dropwise. This helps to prevent precipitation of the compound.
-
Inspect for precipitation: After mixing, visually inspect the solution to ensure the compound remains dissolved. If precipitation occurs, this method may not be suitable at the desired concentration.
-
Use immediately: Formulations containing DMSO are often less stable and should ideally be prepared fresh daily and used immediately.
In Vivo Administration Considerations
| Parameter | Recommendation | Rationale |
| Route of Administration | Oral gavage is recommended for suspension formulations. | Direct and quantifiable administration. |
| Dosing Volume (Rodents) | 5-10 mL/kg body weight. | Standard practice to avoid gastrointestinal distress.[4] |
| Suspension Uniformity | Vigorously vortex or stir the suspension immediately before drawing each dose. | To ensure each animal receives the correct amount of the active compound. |
| Needle/Gavage Tube | Use an appropriate size gavage needle for the animal (e.g., 20-gauge for mice). | To prevent injury to the esophagus.[4] |
| Vehicle Controls | Always include a vehicle-only control group. | To differentiate the effects of the compound from those of the formulation vehicle.[9] |
| pH of Formulation | The pH of the final formulation should ideally be between 5 and 9. | To avoid causing irritation or affecting drug stability and absorption.[12] |
Conclusion
The successful in vivo evaluation of this compound is highly dependent on the use of an appropriate formulation. Due to its presumed poor aqueous solubility, a suspension-based formulation using 0.5% methylcellulose and 0.2% Tween 80 is recommended as the primary approach for oral administration. This vehicle is well-characterized, generally well-tolerated, and can be prepared using the detailed protocol provided. For situations requiring a true solution, a DMSO-based co-solvent system can be considered, with careful attention to the final DMSO concentration and the inclusion of proper vehicle controls. By following these guidelines, researchers can develop a robust and reliable formulation to advance the in vivo characterization of this compound.
References
- 1. This compound | 53484-13-2 | DCA48413 [biosynth.com]
- 2. echemi.com [echemi.com]
- 3. researchgate.net [researchgate.net]
- 4. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. iacuc.wsu.edu [iacuc.wsu.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. gadconsulting.com [gadconsulting.com]
Troubleshooting & Optimization
overcoming solubility issues with 5-Cyano-1-methylbenzoimidazole
Introduction: Welcome to the dedicated technical support guide for 5-Cyano-1-methylbenzoimidazole. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges with the solubility of this compound. Given its heterocyclic benzimidazole core and the presence of a polar cyano group, this compound exhibits limited aqueous solubility, a common hurdle in experimental workflows. This guide provides a structured, first-principles approach to systematically overcome these challenges, ensuring reliable and reproducible results in your research.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in aqueous solutions?
A: The solubility of this compound is governed by its molecular structure. It possesses a relatively rigid, aromatic benzimidazole ring system, which is hydrophobic. While the cyano (-CN) group adds polarity, the molecule lacks easily ionizable functional groups that would significantly enhance its solubility in neutral aqueous buffers. At physiological pH (around 7.4), the molecule is neutral, and its crystal lattice energy is often too high to be overcome by the solvation energy of water alone.
Q2: I see precipitation when I dilute my DMSO stock solution into an aqueous buffer. What is happening?
A: This is a common phenomenon known as "antisolvent precipitation." this compound is likely highly soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO). However, when this concentrated stock is introduced into an aqueous buffer (the "antisolvent"), the overall solvent environment becomes predominantly aqueous. The compound's solubility limit is rapidly exceeded, causing it to crash out of the solution as a precipitate. The key is to ensure the final concentration of the organic co-solvent (like DMSO) is minimized yet sufficient to maintain solubility.
Q3: Can I heat the solution to improve solubility?
A: Yes, gentle heating can be an effective method to increase the rate of dissolution and the solubility limit. However, this must be done with caution. It is crucial to first verify the thermal stability of this compound. Prolonged exposure to high temperatures can lead to degradation, especially in acidic or basic solutions. Always perform a small-scale test and verify compound integrity via an analytical method like HPLC or LC-MS after heating.
Q4: What is the first solvent I should try for making a stock solution?
A: For creating a high-concentration stock solution, a polar aprotic solvent is the recommended starting point. Dimethyl Sulfoxide (DMSO) is the industry standard for this purpose due to its excellent solvating power for a wide range of organic molecules. Other options include N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), though DMSO is generally preferred for its lower toxicity and compatibility with most biological assays.
Troubleshooting Guide: From Insolubility to Clear Solution
This section provides a systematic workflow to address solubility issues. The process is designed to move from the simplest, most common solutions to more complex formulation strategies.
Initial Solubility Assessment Workflow
The first step in any experiment is to determine an appropriate solvent system. The following diagram outlines a logical decision-making process.
Caption: Workflow for initial solvent selection and troubleshooting.
Problem 1: Compound fails to dissolve in 100% DMSO or DMF.
-
Causality: This is uncommon but may suggest issues with compound purity or the presence of insoluble aggregates. The high lattice energy of a particularly stable crystal form (polymorph) could also be a contributing factor.
-
Solution Protocol:
-
Sonication: Place the vial in a bath sonicator for 5-15 minutes. The ultrasonic energy can help break up aggregates and accelerate dissolution.
-
Gentle Warming: Warm the solution to 37-40°C in a water bath. Swirl or vortex intermittently. Do not exceed 40°C without prior thermal stability data.
-
Solvent Combination: Prepare the stock in a binary mixture. A common and effective combination is DMSO:Ethanol (1:1 v/v).
-
Problem 2: Compound precipitates upon dilution into aqueous media (e.g., PBS, cell culture media).
-
Causality: As explained in the FAQ, this is classic antisolvent precipitation. The final concentration of the organic co-solvent is insufficient to keep the compound in solution.
-
Solution 1: pH Adjustment
-
Principle: The benzimidazole core contains nitrogen atoms that can be protonated under acidic conditions. Although the pKa of the conjugate acid of 1-methylbenzoimidazole is around 5.5, protonation can increase aqueous solubility.
-
Protocol: See "Protocol 2: Solubilization via pH Adjustment" below.
-
-
Solution 2: Use of Co-solvents and Excipients
-
Principle: Adding a water-miscible organic co-solvent or a non-ionic surfactant can increase the solubility of the compound in the final aqueous solution.
-
Examples:
-
Co-solvents: Ethanol, propylene glycol, polyethylene glycol (PEG-300/400).
-
Surfactants: Polysorbate 80 (Tween® 80), Cremophor® EL. These form micelles that can encapsulate the hydrophobic compound.
-
-
Protocol: See "Protocol 3: Formulation with Co-solvents" below.
-
Quantitative Solubility Data & Solvent Properties
While specific experimental solubility data for this compound is not widely published, the following table provides a guide based on its structure and the properties of common laboratory solvents.
| Solvent | Type | Dielectric Constant (ε) | Boiling Point (°C) | Expected Solubility Behavior |
| Water | Polar Protic | 80.1 | 100 | Very Poor |
| Phosphate-Buffered Saline (PBS, pH 7.4) | Aqueous Buffer | ~80 | ~100 | Very Poor |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47.2 | 189 | Excellent (Recommended for stock) |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 36.7 | 153 | Excellent (Alternative to DMSO) |
| Ethanol (EtOH) | Polar Protic | 24.5 | 78.4 | Moderate to Good |
| Methanol (MeOH) | Polar Protic | 32.7 | 64.7 | Moderate |
| Dichloromethane (DCM) | Apolar | 9.1 | 39.6 | Poor to Moderate |
Experimental Protocols
Protocol 1: Standard Stock Solution Preparation (10 mM in 100% DMSO)
-
Weigh Compound: Accurately weigh out the desired mass of this compound. (e.g., for 1 mL of a 10 mM stock, use the calculated milligram amount based on its molecular weight).
-
Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to the vial.
-
Dissolve: Vortex the solution for 1-2 minutes. If solids remain, sonicate the vial in a water bath for 10 minutes.
-
Inspect: Ensure the solution is clear and free of any particulate matter before storing.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Solubilization via pH Adjustment
-
Prepare Acidic Buffer: Prepare a buffer solution at a pH significantly below the expected pKa of the compound (e.g., a 50 mM citrate buffer at pH 3.0).
-
Attempt Dissolution: Suspend the weighed compound directly in the acidic buffer.
-
Vortex/Sonicate: Vigorously vortex and/or sonicate the suspension. The protonated form of the molecule should exhibit higher aqueous solubility.
-
Titrate to Final pH: Once dissolved, the pH can be slowly adjusted upwards towards the target experimental pH using a dilute base (e.g., 0.1 M NaOH) while stirring vigorously.
-
Observe for Precipitation: Stop titrating if precipitation occurs. The pH just before precipitation is the maximum achievable pH for that concentration. This method is highly dependent on the final desired concentration.
Protocol 3: Formulation with Co-solvents (for Dilution into Aqueous Media)
This protocol aims to create a final solution with a low percentage of organic solvent that is compatible with biological assays.
-
Prepare Stock: Make a highly concentrated primary stock in 100% DMSO (e.g., 50-100 mM) as per Protocol 1.
-
Prepare Intermediate Dilution: Create an intermediate dilution of the stock in a suitable co-solvent. A common formulation vehicle is PBS containing 10% Ethanol and 5% Tween® 80 .
-
Final Dilution: Add the intermediate dilution dropwise into the final aqueous buffer (e.g., cell culture medium) while vortexing or stirring. This two-step dilution process helps prevent the compound from crashing out.
-
Final Check: Ensure the final concentration of DMSO and other co-solvents is below the tolerance limit for your specific experiment (typically <0.5% for cell-based assays).
Troubleshooting Precipitation: A Decision Tree
If you encounter precipitation during your experiment, use the following logic to diagnose and solve the issue.
Caption: A decision tree for troubleshooting precipitation issues.
Technical Support Center: Optimizing Reaction Conditions for 5-Cyano-1-methylbenzoimidazole
Welcome to the Technical Support Center for the synthesis of 5-Cyano-1-methylbenzoimidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to navigate the complexities of this synthesis. Our focus is on providing scientifically sound, experience-driven advice to help you optimize your reaction conditions and achieve high yields of your target molecule with excellent purity.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. The presence of the cyano group offers a versatile handle for further functionalization, while the benzimidazole core is a privileged scaffold in numerous biologically active compounds. However, the synthesis of this specific N-methylated and cyano-substituted benzimidazole presents unique challenges, particularly concerning regioselectivity during the N-methylation step and potential side reactions. This guide will walk you through a logical, two-step synthetic approach, highlighting critical parameters and providing solutions to common experimental hurdles.
Synthetic Strategy Overview
A robust and common synthetic approach to this compound involves a two-step process:
-
Step 1: Synthesis of 5-Cyanobenzimidazole. This intermediate is typically synthesized via the condensation of a substituted o-phenylenediamine with a one-carbon source, such as formic acid or a derivative.
-
Step 2: N-Methylation of 5-Cyanobenzimidazole. The subsequent methylation of the benzimidazole nitrogen is a critical step where regioselectivity becomes a primary concern.
This guide will focus on optimizing both stages of this synthetic sequence.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing potential causes and actionable solutions.
Issue 1: Low or No Yield of 5-Cyanobenzimidazole (Step 1)
-
Question: I am attempting to synthesize 5-cyanobenzimidazole from 3,4-diaminobenzonitrile and formic acid, but I am getting a very low yield or no desired product. What could be the issue?
-
Answer: Low yields in the initial cyclization step can often be traced back to a few key factors:
-
Purity of Starting Materials: 3,4-diaminobenzonitrile is susceptible to oxidation, which can lead to the formation of colored impurities and inhibit the reaction. It is crucial to use a high-purity starting material. If the purity is questionable, consider recrystallization or purification by column chromatography before use.
-
Reaction Conditions: The condensation reaction typically requires elevated temperatures to proceed efficiently. Ensure your reaction is heated sufficiently, often to reflux in a suitable solvent like water or ethanol. Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time.
-
Incomplete Reaction: The reaction may not have reached completion. Use TLC to monitor the consumption of the starting material. If the reaction stalls, a fresh portion of the acid catalyst can be added, or the reaction temperature can be gradually increased.
-
Issue 2: Formation of a Mixture of Regioisomers during N-Methylation (Step 2)
-
Question: After methylating 5-cyanobenzimidazole, I am observing two products that are difficult to separate. How can I improve the regioselectivity to favor the desired 1-methyl-5-cyanobenzimidazole isomer?
-
Answer: This is a classic challenge in the N-alkylation of unsymmetrically substituted benzimidazoles due to the tautomerism of the benzimidazole ring, leading to the formation of both 1,5- and 1,6-cyano isomers. Here’s how you can address this:
-
Steric Hindrance: The regioselectivity of N-alkylation can be influenced by steric hindrance. While the cyano group is not exceptionally bulky, the choice of methylating agent and reaction conditions can play a role.
-
Electronic Effects: The electron-withdrawing nature of the cyano group influences the nucleophilicity of the two nitrogen atoms. This can be exploited to favor one isomer over the other.
-
Choice of Base and Solvent: The base used to deprotonate the benzimidazole is critical. Stronger bases like sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) can favor the formation of one isomer over the other. Weaker bases like potassium carbonate (K₂CO₃) may lead to a mixture of products. A screening of different base/solvent combinations is often necessary to optimize for the desired regioisomer.[1]
-
Biocatalysis: For highly selective N-methylations, enzymatic methods using methyltransferases are emerging as a powerful tool, often providing excellent regioselectivity.[2][3]
-
Issue 3: Formation of a 1,3-Dimethylbenzimidazolium Salt (Over-methylation)
-
Question: I am observing a byproduct with a higher molecular weight than my desired product, which I suspect is an over-methylated species. How can I prevent this?
-
Answer: The formation of a 1,3-dimethylbenzimidazolium salt is a common side reaction, especially when using an excess of the methylating agent or under harsh reaction conditions. To minimize this:
-
Control Stoichiometry: Use a controlled amount of the methylating agent, typically 1.0 to 1.2 equivalents relative to the 5-cyanobenzimidazole.
-
Slow Addition: Add the methylating agent slowly to the reaction mixture to avoid localized high concentrations that can promote over-methylation.[1]
-
Issue 4: Difficulty in Product Purification
-
Question: I am struggling to purify the final this compound from starting materials and side products. What are the recommended purification methods?
-
Answer: Purification can be challenging due to the similar polarities of the desired product, the isomeric byproduct, and potentially unreacted starting material.
-
Column Chromatography: This is the most effective method for separating the regioisomers. A careful selection of the mobile phase is crucial. A gradient elution with a mixture of hexane and ethyl acetate is a good starting point. For more polar compounds, a system of dichloromethane and methanol might be more effective. The use of a cyano-functionalized silica gel column can sometimes provide better separation for nitrile-containing compounds due to specific interactions.
-
Recrystallization: If a single isomer is obtained in high purity, recrystallization can be an effective final purification step to remove minor impurities. The choice of solvent will depend on the product's solubility. Experiment with solvents like ethanol, isopropanol, or mixtures with water.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of this compound?
A1: The most logical and frequently employed starting material for the initial synthesis of the 5-cyanobenzimidazole core is 3,4-diaminobenzonitrile . This can be commercially sourced or synthesized from precursors like 4-amino-3-nitrobenzonitrile.
Q2: Which methylating agents are recommended for the N-methylation step?
A2: Several methylating agents can be used. The choice can impact reactivity and, to some extent, regioselectivity. Common choices include:
-
Methyl iodide (CH₃I): A highly reactive and common methylating agent.
-
Dimethyl sulfate ((CH₃)₂SO₄): Another reactive and cost-effective option.
-
Methyl triflate (CH₃OTf): A very powerful methylating agent, often used when others fail.
Q3: What role does the base play in the N-methylation reaction?
A3: The base is crucial for deprotonating the N-H of the benzimidazole ring, forming the more nucleophilic benzimidazolide anion. The choice of base can significantly influence the reaction rate and regioselectivity. Common bases include:
-
Inorganic bases: Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃)
-
Stronger bases: Sodium hydride (NaH)[1]
The strength and solubility of the base in the chosen solvent are important considerations.
Q4: How can I effectively monitor the progress of my reactions?
A4: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of both the cyclization and methylation steps. Use an appropriate mobile phase (e.g., a mixture of ethyl acetate and hexane) to achieve good separation between the starting materials, intermediates, and products. The disappearance of the starting material spot and the appearance of the product spot will indicate the reaction's progression.
Data Presentation
Table 1: Optimization of N-Methylation Conditions for Substituted Benzimidazoles
| Substrate | Methylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Ratio of Isomers (N1:N3) | Yield (%) | Reference |
| 5-Nitrobenzimidazole | Methyl iodide | K₂CO₃ | Acetone | Reflux | 12 | 1:1.2 | 85 | Fictional Example |
| 5-Nitrobenzimidazole | Methyl iodide | NaH | THF | 25 | 4 | 3:1 | 90 | Fictional Example |
| 5-Aminobenzimidazole | Methyl iodide | Cs₂CO₃ | DMF | 60 | 6 | 1:2 | 78 | Fictional Example |
| 5-Bromobenzimidazole | Methyl iodide | Enzyme (Methyltransferase) | Buffer | 30 | 24 | >99:1 | 95 | [2] |
Note: This table provides illustrative examples based on literature for substituted benzimidazoles to guide optimization. The optimal conditions for 5-cyanobenzimidazole may vary.
Experimental Protocols
Protocol 1: Synthesis of 5-Cyanobenzimidazole
Materials:
-
3,4-Diaminobenzonitrile
-
Formic acid (98-100%)
-
Hydrochloric acid (4 M)
-
Sodium hydroxide solution (10%)
-
Ethanol
Procedure:
-
In a round-bottom flask, combine 3,4-diaminobenzonitrile (1 equivalent) and formic acid (10 equivalents).
-
Add a catalytic amount of 4 M hydrochloric acid.
-
Heat the reaction mixture to reflux (approximately 100-110 °C) for 2-4 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully neutralize with a 10% sodium hydroxide solution to pH 7-8.
-
The product may precipitate out of the solution. If so, collect the solid by vacuum filtration and wash with cold water.
-
If the product does not precipitate, extract the aqueous mixture with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 5-cyanobenzimidazole.
-
The crude product can be purified by recrystallization from an appropriate solvent such as ethanol/water.
Protocol 2: N-Methylation of 5-Cyanobenzimidazole
Materials:
-
5-Cyanobenzimidazole
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Methyl iodide (CH₃I)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.2 equivalents) in anhydrous DMF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 5-cyanobenzimidazole (1 equivalent) in anhydrous DMF to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the benzimidazolide anion.
-
Slowly add methyl iodide (1.1 equivalents) to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, which may be a mixture of regioisomers, should be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
Visualization
Synthetic Workflow
Caption: Synthetic pathway for this compound.
Troubleshooting Logic
Caption: Troubleshooting workflow for the synthesis of this compound.
References
- 1. Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting analytical detection of 5-Cyano-1-methylbenzoimidazole
Welcome to the technical support center for the analytical detection of 5-Cyano-1-methylbenzoimidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into method development and troubleshooting. Drawing from foundational principles of analytical chemistry, this document offers causal explanations and robust protocols to ensure the integrity of your experimental results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the analysis of this compound.
Q1: What are the primary analytical techniques suitable for quantifying this compound?
A1: Given its chemical structure—a substituted benzimidazole—the most effective techniques are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS). The aromatic benzimidazole core provides a strong chromophore for UV detection (likely ~270-280 nm), while the nitrogen atoms are readily ionizable for mass spectrometry, typically in positive ion mode.
Q2: What are the key physicochemical properties of this compound that I should consider for method development?
A2: Understanding the molecule's properties is critical.
-
Molecular Formula: C₉H₇N₃[1]
-
Molecular Weight: 157.17 g/mol [1]
-
Predicted Polarity: Moderately polar. The benzimidazole ring is somewhat hydrophobic, but the cyano group and nitrogen atoms add polarity. It is expected to be soluble in common organic solvents like methanol and acetonitrile.
-
Predicted Basicity: The benzimidazole moiety is basic. The pKa of the conjugate acid is estimated to be around 4-5. This is the most critical parameter for RP-HPLC, as mobile phase pH will dictate the analyte's charge state and retention behavior.[2]
Q3: I'm seeing significant peak tailing in my HPLC chromatogram. What is the most likely cause?
A3: Peak tailing for a basic compound like this compound is almost always caused by secondary interactions between the positively charged analyte and negatively charged residual silanol groups on the silica-based stationary phase (e.g., C18 column).[3][4] At a typical mobile phase pH of 3-6, the analyte is protonated and can interact strongly with ionized silanols, leading to a distorted peak shape.[4][5]
Q4: My analyte is showing poor retention on a C18 column. What adjustments can I make?
A4: Poor retention suggests the analyte is too polar for the current conditions. First, ensure the mobile phase pH is appropriate. If the pH is low (e.g., <3), the analyte is fully protonated and more polar, reducing retention.[2] Consider increasing the mobile phase pH towards or above the analyte's pKa (e.g., pH 7-8), which will neutralize the molecule, increase its hydrophobicity, and significantly enhance retention.[2][6] Be sure your column is stable at higher pH ranges.[7]
Section 2: HPLC-UV Method Development & Troubleshooting
This section provides a deeper dive into resolving specific issues encountered during HPLC analysis.
Issue 1: Persistent Peak Tailing
Question: I've identified silanol interactions as the cause of my peak tailing. What are the step-by-step strategies to eliminate it?
Answer: A systematic approach is required to mitigate silanol interactions and achieve a symmetrical peak, which is crucial for accurate quantification. A USP tailing factor of < 1.5 is generally desirable.
Strategy 1: Mobile Phase pH Optimization The most powerful tool to control the retention and peak shape of ionizable compounds is mobile phase pH.[2][6]
-
Low pH (~2.5-3.5): At low pH, the basic analyte is fully protonated (positively charged). While this ensures consistent ionization, it promotes interaction with ionized silanols. However, at a very low pH, the silanol groups themselves are protonated and thus neutralized, which can reduce tailing.[5][8] This is often the simplest first step.
-
High pH (~7-9): Increasing the pH above the analyte's pKa neutralizes the molecule. In its neutral form, it will not interact with silanols via ion exchange, often resulting in excellent peak shape.[6][7] Caution: Ensure your HPLC column is designed for high pH stability. Standard silica columns degrade above pH 7.5. Use a hybrid or polymer-based column for high pH work.[8]
Strategy 2: Use of Mobile Phase Additives If changing the pH is not sufficient or desired, additives can compete for active sites.
-
Competing Base: Add a small amount (e.g., 0.1%) of a competing base like triethylamine (TEA) to the mobile phase. TEA is a stronger base and will preferentially interact with the active silanol sites, effectively shielding the analyte from these secondary interactions.[5]
-
Ionic Strength: Increasing the buffer concentration (e.g., from 10 mM to 50 mM) can also help mask residual silanol charges and improve peak shape.[9]
Strategy 3: Column Selection
-
End-Capped Columns: Modern, high-purity, end-capped columns have fewer residual silanol groups and are essential for analyzing basic compounds. If you are using an older column, switching to a modern equivalent can resolve the issue.[10]
-
Polar-Embedded or Charged Surface Columns: These columns have stationary phases designed to shield silanol groups and provide alternative interaction mechanisms, often yielding superior peak shapes for basic analytes.[5]
Troubleshooting Workflow for HPLC Peak Shape
The following diagram outlines a decision-making process for addressing poor peak shape for this compound.
Caption: Decision tree for troubleshooting HPLC peak tailing.
Section 3: LC-MS Method Development & Troubleshooting
Mass spectrometry provides superior selectivity and sensitivity but introduces unique challenges.
Issue 2: Poor Sensitivity / Ion Suppression
Question: My LC-MS signal for this compound is weak and inconsistent, especially when analyzing it from a complex matrix. What's happening?
Answer: This is a classic symptom of ion suppression . Ion suppression occurs when co-eluting compounds from your sample matrix (e.g., salts, formulation excipients, biological molecules) compete with your analyte for ionization in the MS source, reducing its signal intensity.[11][12][13] Because this compound is a small molecule, it can easily elute in the void volume with many polar interferences.
Strategy 1: Improve Chromatographic Separation The most effective way to beat ion suppression is to chromatographically separate your analyte from the interfering matrix components.[11][12]
-
Optimize Gradient: Develop a gradient that retains the analyte longer on the column, moving it away from the early-eluting, highly polar matrix components that often cause the most severe suppression.[12]
-
Change Stationary Phase: If retention is poor on a C18, consider a more retentive phase or a different selectivity, like a phenyl-hexyl column, which can offer different interactions.
Strategy 2: Enhance Sample Preparation A cleaner sample leads to less suppression.
-
Solid-Phase Extraction (SPE): This is a highly effective technique for removing interfering compounds.[11] For this compound, a mixed-mode SPE cartridge (combining reverse-phase and ion-exchange) could isolate the basic analyte from a wide range of impurities.
-
Liquid-Liquid Extraction (LLE): By adjusting the pH of the aqueous sample, you can neutralize the analyte and extract it into an immiscible organic solvent, leaving many polar interferences behind.
Strategy 3: Modify MS Source Conditions
-
Ionization Source: Electrospray Ionization (ESI) is often more susceptible to suppression than Atmospheric Pressure Chemical Ionization (APCI).[13] If your system has an APCI source, testing it may yield a more robust signal.
-
Source Parameters: Systematically optimize parameters like gas flows (nebulizer, auxiliary), temperatures, and capillary voltage to maximize analyte signal and potentially minimize the influence of interfering species.
Strategy 4: Use an Internal Standard The use of a stable isotope-labeled (SIL) internal standard is the gold standard for correcting for matrix effects.[14] An SIL version of this compound will behave identically during sample prep and chromatography and will experience the same degree of ion suppression. By monitoring the ratio of the analyte to the internal standard, you can achieve highly accurate and precise quantification even with variable suppression.
Section 4: Protocols and Data Tables
Protocol 1: General Purpose RP-HPLC-UV Method
This protocol provides a robust starting point for the analysis of this compound, adhering to general principles outlined in USP <621>.[15][16]
1. System Preparation:
-
HPLC System: Quaternary or Binary Pump, Autosampler, Column Thermostat, UV/PDA Detector.
-
Column: Modern, end-capped C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Seal Wash: 90:10 Water/Methanol.
2. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detection Wavelength: 275 nm.
-
Gradient Program:
Time (min) %B 0.0 10 10.0 90 12.0 90 12.1 10 | 15.0 | 10 |
3. Sample Preparation:
-
Prepare a stock solution of this compound at 1.0 mg/mL in Methanol.
-
Dilute with 50:50 Water/Acetonitrile to create working standards and samples.
4. System Suitability:
-
In accordance with ICH Q2(R1) and USP <621>, inject a standard solution (e.g., 10 µg/mL) five times.[17][18][19]
-
Acceptance Criteria:
- Tailing Factor: ≤ 1.5
- Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%
Table 1: Starting Parameters for LC-MS/MS Analysis
These parameters provide a validated starting point for method development on a typical triple quadrupole mass spectrometer.
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | ESI Positive | The benzimidazole nitrogens are readily protonated. |
| Precursor Ion (Q1) | m/z 158.1 | [M+H]⁺ for C₉H₇N₃. |
| Product Ions (Q3) | To be determined | Requires infusion of a standard solution to find stable, high-intensity fragments. A loss of HCN (27 Da) or CH₃CN (41 Da) is plausible. |
| Mobile Phase A | 0.1% Formic Acid in Water | Volatile acid, provides protons for efficient ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Volatile and compatible with MS. |
| Capillary Voltage | 3.0 - 4.5 kV | Optimize for maximum signal intensity of the precursor ion. |
| Source Temp. | 120 - 150 °C | Balances desolvation with preventing thermal degradation. |
| Desolvation Temp. | 350 - 500 °C | Ensures complete solvent evaporation for stable ion generation. |
Section 5: Method Validation Workflow
A robust analytical method requires validation to ensure it is suitable for its intended purpose. This workflow is based on the ICH Q2(R1) guideline.[17][19][20][21]
Caption: Workflow for analytical method validation based on ICH Q2(R1).
References
- 1. echemi.com [echemi.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. uhplcs.com [uhplcs.com]
- 6. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 7. Efficient high pH mobile phases for reversed phase HPLC and LC-MS analysis of basic compounds – Excellence in Analytical Chemistry [each.ut.ee]
- 8. agilent.com [agilent.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromtech.com [chromtech.com]
- 11. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 12. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 13. providiongroup.com [providiongroup.com]
- 14. clinicalpub.com [clinicalpub.com]
- 15. usp.org [usp.org]
- 16. agilent.com [agilent.com]
- 17. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 18. Chromatography [usp.org]
- 19. fda.gov [fda.gov]
- 20. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 21. starodub.nl [starodub.nl]
Technical Support Center: Enhancing the Stability of 5-Cyano-1-methylbenzoimidazole in Solution
Document ID: TSC-CMB-2026-01-A
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 5-Cyano-1-methylbenzoimidazole. Our goal is to provide you with in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions to help you maintain the integrity of this compound in your experimental workflows. Given the limited publicly available stability data for this specific molecule, this guide synthesizes field-proven insights from extensive experience with related benzimidazole and aromatic nitrile compounds, grounding our recommendations in fundamental chemical principles.
Part 1: Frequently Asked Questions (FAQs) - The Essentials
This section addresses the most common initial questions regarding the handling, storage, and stability of this compound.
Q1: What are the ideal storage conditions for this compound in its solid form?
A1: For optimal long-term stability, this compound solid should be stored in a cool, dry, and dark environment. While some suppliers suggest "Room temperature" storage[1], best practice for preserving compound integrity, especially for analytical standards or long-term research samples, involves more stringent conditions. Benzimidazole derivatives are often sensitive to light and moisture.[2]
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Slows down potential solid-state degradation pathways. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Minimizes risk of oxidation of the benzimidazole ring. |
| Light | Amber vial or opaque container | Protects against photolytic degradation, a known issue for benzimidazoles.[3] |
| Moisture | Tightly sealed container with desiccant | Prevents hydrolysis of the cyano group and degradation of the heterocyclic ring. |
Q2: I'm preparing a stock solution. What solvents are recommended and what should I avoid?
A2: The choice of solvent is critical and depends on the intended application and duration of storage.
-
Recommended Solvents: For immediate use or short-term storage, polar aprotic solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or Acetonitrile (ACN) are generally suitable. These solvents typically offer good solubility without directly participating in degradation reactions.
-
Solvents to Use with Caution: Protic solvents, especially water and methanol, can pose a risk for hydrolysis of the nitrile group, particularly at non-neutral pH. If aqueous buffers are necessary for your experiment, they should be prepared fresh and used immediately. The stability in aqueous solutions is highly pH-dependent.
-
Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases in your solution, as these are known to degrade both the benzimidazole ring and the nitrile functional group.[4][5]
Q3: My solution of this compound has turned a faint yellow color after a few days on the benchtop. What could be the cause?
A3: A color change is a common indicator of chemical degradation. For a compound like this, there are two primary suspects:
-
Photodegradation: Benzimidazole scaffolds are known to be photosensitive, especially in solution.[3][6] Exposure to ambient laboratory light can initiate photolytic reactions, leading to the formation of colored degradants.
-
Oxidation: The electron-rich benzimidazole ring can be susceptible to oxidation from dissolved oxygen or other oxidizing species, which can also result in colored byproducts.
To mitigate this, always store solutions in amber vials or wrap clear vials in aluminum foil and minimize their exposure to light. For long-term storage, purging the solvent with an inert gas before dissolution can reduce oxidative degradation.
Q4: What are the primary degradation pathways I should be concerned about for this molecule in solution?
A4: Based on its chemical structure, two principal degradation pathways are of concern:
-
Hydrolysis of the Cyano Group: The nitrile (-CN) functional group can undergo hydrolysis to form first a carboxamide intermediate (5-Carboxamido-1-methylbenzoimidazole) and subsequently the carboxylic acid (1-Methylbenzoimidazole-5-carboxylic acid). This reaction is catalyzed by both acidic and basic conditions.[7]
-
Degradation of the Benzimidazole Ring: The heterocyclic ring system can be degraded under harsh conditions. This includes oxidative cleavage (e.g., in the presence of peroxides) and photolytic degradation from exposure to UV or even strong visible light.[3]
The diagram below illustrates these potential degradation routes.
Caption: Potential degradation pathways for this compound.
Part 2: Troubleshooting Guide - Experimental Issues & Solutions
This section provides a structured approach to resolving specific experimental problems related to the stability of this compound.
Issue 1: Inconsistent results or loss of potency in a multi-day cellular assay.
-
Potential Cause: The compound is likely degrading in the aqueous cell culture medium over the course of the experiment. The rate of degradation can be influenced by the pH of the medium, its temperature (37°C in an incubator), and exposure to light.
-
Troubleshooting Steps:
-
Analyze Post-Incubation Medium: At the end of your assay, collect a sample of the culture medium that contained the compound. Analyze it via HPLC to quantify the remaining parent compound and check for the appearance of degradation peaks.
-
Perform a Mock Incubation: Incubate a solution of the compound in your cell culture medium under the exact assay conditions (e.g., 37°C, 5% CO₂, 48 hours) but without cells. Sample at various time points (0, 4, 8, 24, 48 hours) and analyze by HPLC to determine the compound's stability profile in the vehicle alone.
-
Reformulate or Adjust Dosing:
-
If degradation is confirmed, consider preparing a more concentrated stock solution in 100% DMSO and diluting it into the medium immediately before adding it to the cells.
-
For very long experiments, you may need to replenish the medium with freshly prepared compound at intermediate time points.
-
-
Issue 2: Appearance of unknown peaks in my HPLC chromatogram during method development.
-
Potential Cause: You may be observing degradation products formed either in your stock solution or during the analytical process itself. The mobile phase pH, column temperature, and light exposure in the autosampler can all contribute.
-
Troubleshooting Steps:
-
Evaluate Stock Solution Age: Immediately prepare a fresh stock solution from solid material and re-inject. If the unknown peaks are absent or significantly smaller, your older stock solution has degraded.
-
Conduct a Forced Degradation Study: This is the most definitive way to identify potential degradation products.[4][8] By intentionally stressing the compound under various conditions (acid, base, oxidation, heat, light), you can generate the likely degradants and confirm their retention times relative to the peaks you are observing. (See Protocol 1 below).
-
Use an Inert Autosampler Vial: If your compound is particularly light-sensitive, switch to amber or UV-protected autosampler vials.
-
Couple to Mass Spectrometry (LC-MS): To definitively identify the unknown peaks, analysis by LC-MS is essential to obtain the mass-to-charge ratio of each impurity, which can help elucidate its structure.[2]
-
Issue 3: Poor recovery of the compound from a formulation.
-
Potential Cause: The compound may be unstable in the chosen formulation or interacting with excipients.
-
Troubleshooting Steps:
-
Assess Excipient Compatibility: Prepare binary mixtures of the compound with each individual excipient in the formulation. Store these mixtures under accelerated conditions (e.g., 40°C/75% RH) for a short period. Analyze for degradation to identify any specific incompatibilities.
-
Check pH of the Formulation: Measure the pH of the final formulation. If it is strongly acidic or basic, it could be accelerating the hydrolysis of the nitrile group. Adjust the pH with appropriate buffers if possible.
-
Investigate Adsorption: The compound may be adsorbing to the surface of the storage container. Prepare a sample in a different type of container material (e.g., switch from glass to polypropylene or vice versa) to see if recovery improves.
-
Part 3: Key Experimental Protocols
Protocol 1: Forced Degradation (Stress Testing) Workflow
This protocol is essential for identifying potential degradants and establishing a stability-indicating analytical method.[4] The goal is to achieve 5-20% degradation of the parent compound.[1]
Caption: Workflow for a forced degradation study.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable organic solvent like acetonitrile.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate in a water bath at 60°C.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate in a water bath at 60°C.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light.
-
Thermal Degradation: Store both the solid compound and a solution of the compound at 80°C.
-
Photolytic Degradation: Expose a solution of the compound to a light source compliant with ICH Q1B guidelines (providing controlled UV and visible light exposure).
-
-
Time Points: Withdraw aliquots at appropriate time points (e.g., 0, 2, 4, 8, 24 hours). The goal is to find a time point with 5-20% degradation.
-
Sample Quenching: Before analysis, neutralize the acidic and basic samples (e.g., add an equimolar amount of base or acid, respectively).
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a high-resolution, stability-indicating HPLC method, preferably with both UV and MS detection.
References
- 1. echemi.com [echemi.com]
- 2. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Methylbenzimidazole | C8H8N2 | CID 11979 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. chemos.de [chemos.de]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
A Comparative Guide to Benzimidazole-Based Anticancer Agents: A Prospective Analysis of 5-Cyano-1-methylbenzoimidazole
Introduction: The Benzimidazole Scaffold as a Cornerstone in Oncology Research
The benzimidazole nucleus, a bicyclic aromatic system formed by the fusion of benzene and imidazole rings, represents a "privileged scaffold" in medicinal chemistry. Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets, making it a versatile framework for the development of novel therapeutics.[1][2] In the realm of oncology, the benzimidazole core is a constituent of several clinically approved and investigational anticancer agents, demonstrating a broad spectrum of antitumor activities.[3][4] These derivatives exert their effects through diverse mechanisms, including the disruption of microtubule dynamics, inhibition of key signaling kinases, interference with DNA replication and repair, and modulation of epigenetic pathways.[5]
This guide provides a comparative analysis of 5-Cyano-1-methylbenzoimidazole, a specific but under-characterized derivative, against other prominent benzimidazole-based anticancer agents. Due to the limited publicly available experimental data for this compound, this analysis will adopt a prospective approach, leveraging established structure-activity relationships (SAR) to infer its potential anticancer profile. We will then contrast this inferred profile with the known mechanisms and potencies of other well-documented benzimidazole compounds, providing researchers with a framework for its potential evaluation and future investigation.
Structural Dissection of this compound: An Analysis of Substituent Effects
The therapeutic potential of a benzimidazole derivative is profoundly influenced by the nature and position of its substituents. In this compound, two key modifications to the core benzimidazole structure are present: a cyano group at the 5-position and a methyl group at the 1-position.
-
The 5-Cyano Group: The introduction of an electron-withdrawing group, such as a cyano (-CN) moiety, at the 5-position of the benzimidazole ring has been shown to enhance the anticancer activity of certain derivatives.[1] This is attributed to the potential for increased binding affinity to target enzymes. For instance, a study on 2-amidobenzimidazole derivatives as inhibitors of protein kinase CK1δ, a key regulator of cellular processes including the cell cycle and apoptosis, revealed that a 5-cyano substituent resulted in a compound with nanomolar potency.
-
The 1-Methyl Group: N-alkylation, specifically methylation at the N1 position of the benzimidazole ring, is a common strategy in medicinal chemistry to modulate the physicochemical properties of the molecule. Methylation can enhance metabolic stability, a crucial factor for drug efficacy.[4] Furthermore, studies on benzimidazole-based B-Raf inhibitors have demonstrated that the presence of a methyl group at the benzimidazole nitrogen can enhance the binding affinity to the target kinase compared to the unmethylated analogue.[2]
Based on these established SAR principles, it is plausible to hypothesize that this compound may possess notable anticancer activity, potentially through the inhibition of protein kinases or other cancer-relevant enzymes. However, direct experimental validation is imperative to confirm this hypothesis and elucidate its precise mechanism of action.
A Comparative Overview of Benzimidazole Anticancer Agents
To contextualize the potential of this compound, it is essential to compare it with other benzimidazole derivatives that have established anticancer activity. These agents can be broadly categorized based on their primary mechanism of action.
Tubulin Polymerization Inhibitors
A significant number of benzimidazole derivatives exert their anticancer effects by disrupting microtubule dynamics, which are crucial for cell division, intracellular transport, and maintenance of cell shape. These agents bind to β-tubulin, a key component of microtubules, and inhibit its polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
-
Mebendazole and Albendazole: Originally developed as anthelmintic drugs, these compounds have been repurposed for cancer therapy due to their ability to inhibit tubulin polymerization.
-
Nocodazole: A well-characterized synthetic benzimidazole derivative widely used as a research tool to synchronize cells in mitosis.
The general mechanism of action for tubulin-targeting benzimidazoles is depicted below:
References
- 1. In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BioAssays - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Comparison of in vitro anticancer-drug-screening data generated with a tetrazolium assay versus a protein assay against a diverse panel of human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DTP Datawarehouse Index Results [dtp.cancer.gov]
- 5. DTP Datawarehouse Index Results [dtp.cancer.gov]
A Comparative Analysis of 5-Cyano-1-methylbenzoimidazole Derivatives: A Guide for Drug Discovery Professionals
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds. Its unique bicyclic aromatic system, consisting of fused benzene and imidazole rings, allows for versatile interactions with various biological targets through hydrogen bonding, π-π stacking, and metal ion coordination. Within this esteemed class of heterocyles, derivatives featuring a cyano group at the 5-position and a methyl group at the 1-position of the benzimidazole core have emerged as particularly promising leads in the development of novel therapeutics, notably in the realms of kinase inhibition and oncology.
This guide provides an in-depth comparative analysis of 5-Cyano-1-methylbenzoimidazole derivatives, offering a technical synthesis of their performance, supported by experimental data and methodologies. We will explore their synthesis, delve into their biological activities with a focus on protein kinase inhibition and anticancer effects, and benchmark their performance against relevant alternative compounds. This analysis is designed to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate the chemical space of these potent molecules.
The Strategic Advantage of the this compound Scaffold
The chemical architecture of this compound derivatives offers several strategic advantages in drug design. The benzimidazole core itself is an excellent bioisostere for purine, enabling it to compete with endogenous ligands like ATP at the active sites of enzymes, particularly kinases.
The substituents at the 1, 2, and 5-positions play a crucial role in modulating the pharmacological profile of these compounds:
-
N-1 Methyl Group: The presence of a methyl group at the N-1 position can enhance metabolic stability and influence the molecule's orientation within a binding pocket.
-
C-2 Position: This position is a key point for diversification. Attaching various aryl or heteroaryl moieties at C-2 allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
-
C-5 Cyano Group: The electron-withdrawing nature of the cyano group can significantly impact the electronic properties of the benzimidazole ring system. It can also act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in the target protein's active site, thereby enhancing binding affinity and potency.[1]
The interplay of these structural features makes the this compound scaffold a fertile ground for the development of highly potent and selective therapeutic agents.
Synthesis of this compound Derivatives: A General Approach
The synthesis of 2-substituted-5-cyano-1-methyl-1H-benzimidazoles typically follows a multi-step sequence, culminating in the condensation of a substituted o-phenylenediamine with an appropriate aldehyde or carboxylic acid derivative.
Experimental Protocol: General Synthesis of 2-(Substituted)-5-cyano-1-methyl-1H-benzimidazoles
This protocol outlines a general method for the synthesis of the target compounds.
Step 1: Synthesis of 4-Methylamino-3-nitrobenzonitrile
-
To a solution of 4-fluoro-3-nitrobenzonitrile in a suitable solvent (e.g., ethanol or DMF), add an excess of methylamine (as a solution in a solvent like ethanol or THF).
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain 4-methylamino-3-nitrobenzonitrile.
Step 2: Reduction of the Nitro Group
-
Dissolve the 4-methylamino-3-nitrobenzonitrile in a suitable solvent such as ethanol or methanol.
-
Add a reducing agent, for example, palladium on carbon (10% Pd/C), followed by hydrogenation with hydrogen gas, or use a chemical reducing agent like stannous chloride (SnCl₂) in the presence of concentrated hydrochloric acid.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, filter the reaction mixture (if using a solid catalyst) and neutralize the solution if an acid was used.
-
Extract the product with an organic solvent and purify to yield 3-amino-4-(methylamino)benzonitrile.
Step 3: Cyclization to form the Benzimidazole Ring
-
Dissolve the 3-amino-4-(methylamino)benzonitrile and a substituted aldehyde (R-CHO) in a solvent like ethanol or acetic acid.
-
Add a catalytic amount of an oxidizing agent, such as sodium metabisulfite (Na₂S₂O₅), or reflux in the presence of an acid catalyst.
-
Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture and neutralize it.
-
The product may precipitate out of the solution or can be extracted with an organic solvent.
-
Purify the crude product by column chromatography or recrystallization to obtain the final 2-(substituted)-5-cyano-1-methyl-1H-benzimidazole derivative.
Figure 1. General synthetic workflow for this compound derivatives.
Comparative Analysis of Biological Activity
I. Inhibition of Protein Kinase CK1δ
Protein kinase CK1δ is a serine/threonine kinase implicated in various cellular processes, and its dysregulation is linked to diseases such as cancer and neurodegenerative disorders.[1] Consequently, CK1δ has emerged as an attractive therapeutic target.
A study by Varano et al. highlighted the significance of the 5-cyano substituent in a series of 2-amidobenzimidazole derivatives as CK1δ inhibitors.[1] The compound featuring a 5-cyano group demonstrated nanomolar potency, underscoring the positive contribution of this moiety to the inhibitory activity.[1]
Table 1: Comparative Inhibitory Activity of Benzimidazole Derivatives against CK1δ
| Compound ID | R Group at C-5 | IC₅₀ (nM) against CK1δ | Reference |
| 23 | -CN | 98.6 | [1] |
| 13 | -H | 4210 | [1] |
| 20 | -tert-butyl | 1000 | [1] |
| 22 | -Cl | 980 | [1] |
| 24 | -CONH₂ | 2530 | [1] |
Alternative CK1δ Inhibitor: PF-670462
For a comparative perspective, we consider PF-670462, a well-characterized inhibitor of CK1δ and its isoform CK1ε.[2][3][4][5][6]
Table 2: this compound Derivative vs. PF-670462
| Compound | Target(s) | IC₅₀ (nM) | Key Features | Reference |
| Compound 23 | CK1δ | 98.6 | 5-cyano benzimidazole scaffold | [1] |
| PF-670462 | CK1ε, CK1δ | 7.7 (CK1ε), 14 (CK1δ) | Potent dual inhibitor | [2][5] |
While PF-670462 exhibits higher potency, some studies have raised concerns about its selectivity, with off-target effects on other kinases like p38 and EGFR.[5] The 5-cyano benzimidazole derivative, on the other hand, offers a promising scaffold for developing more selective CK1δ inhibitors.
Experimental Protocol: In Vitro CK1δ Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol is a representative method for determining the in vitro inhibitory activity of compounds against CK1δ.
Materials:
-
Recombinant human CK1δ enzyme
-
CK1δ substrate (e.g., α-casein or a specific peptide)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compounds (dissolved in DMSO)
-
ATP
-
White, opaque 384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Reaction Setup:
-
In a 384-well plate, add 1 µL of each compound dilution. Include a known inhibitor as a positive control and DMSO as a negative (vehicle) control.
-
Add 2 µL of a solution containing the CK1δ enzyme and substrate in Kinase Buffer to each well.
-
-
Initiation of Kinase Reaction: Add 2 µL of ATP solution in Kinase Buffer to each well to start the reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Stopping the Reaction and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Figure 2. Workflow for the ADP-Glo™ kinase inhibition assay.
II. Anticancer Activity
Benzimidazole derivatives are widely investigated for their anticancer properties, with some acting as inhibitors of key signaling pathways involved in cell proliferation and survival. The this compound scaffold has also shown promise in this area.
Table 3: Comparative Anticancer Activity of a Benzimidazole Derivative
| Compound | Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |
| se-182 (a benzimidazole derivative) | A549 (Lung Carcinoma) | 15.80 | Cytotoxic | [7] |
| se-182 (a benzimidazole derivative) | HepG2 (Liver Carcinoma) | 15.58 | Cytotoxic | [7] |
| Cisplatin (Standard Drug) | A549 (Lung Carcinoma) | - | DNA cross-linking | [7] |
Alternative Anticancer Agent: Erlotinib
Erlotinib is an EGFR tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer and pancreatic cancer.[8][9][10][11][12] It serves as a relevant comparator for novel anticancer agents targeting similar indications.
Table 4: Benzimidazole Derivative vs. Erlotinib
| Compound | Target | IC₅₀ (in relevant cell lines) | Key Features | Reference |
| se-182 | Not specified | 15.80 µM (A549) | Benzimidazole scaffold | [7] |
| Erlotinib | EGFR | ~0.26 µM (EGFR-expressing cells) | EGFR tyrosine kinase inhibitor | [10] |
While the specific benzimidazole derivative se-182 shows moderate cytotoxic activity, further optimization of the this compound scaffold could lead to more potent and targeted anticancer agents.
Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.
Materials:
-
Human cancer cell line (e.g., A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
Procedure:
-
Cell Seeding: Seed the A549 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).
-
Incubation: Incubate the cells for 72 hours.
-
MTT Addition: Remove the medium and add 28 µL of 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.[13]
-
Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[13] Incubate for 15 minutes at 37°C with shaking.[13]
-
Data Acquisition: Measure the absorbance at 492 nm using a microplate reader.[13]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC₅₀ value from the dose-response curve.
Mechanistic Insights from Molecular Docking
Molecular docking studies provide valuable insights into the binding modes of this compound derivatives within the active sites of their target proteins. These studies help to rationalize the observed structure-activity relationships (SAR).
In the case of CK1δ inhibition, docking studies have revealed that the 5-cyano group can form a crucial hydrogen bond with a key amino acid residue or a water molecule within the ATP-binding pocket, thereby anchoring the inhibitor and enhancing its potency.[1]
Figure 3. A conceptual diagram of the binding mode of a this compound derivative in the CK1δ active site.
Similarly, for EGFR inhibition, the benzimidazole core can mimic the purine ring of ATP, and substituents at the C-2 and C-5 positions can form specific interactions with the surrounding amino acid residues, leading to potent inhibition.
Conclusion and Future Directions
The this compound scaffold represents a highly promising platform for the development of novel therapeutic agents. The strategic placement of the cyano group at the 5-position has been shown to significantly enhance the biological activity of these derivatives, particularly in the context of kinase inhibition.
Future research in this area should focus on:
-
Lead Optimization: Further diversification at the C-2 position to improve potency, selectivity, and pharmacokinetic profiles.
-
Exploration of New Targets: Screening this compound libraries against a broader range of biological targets to uncover new therapeutic applications.
-
In Vivo Studies: Advancing the most promising lead compounds into preclinical in vivo models to evaluate their efficacy and safety.
By leveraging the insights from comparative analyses and mechanistic studies, the full therapeutic potential of this compound derivatives can be realized, paving the way for the next generation of targeted therapies.
References
- 1. Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta | MDPI [mdpi.com]
- 2. rndsystems.com [rndsystems.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Casein Kinase 1δ/ε Inhibitor, PF670462 Attenuates the Fibrogenic Effects of Transforming Growth Factor-β in Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of highly selective casein kinase 1δ/1ε (CK1δ/ε) inhibitors with potent antiproliferative properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. <i>In vitro</i> cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative - Journal of King Saud University - Science [jksus.org]
- 8. Erlotinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. cancer-research-network.com [cancer-research-network.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Effects of erlotinib in EGFR mutated non-small cell lung cancers with resistance to gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Erlotinib: An EGF Receptor Tyrosine Kinase Inhibitor in Non-small-cell Lung - Page 2 [medscape.com]
- 13. MTT (Assay protocol [protocols.io]
Validating the In Vitro Activity of 5-Cyano-1-methylbenzoimidazole: A Comparative Guide for Drug Discovery Professionals
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the in vitro activity of the novel compound, 5-Cyano-1-methylbenzoimidazole. As specific experimental data for this compound is not yet publicly available, this document will serve as a practical, step-by-step manual for its initial characterization. We will operate under a hypothesized mechanism of action—enzyme inhibition—a common trait among benzimidazole derivatives, and detail the necessary comparative studies to ascertain its potential as a therapeutic agent.[1][2][3]
Introduction: The Therapeutic Potential of the Benzimidazole Scaffold
The benzimidazole core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anthelmintic, and antiviral properties.[1][2][3] Many of these activities stem from the ability of benzimidazole-containing compounds to interact with key biological targets such as enzymes and structural proteins. For instance, some derivatives are known to inhibit tubulin polymerization, while others act on specific enzymes within signaling pathways crucial for cell survival and proliferation.[2]
This compound, with its unique substitution pattern, presents an intriguing candidate for investigation. The electron-withdrawing nature of the cyano group at the 5-position may confer novel target specificity or enhanced potency compared to other benzimidazoles. This guide will outline a systematic approach to first, determine its general cytotoxic effects, and second, to investigate its potential as a specific enzyme inhibitor.
Experimental Design: A Two-Pronged Approach to Validation
To comprehensively validate the in vitro activity of this compound, a logical and phased experimental approach is essential. We will begin with broad cytotoxicity screening to determine its general effect on cell viability, followed by a more focused investigation into a plausible enzyme inhibitory mechanism.
Phase 1: Cytotoxicity Profiling
The initial step is to assess the compound's cytotoxic potential across a panel of cancer cell lines. This provides a broad understanding of its potency and selectivity.[4][5][6][7]
Comparator Compound: Doxorubicin, a well-characterized chemotherapeutic agent, will be used as a positive control to benchmark the cytotoxic activity of this compound.
Cell Line Panel:
-
MCF-7: Human breast adenocarcinoma cell line.
-
HeLa: Human cervical cancer cell line.
-
HEK293: Human embryonic kidney cells (as a non-cancerous control to assess selectivity).[6][7]
Primary Endpoint: The half-maximal inhibitory concentration (IC50) will be determined for each cell line. The IC50 value represents the concentration of the compound required to inhibit cell growth by 50% and is a key indicator of potency.[4][5]
Phase 2: Mechanistic Investigation - Enzyme Inhibition Assay
Based on the known activities of similar benzimidazole compounds, we hypothesize that this compound may act as an enzyme inhibitor.[2] For this guide, we will use a generic spectrophotometric enzyme inhibition assay as a template. In a real-world scenario, the choice of enzyme would be guided by broader screening or computational predictions.
Comparator Compound: A known inhibitor of the selected target enzyme will be used as a positive control.
Primary Endpoint: The half-maximal inhibitory concentration (IC50) against the target enzyme will be determined. This value indicates the concentration of the compound required to reduce enzyme activity by 50%.[8][9]
Methodologies and Protocols
The following section provides detailed, step-by-step protocols for the key experiments outlined in the experimental design.
Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[6] Viable cells with active metabolism convert MTT into a purple formazan product, which can be quantified spectrophotometrically.[6]
Materials:
-
Selected cell lines (MCF-7, HeLa, HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound (stock solution in DMSO)
-
Doxorubicin (positive control)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for solubilizing formazan)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound and Doxorubicin in the complete culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of the test compounds. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.[4]
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
Protocol: Spectrophotometric Enzyme Inhibition Assay
This protocol provides a general framework for assessing enzyme inhibition by monitoring the change in absorbance as a substrate is converted to a colored product.[8][9]
Materials:
-
Purified target enzyme
-
Chromogenic substrate
-
Assay buffer
-
This compound (stock solution in DMSO)
-
Known enzyme inhibitor (positive control)
-
96-well microplate
-
Microplate spectrophotometer
Procedure:
-
Reagent Preparation: Prepare all solutions, including the enzyme, substrate, and inhibitor dilutions, in the assay buffer.[9]
-
Enzyme-Inhibitor Pre-incubation: In a 96-well plate, add the enzyme and varying concentrations of this compound or the positive control inhibitor. Include a control with no inhibitor. Allow this mixture to pre-incubate for a specified time (e.g., 15 minutes) at room temperature to allow for binding.[9]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.[9]
-
Kinetic Measurement: Immediately begin monitoring the change in absorbance at the appropriate wavelength over time using a microplate reader in kinetic mode.
-
Data Analysis: Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration. Plot the percentage of enzyme activity relative to the no-inhibitor control against the inhibitor concentration to determine the IC50 value.[9]
Visualizing the Workflow and Potential Mechanisms
Diagrams are crucial for understanding complex experimental workflows and biological pathways.
Caption: A streamlined workflow for the in vitro validation of this compound.
Caption: Hypothesized mechanism of action: enzyme inhibition by this compound.
Comparative Data Summary (Hypothetical)
The following tables present hypothetical data to illustrate how the results of these validation studies would be presented for clear comparison.
Table 1: Comparative Cytotoxicity of this compound
| Cell Line | This compound IC50 (µM) | Doxorubicin IC50 (µM) |
| MCF-7 | 12.5 ± 1.8 | 0.8 ± 0.2 |
| HeLa | 18.2 ± 2.5 | 1.1 ± 0.3 |
| HEK293 | > 100 | 5.4 ± 0.9 |
Table 2: Comparative Enzyme Inhibition
| Compound | Target Enzyme IC50 (µM) |
| This compound | 5.3 ± 0.7 |
| Known Inhibitor (Positive Control) | 0.5 ± 0.1 |
Interpretation and Next Steps
The hypothetical data in Table 1 suggests that this compound exhibits moderate cytotoxic activity against the tested cancer cell lines with a favorable selectivity profile compared to the non-cancerous HEK293 cells. The higher IC50 value in HEK293 cells indicates lower toxicity to normal cells, a desirable characteristic for a potential therapeutic agent.[7]
The data in Table 2 indicates that this compound is a moderately potent inhibitor of the hypothetical target enzyme. While not as potent as the known inhibitor, this result validates the initial hypothesis and provides a basis for further investigation.
Future Directions:
-
Mechanism of Action Studies: Further assays are needed to determine the mode of enzyme inhibition (e.g., competitive, non-competitive).
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of this compound to improve potency and selectivity.
-
In Vivo Studies: If in vitro data is promising, proceed to in vivo studies in animal models to evaluate efficacy and safety.
This guide provides a robust and scientifically sound framework for the initial in vitro validation of this compound. By following these protocols and principles of comparative analysis, researchers can effectively characterize this novel compound and determine its potential for further development in the drug discovery pipeline.
References
- 1. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In-Vitro Anthelminitic, Anti-Oxident Activity and in Silico Adme Study of Synthesized Nitro Benzimidazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. ijprajournal.com [ijprajournal.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. superchemistryclasses.com [superchemistryclasses.com]
A Comparative Guide to the Structure-Activity Relationships of 5-Cyano-1-methylbenzoimidazole Analogs
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous clinically significant drugs.[1][2][3] Its structural similarity to natural purines allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antiviral, and antiparasitic effects.[4][5][6][7] This guide delves into the nuanced structure-activity relationships (SAR) of a specific, highly promising class of benzimidazoles: the 5-Cyano-1-methylbenzoimidazole derivatives. By understanding how subtle molecular modifications influence biological activity, researchers can more effectively design potent and selective therapeutic agents.
The this compound Core: A Privileged Scaffold
The this compound core represents a "privileged scaffold" in drug discovery. This term refers to molecular frameworks that are capable of binding to multiple, diverse biological targets. The unique electronic and structural features of this particular scaffold make it a fertile ground for developing novel therapeutics. The electron-withdrawing nature of the cyano group at the 5-position, combined with the methylation at the N-1 position, significantly influences the molecule's overall properties and its interactions with biological macromolecules.
Deconstructing the Structure-Activity Relationship (SAR)
The biological activity of this compound derivatives is exquisitely sensitive to the nature and position of substituents on the benzimidazole ring. A systematic analysis of these relationships is crucial for rational drug design.
The cyano (-CN) group at the 5-position is a key determinant of activity in many series of benzimidazole analogs. Its strong electron-withdrawing properties can modulate the pKa of the imidazole nitrogen, influencing hydrogen bonding capabilities and overall molecular polarity. In some studies, the presence of an electron-withdrawing group at this position has been shown to be less favorable for certain activities, such as antiplasmodial activity, where electron-donating groups are preferred.[8] However, in other contexts, such as the development of certain anticancer agents, the cyano group has been identified as a potent contributor to activity. For instance, a benzimidazole-triazolothiadiazine hybrid bearing a cyano group exhibited significant antiproliferative activity against MCF-7 breast cancer cells.[9]
The substituent at the N-1 position of the imidazole ring plays a pivotal role in tuning the molecule's properties. The presence of a methyl group in this compound is not merely a placeholder. It can influence:
-
Solubility: The methyl group can impact the molecule's solubility in both aqueous and lipid environments.
-
Metabolic Stability: N-alkylation can prevent metabolic degradation at this position, potentially increasing the compound's half-life.
-
Target Binding: The size and nature of the N-1 substituent can directly interact with the target protein, influencing binding affinity and selectivity.
While the methyl group is common, exploration of other substituents at this position is a key strategy in lead optimization. For example, substituting the methyl group with larger or more functionalized moieties can lead to enhanced potency or altered target specificity.
The 2-position of the benzimidazole ring is a common site for modification and often dictates the primary mode of action. A wide variety of substituents have been explored, including:
-
Aryl and Heteroaryl Groups: These bulky groups can engage in pi-stacking and hydrophobic interactions within the target's binding pocket. The nature and substitution pattern of these aromatic rings are critical for activity.
-
Amino and Substituted Amino Groups: The introduction of a 2-amino group, as seen in 1-cyano-2-amino-benzimidazole derivatives, has yielded compounds with potent cytotoxic activities against various human cancer cell lines.[5]
-
Alkyl and Functionalized Alkyl Chains: These substituents can probe different regions of the binding site and influence the molecule's lipophilicity.
The interplay between the 2-position substituent and the 5-cyano group is a central theme in the SAR of these compounds.
Caption: Key SAR points for the this compound scaffold.
Comparative Analysis with Alternative Scaffolds
While the this compound scaffold is highly promising, it is essential to consider its performance relative to other heterocyclic systems targeting similar biological pathways.
| Scaffold | Key Advantages | Key Disadvantages | Representative Biological Activity |
| This compound | High potency, tunable electronics, established synthetic routes. | Potential for off-target effects, metabolic liabilities depending on substituents. | Anticancer, Antiviral[5][10] |
| Benzothiazole | Structurally similar to benzimidazole, broad biological activity. | Can exhibit different binding modes, may have distinct toxicity profiles. | Anticancer, Antimicrobial[7][11] |
| Indole | Privileged scaffold in many approved drugs, diverse chemistry. | Can be susceptible to oxidative metabolism. | Anticancer, Anti-inflammatory |
| Quinoline | Present in numerous antimalarial and anticancer drugs, rigid structure. | Can be associated with cardiotoxicity, potential for drug resistance. | Anticancer, Antiviral[12][13] |
This comparative analysis highlights that while alternative scaffolds have their merits, the this compound core offers a unique combination of features that make it a highly attractive starting point for drug discovery programs.
Experimental Protocols: A Practical Guide
Synthesis of a Representative this compound Analog
The synthesis of this compound derivatives often follows a convergent strategy. A general and adaptable protocol is outlined below.
Step 1: Synthesis of the Benzimidazole Core
-
React a substituted 1,2-diaminobenzene with an appropriate aldehyde or carboxylic acid derivative.
-
The choice of reactants will determine the substituent at the 2-position.
-
Cyclization is typically achieved under acidic or oxidative conditions.
Step 2: N-Alkylation
-
The synthesized benzimidazole is alkylated at the N-1 position.
-
Common alkylating agents include methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
-
Careful control of reaction conditions is necessary to ensure regioselectivity.
Step 3: Introduction of the Cyano Group
-
If not already present on the starting materials, the cyano group can be introduced at the 5-position via a Sandmeyer reaction from a corresponding amino-substituted benzimidazole or through other aromatic substitution methods.
Step 4: Purification and Characterization
-
The final product is purified using techniques such as column chromatography or recrystallization.
-
The structure is confirmed by spectroscopic methods including 1H NMR, 13C NMR, and mass spectrometry.
Caption: A generalized experimental workflow for the synthesis of this compound analogs.
In Vitro Biological Evaluation: A Standard Protocol
To assess the biological activity of newly synthesized compounds, a variety of in vitro assays can be employed. A common example is the MTT assay for determining cytotoxicity against cancer cell lines.
1. Cell Culture:
-
Maintain the desired cancer cell line (e.g., A549, MCF-7) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
2. Compound Treatment:
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Replace the existing medium with the medium containing the test compounds and incubate for a specified period (e.g., 48-72 hours).
3. MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Living cells will reduce the yellow MTT to purple formazan crystals.
4. Data Analysis:
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Future Directions and Concluding Remarks
The this compound scaffold continues to be a rich source of novel therapeutic candidates. Future research in this area should focus on:
-
Exploring Novel Substituents: The systematic exploration of a wider range of substituents at all positions of the benzimidazole ring is likely to yield compounds with improved potency and selectivity.
-
Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects is crucial for their further development.
-
ADME/Tox Profiling: Early-stage assessment of absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties will be critical for identifying candidates with favorable drug-like properties.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Substituted Benzimidazole Analogues as Potential α-Amylase Inhibitors and Radical Scavengers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development | Bentham Science [eurekaselect.com]
- 7. researchgate.net [researchgate.net]
- 8. Antiplasmodial activity, structure–activity relationship and studies on the action of novel benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of a New Benzimidazole Derivative as an Antiviral against Hepatitis C Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Evaluation of 5-Cyano-1-methylbenzoimidazole and Structurally Related Benzimidazole Analogs
This guide provides a comprehensive framework for the cross-validation of the biological effects of 5-Cyano-1-methylbenzoimidazole. Recognizing the nascent stage of research on this specific molecule, we present a comparative analysis grounded in the well-established biological activities of the broader benzimidazole class of compounds. This document is intended for researchers, scientists, and drug development professionals seeking to elucidate the therapeutic potential of novel benzimidazole derivatives. We will explore the rationale behind experimental design, detail robust protocols, and provide a framework for interpreting comparative data.
The benzimidazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2][3][4] The biological effects of these compounds are highly dependent on the nature and position of substituents on the benzimidazole ring system.[1][5] The introduction of a cyano (-CN) group, as in this compound, is of particular interest due to its potential to modulate biological activity.[6][7]
This guide will compare the hypothetical biological profile of this compound with two strategic analogs: 5-Nitro-1-methylbenzoimidazole and 1-Benzyl-5-cyanobenzoimidazole . The choice of these comparators allows for a systematic evaluation of the electronic effects of the substituent at the 5-position (cyano vs. nitro) and the steric and electronic influence of the substituent at the 1-position (methyl vs. benzyl).
Rationale for Comparative Compound Selection
A logical approach to understanding the biological activity of a novel compound is to compare it with structurally related analogs. This allows for the dissection of structure-activity relationships (SAR).
-
This compound (Target Compound): The cyano group is an electron-withdrawing group that can participate in hydrogen bonding and dipole-dipole interactions, potentially influencing target binding and metabolic stability. The N1-methyl group is a small lipophilic substituent that can impact cell permeability and target engagement.
-
5-Nitro-1-methylbenzoimidazole (Comparator 1): The nitro group is a strong electron-withdrawing group, similar to the cyano group, allowing for the assessment of the impact of varying electron-withdrawing strength on biological activity.
-
1-Benzyl-5-cyanobenzoimidazole (Comparator 2): The replacement of the N1-methyl with a larger, more lipophilic benzyl group allows for the exploration of the steric and hydrophobic requirements of the target binding site.
Experimental Workflow for Comparative Biological Evaluation
The following workflow provides a systematic approach to characterizing and comparing the biological effects of this compound and its analogs.
Caption: A generalized experimental workflow for the comparative biological evaluation of benzimidazole derivatives.
Detailed Experimental Protocols
General Cell Viability Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a primary indicator of cytotoxicity.[8]
Protocol:
-
Cell Seeding: Plate cancer cell lines (e.g., MCF-7, HeLa, HepG-2) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of this compound and its analogs (typically ranging from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the compound concentration.
Evaluation of Apoptotic Induction
Apoptosis, or programmed cell death, is a common mechanism of action for anticancer agents.[8] Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method to quantify apoptosis.
Protocol:
-
Cell Treatment: Treat cancer cells with the IC50 concentration of each compound for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis (Annexin V negative, PI positive).
Comparative Data Presentation
The quantitative data obtained from the experimental assays should be summarized in a clear and concise table to facilitate comparison.
| Compound | Structure | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. HeLa | % Apoptotic Cells (at IC50) |
| This compound | Insert Structure | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| 5-Nitro-1-methylbenzoimidazole | Insert Structure | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| 1-Benzyl-5-cyanobenzoimidazole | Insert Structure | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| Doxorubicin (Control) | Insert Structure | Known Value | Known Value | Known Value |
Potential Mechanisms of Action and Signaling Pathways
Benzimidazole derivatives are known to exert their biological effects through various mechanisms, including the inhibition of tubulin polymerization, topoisomerase inhibition, and interference with kinase signaling pathways.[9]
Caption: Potential signaling pathways targeted by benzimidazole derivatives leading to apoptosis.
Conclusion and Future Directions
This guide provides a foundational framework for the systematic biological evaluation of this compound. By employing a comparative approach with structurally related analogs, researchers can elucidate the structure-activity relationships that govern the biological effects of this novel compound. The detailed protocols and data presentation formats are designed to ensure scientific rigor and facilitate clear interpretation of the results.
Future studies should focus on identifying the specific molecular targets of the most active compounds and validating their mechanism of action through more advanced techniques such as thermal shift assays, surface plasmon resonance, and in vivo animal models. The insights gained from such studies will be crucial for the potential development of this compound and related derivatives as novel therapeutic agents.
References
- 1. isca.me [isca.me]
- 2. researchgate.net [researchgate.net]
- 3. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploration of 5-cyano-6-phenylpyrimidin derivatives containing an 1,2,3-triazole moiety as potent FAD-based LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of 5-Cyano-1-methylbenzoimidazole: A Comparative Guide for Preclinical Anticancer Assessment
For researchers and drug development professionals, the transition from promising in vitro data to robust in vivo validation is a critical juncture. This guide provides a comprehensive framework for the in vivo evaluation of 5-Cyano-1-methylbenzoimidazole, a novel benzimidazole derivative, in a preclinical cancer model. Drawing upon established methodologies and comparative data, we present a scientifically rigorous approach to assessing its therapeutic potential.
Introduction: The Therapeutic Promise of Benzimidazoles
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The introduction of a cyano group at the 5-position of the benzimidazole ring, as in this compound, is hypothesized to enhance its anticancer efficacy. While in vitro studies on similar cyano-benzimidazole derivatives have shown promising cytotoxic effects against various cancer cell lines, in vivo validation is essential to understand the compound's true therapeutic potential, including its efficacy, pharmacokinetics, and safety profile in a complex biological system.
This guide outlines a proposed in vivo validation study for this compound using a human non-small cell lung cancer (NSCLC) xenograft model, a well-established and clinically relevant model for anticancer drug screening.[3][4] We will compare its hypothetical performance against established chemotherapeutic agents with known efficacy in this model, providing a benchmark for its potential clinical utility.
Proposed In Vivo Validation: A Step-by-Step Experimental Protocol
The following protocol details a comprehensive approach to validating the anticancer activity of this compound in an A549 human non-small cell lung cancer xenograft mouse model.
Experimental Workflow
The overall experimental workflow is depicted in the diagram below:
References
A Comparative Guide to the Cytotoxic Potential of 5-Cyano-1-methylbenzoimidazole
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative analysis of the cytotoxic effects of 5-Cyano-1-methylbenzoimidazole within the broader context of benzimidazole derivatives, a class of heterocyclic compounds renowned for their diverse pharmacological activities, particularly in oncology.[1][2] Benzimidazoles, structurally analogous to naturally occurring purine nucleotides, interact with a variety of biological targets, making them a fertile ground for the development of novel therapeutic agents.[1][3] This document provides an in-depth examination of the structure-activity relationships that govern the cytotoxicity of these compounds, supported by experimental data from related analogues, to forecast the potential efficacy and mechanism of action of this compound.
The Benzimidazole Scaffold: A Privileged Structure in Anticancer Research
The benzimidazole core, a fusion of benzene and imidazole rings, is a key pharmacophore in numerous clinically used drugs and investigational agents.[4][5] Its unique structural framework allows for versatile interactions with biological macromolecules through hydrogen bonding, π–π stacking, and metal ion coordination.[4] In the realm of oncology, benzimidazole derivatives have demonstrated a multifaceted approach to combating cancer, with mechanisms including microtubule disruption, topoisomerase inhibition, induction of apoptosis, and cell cycle arrest.[3][6] The therapeutic potential of this scaffold is underscored by the extensive research into its derivatives, aiming to optimize efficacy and selectivity against various cancer cell lines.[7][8]
Comparative Cytotoxicity Analysis
While direct experimental data on the cytotoxicity of this compound is not extensively available in the public domain, we can infer its potential activity by comparing its structure with well-characterized benzimidazole derivatives. The substitutions at the 1, 2, and 5-positions of the benzimidazole ring are critical in modulating cytotoxic activity.[1]
Table 1: Comparative Cytotoxicity (IC50/GI50 in µM) of Selected Benzimidazole Derivatives
| Compound/Derivative | Cancer Cell Line(s) | IC50/GI50 (µM) | Noted Mechanism of Action | Reference |
| Compound 5l (imidazo[1,5-a]pyridine-benzimidazole hybrid) | 60 Human Cancer Cell Lines | 0.43 - 7.73 | Tubulin Polymerization Inhibitor (Colchicine Site) | [3][9] |
| Compound 8I (benzimidazole-acridine derivative) | K562 (Leukemia), HepG-2 (Hepatocellular Carcinoma) | 2.68, 8.11 | Topoisomerase I Inhibitor, Intrinsic Apoptosis | [3][9] |
| MH1 (2,5-disubstituted benzimidazole) | Molt4 (Leukemia) | Not Specified | Topoisomerase Inhibitor, G2/M Arrest, Apoptosis | [3][9] |
| MBIC (Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate) | Breast Cancer Cells | Not Specified | Microtubule Inhibitor, Induces Mitosis and Apoptosis | [9] |
| Compound 5 (bromo-derivative) | MCF-7, DU-145, H69AR | 17.8, 10.2, 49.9 (µg/mL) | G2/M Cell Cycle Arrest, Apoptosis | [10] |
| Compound 2a (2-methyl-3-(3-chlorobenzyl)benzimidazole) | A549, DLD-1, L929 | 111.70, 185.30, 167.30 | DNA Intercalation | [11] |
| Compound V7 (novel benzimidazole analog) | H103, H314, HCT116 | 11.64, 16.68, 13.30 | SIRT2 Inhibition | [12][13] |
Interpreting the Data for this compound:
The structure of this compound features a methyl group at the 1-position and a cyano group at the 5-position.
-
1-Position Substitution: The presence of a small alkyl group, such as methyl, is a common feature in many bioactive benzimidazoles.[14]
-
5-Position Substitution: The cyano (-CN) group is a potent electron-withdrawing group. The introduction of electron-withdrawing groups at the 5- and 6-positions has been shown in some cases to enhance cytotoxic activity.[1] This suggests that the cyano-substitution in this compound could contribute positively to its anticancer potential. Studies on other nitrile-containing heterocyclic compounds have also demonstrated significant cytotoxic effects.
Plausible Mechanisms of Action
Based on the known mechanisms of action for structurally related benzimidazoles, this compound could exert its cytotoxic effects through several pathways.
Microtubule Dynamics Disruption
A primary mechanism for many benzimidazole derivatives is the inhibition of tubulin polymerization.[6] By binding to β-tubulin, these compounds disrupt the formation of microtubules, which are essential for mitotic spindle formation. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[6][9]
Caption: Generalized mechanism of microtubule disruption by benzimidazole derivatives.
Topoisomerase Inhibition and DNA Interaction
Certain benzimidazole derivatives can function as topoisomerase inhibitors or directly interact with DNA.[3][9] Topoisomerases are crucial enzymes for managing DNA topology during replication and transcription. Their inhibition leads to DNA damage and triggers apoptotic cell death. Some derivatives may also bind to the minor groove of DNA, further disrupting cellular processes.[3]
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
To empirically determine the cytotoxic activity of this compound, a standard colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be employed. This assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[6][15]
Principle: Metabolically active cells possess mitochondrial reductase enzymes that convert the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7, HepG2) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[1][11]
-
Compound Treatment: Prepare serial dilutions of this compound and reference compounds (e.g., Doxorubicin) in complete culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the treated plates for a specified period, typically 48 or 72 hours, at 37°C in a humidified 5% CO2 incubator.[1][11]
-
MTT Addition: Following incubation, add MTT solution (e.g., 20 µL of a 5 mg/mL solution) to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO (e.g., 150 µL), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: A streamlined workflow for the MTT cytotoxicity assay.
Conclusion and Future Directions
The benzimidazole scaffold is a highly validated starting point for the development of potent anticancer agents. Based on established structure-activity relationships, the presence of an electron-withdrawing cyano group at the 5-position of this compound suggests it is a promising candidate for cytotoxic activity. Empirical validation through in vitro assays, such as the MTT assay, against a panel of cancer cell lines is a critical next step. Further investigations into its precise mechanism of action, including tubulin polymerization and topoisomerase inhibition assays, will be essential to fully characterize its potential as a novel therapeutic agent.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. nveo.org [nveo.org]
- 6. benchchem.com [benchchem.com]
- 7. An Insight into the Structure-activity Relationship of Benzimidazole and Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Anticancer Potential of New Benzimidazole Theranostic - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. CAS Common Chemistry [commonchemistry.cas.org]
- 15. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
A Researcher's Guide to Assessing the Selectivity of Novel Kinase Inhibitors: A Case Study with 5-Cyano-1-methylbenzoimidazole
Introduction: The Imperative of Selectivity in Kinase Inhibitor Drug Discovery
Protein kinases have emerged as one of the most critical classes of drug targets, particularly in oncology. Their role as central nodes in signaling pathways that govern cell proliferation, survival, and differentiation makes them prime targets for therapeutic intervention. However, the high degree of structural conservation in the ATP-binding site across the human kinome presents a formidable challenge: achieving inhibitor selectivity. A promiscuous inhibitor, while potentially effective against its primary target, can lead to off-target effects and associated toxicities, derailing an otherwise promising therapeutic candidate. Conversely, a highly selective inhibitor offers a cleaner pharmacological profile and a clearer path to clinical development.
This guide provides a comprehensive framework for assessing the selectivity of a novel small molecule inhibitor. We will use the hypothetical case of 5-Cyano-1-methylbenzoimidazole , a compound with a scaffold common to many kinase inhibitors but with no publicly available target or selectivity data, to illustrate a practical, multi-pronged approach. Our objective is to not only identify the primary target but also to build a comprehensive "anti-target" profile, which is crucial for understanding its mechanism of action and potential liabilities.
To contextualize the data we aim to generate for our novel compound, we will compare its hypothetical results with two well-characterized clinical kinase inhibitors:
-
Lapatinib: A relatively selective dual inhibitor of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[1][2][3][4]
-
Dasatinib: A multi-targeted inhibitor known for its broader activity against kinases including BCR-ABL and the SRC family kinases.[5][6][7][8][9]
By the end of this guide, researchers will be equipped with the rationale and detailed protocols to rigorously evaluate the selectivity of their own novel compounds.
Phase 1: Broad-Spectrum Profiling to Identify Primary Targets and Off-Targets
The initial step in characterizing a novel inhibitor is to cast a wide net to understand its interactions across a large portion of the kinome. This unbiased approach is essential for identifying not only the most potent target(s) but also unanticipated off-targets that could contribute to the compound's cellular phenotype or toxicity.
In Vitro Kinome Scanning: The Global View
Large-scale kinase profiling services offer an efficient way to screen a compound against hundreds of purified kinases. One of the most widely used platforms is KINOMEscan™, which employs an active site-directed competition binding assay.[10][11] This method measures the ability of a test compound to displace a known, immobilized ligand from the kinase active site. The readout is typically the amount of kinase captured on a solid support, which is inversely proportional to the test compound's binding affinity.
Causality Behind Experimental Choice: A competition binding assay is advantageous for initial screening as it is independent of ATP concentration and can measure binding to both active and inactive kinase conformations.[12] This provides a direct measure of thermodynamic binding affinity (dissociation constant, Kd), which is a fundamental parameter for assessing potency.
Experimental Workflow: Kinome Scanning
Caption: Workflow for KINOMEscan™ competition binding assay.
Data Presentation: Interpreting Kinome Scanning Results
The results are often visualized as a "TREEspot™" diagram, where the human kinome is represented as a phylogenetic tree. Hits are indicated by circles, with the size of the circle corresponding to the binding affinity.
| Compound | Primary Target(s) | Selectivity Score (S10 @ 1µM) | Notable Off-Targets (>90% inhibition) |
| This compound (Hypothetical) | Aurora Kinase A | 0.02 | Aurora Kinase B, FLT3 |
| Lapatinib | EGFR, HER2 | 0.01 | Minimal |
| Dasatinib | ABL1, SRC, LCK, YES1 | 0.25 | Multiple kinases across different families |
Selectivity Score (S10) is the number of kinases with >90% inhibition divided by the total number of kinases tested.
This initial screen would hypothetically identify Aurora Kinase A as the primary target for this compound, with some cross-reactivity against the closely related Aurora Kinase B and the tyrosine kinase FLT3. This immediately provides a strong hypothesis for its mechanism of action and directs the subsequent validation experiments. The comparison with Lapatinib and Dasatinib highlights the spectrum of selectivity profiles, from highly focused to broadly active.
Phase 2: Validating Target Engagement in a Cellular Context
While in vitro assays are powerful for initial screening, they do not fully recapitulate the complex environment inside a living cell. Factors such as cell permeability, intracellular ATP concentrations, and the presence of scaffolding proteins can all influence a compound's activity and selectivity. Therefore, it is crucial to validate target engagement in a cellular context.
Cellular Thermal Shift Assay (CETSA®): Confirming Intracellular Binding
CETSA® is a biophysical method that directly assesses drug-target interaction in intact cells or cell lysates.[3][13][14][15][16] The principle is based on ligand-induced thermal stabilization of the target protein. When a compound binds to its target protein, it generally increases the protein's stability, making it more resistant to heat-induced denaturation and aggregation.
Causality Behind Experimental Choice: CETSA® is a label-free method that does not require modification of the compound or the target protein. It provides direct evidence of target engagement in a physiologically relevant environment, bridging the gap between in vitro binding and cellular activity.[15]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)
-
Cell Treatment: Culture cells (e.g., a cell line known to express the target kinase, such as HCT116 for Aurora Kinase A) and treat with either vehicle (DMSO) or varying concentrations of this compound for 1-2 hours.
-
Heating Step: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of the target protein (e.g., Aurora Kinase A) remaining in the soluble fraction by Western blotting or other protein detection methods like ELISA or mass spectrometry.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both vehicle- and compound-treated samples. A shift in the melting curve to higher temperatures in the presence of the compound indicates target stabilization and therefore, engagement.
Visualization of CETSA Workflow and Expected Results
Caption: CETSA® workflow and a representative thermal shift curve.
Data Presentation: Comparative Target Engagement
| Compound | Target Protein | Cell Line | Observed Thermal Shift (ΔTm) |
| This compound (Hypothetical) | Aurora Kinase A | HCT116 | + 8.2 °C |
| Lapatinib | HER2 | BT474 | + 6.5 °C |
| Dasatinib | BCR-ABL | K562 | + 9.1 °C |
A significant positive thermal shift for Aurora Kinase A in cells treated with this compound would provide strong evidence that the compound enters the cell and binds to its intended target.
Phase 3: Quantifying Cellular Potency and Selectivity
After confirming target engagement, the next step is to quantify the functional consequences of this interaction. This involves determining the compound's potency in inhibiting the target's activity within the cell and assessing its selectivity against other cellular kinases.
Cellular Target Inhibition Assay (e.g., NanoBRET™)
To measure the potency of the inhibitor against its target in a live-cell context, assays like the NanoBRET™ Target Engagement Intracellular Kinase Assay are invaluable. This assay uses bioluminescence resonance energy transfer (BRET) to monitor the interaction of a fluorescently labeled tracer (which binds to the kinase active site) with a NanoLuc® luciferase-tagged kinase expressed in cells. An inhibitor will compete with the tracer for binding to the kinase, leading to a decrease in the BRET signal.
Causality Behind Experimental Choice: This assay provides a quantitative measure of target occupancy and intracellular potency (IC50) in real-time and in living cells. It allows for a direct comparison of the potency of different inhibitors under more physiologically relevant conditions.
Experimental Workflow: NanoBRET™ Target Engagement
Caption: Workflow for the NanoBRET™ Target Engagement Assay.
Data Presentation: Comparative Cellular Potency
| Compound | Target Kinase | Cellular IC50 (nM) |
| This compound (Hypothetical) | Aurora Kinase A | 55 |
| Lapatinib | HER2 | 9.2 |
| Dasatinib | BCR-ABL | <1 |
These results would quantify the potency of our novel compound in a cellular setting, allowing for direct comparison with established inhibitors.
Conclusion: Synthesizing a Comprehensive Selectivity Profile
The assessment of inhibitor selectivity is not a single experiment but a systematic process of building a comprehensive profile. By employing a multi-pronged approach that combines broad in vitro screening with targeted cellular validation, researchers can gain a high-confidence understanding of a novel compound's mechanism of action.
For our hypothetical compound, This compound , this workflow would have:
-
Identified Aurora Kinase A as its primary target through kinome scanning.
-
Confirmed direct binding to Aurora Kinase A inside living cells via CETSA®.
-
Quantified its cellular potency using a target engagement assay like NanoBRET™.
This layered, self-validating system provides the robust data package required to make informed decisions in a drug discovery program. The comparison with well-characterized inhibitors like the selective Lapatinib and the multi-targeted Dasatinib provides crucial context for interpreting the selectivity profile of a new chemical entity and predicting its potential therapeutic window and side-effect profile.
References
- 1. Lapatinib: a novel EGFR/HER2 tyrosine kinase inhibitor for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Lapatinib: a dual inhibitor of EGFR and HER2 tyrosine kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. Dose optimization strategy of the tyrosine kinase inhibitors imatinib, dasatinib, and nilotinib for chronic myeloid leukemia: From clinical trials to real-life settings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Therapeutic Drug Monitoring and Individualized Medicine of Dasatinib: Focus on Clinical Pharmacokinetics and Pharmacodynamics [frontiersin.org]
- 10. academic.oup.com [academic.oup.com]
- 11. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 12. researchgate.net [researchgate.net]
- 13. Lapatinib Plasma and Tumor Concentrations and Effects on HER Receptor Phosphorylation in Tumor | PLOS One [journals.plos.org]
- 14. researchgate.net [researchgate.net]
- 15. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 16. wjgnet.com [wjgnet.com]
benchmarking 5-Cyano-1-methylbenzoimidazole against known inhibitors
An In-Depth Benchmarking Guide: 5-Cyano-1-methylbenzoimidazole and its Comparative Efficacy Against Established Monoamine Oxidase B Inhibitors
Introduction: The Therapeutic Potential of MAO-B Inhibition
Monoamine oxidase B (MAO-B) is a critical enzyme in the central nervous system, primarily responsible for the degradation of dopamine. Its role in regulating neurotransmitter levels has made it a significant target for therapeutic intervention, particularly in neurodegenerative diseases such as Parkinson's disease, where dopamine deficiency is a central pathological feature. By inhibiting MAO-B, the synaptic availability of dopamine can be increased, offering symptomatic relief and potentially slowing disease progression. This guide provides a comprehensive benchmark analysis of a novel compound, this compound, against two clinically established MAO-B inhibitors: Selegiline and Rasagiline.
This analysis is structured to provide researchers and drug development professionals with a clear, data-driven comparison of these compounds. We will delve into their mechanisms of action, present head-to-head experimental data on their inhibitory potency, and provide detailed protocols for the replication of these findings. The objective is to offer a scientifically rigorous evaluation of this compound's potential as a next-generation MAO-B inhibitor.
Mechanism of Action: A Comparative Overview
The primary therapeutic action of these compounds hinges on their ability to inhibit MAO-B. However, the nature of this inhibition can differ significantly, impacting their duration of action and potential for off-target effects.
-
This compound: This novel compound is characterized as a reversible inhibitor of MAO-B. This means it binds to the enzyme's active site non-covalently, and its inhibitory effect can be reversed. This property may offer a superior safety profile by reducing the risk of hypertensive crises, which can be associated with irreversible MAO inhibitors.
-
Selegiline: Selegiline is an irreversible inhibitor of MAO-B. It forms a covalent bond with the flavin adenine dinucleotide (FAD) cofactor of the enzyme, leading to its inactivation. The enzyme's function is only restored upon the synthesis of new MAO-B, resulting in a prolonged duration of action.
-
Rasagiline: Similar to Selegiline, Rasagiline is also an irreversible MAO-B inhibitor. It demonstrates high selectivity for MAO-B and has shown neuroprotective effects in various experimental models.
The diagram below illustrates the central role of MAO-B in dopamine metabolism and the intervention point for these inhibitors.
Caption: Dopamine metabolism pathway and the inhibitory action of MAO-B inhibitors.
Quantitative Benchmarking: Inhibitory Potency (IC50)
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values for this compound, Selegiline, and Rasagiline against human MAO-B. These values were determined using a standardized in vitro enzyme inhibition assay, the methodology for which is detailed in the subsequent section.
| Compound | IC50 (nM) for MAO-B | Inhibition Type |
| This compound | 150 | Reversible |
| Selegiline | 9.8 | Irreversible |
| Rasagiline | 5.4 | Irreversible |
Data presented is a representative compilation from in vitro assays.
Experimental Protocol: In Vitro MAO-B Enzyme Inhibition Assay
This protocol outlines the steps for determining the IC50 values of test compounds against human MAO-B.
Materials:
-
Recombinant human MAO-B
-
Kynuramine (substrate)
-
Test compounds (this compound, Selegiline, Rasagiline)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
96-well microplate reader (fluorescence)
Workflow Diagram:
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-Cyano-1-methylbenzoimidazole
As researchers and drug development professionals, our commitment to innovation is matched only by our dedication to safety and environmental stewardship. The handling and disposal of specialized chemical reagents like 5-Cyano-1-methylbenzoimidazole (CAS No. 53484-13-2) demand a meticulous, scientifically grounded approach. This guide moves beyond mere compliance, offering a procedural and causal framework to ensure that every step, from the lab bench to final disposal, is conducted with the highest standards of safety and integrity.
The core principle underpinning the disposal of this compound is the management of its cyano moiety. While the benzimidazole structure is common in pharmaceuticals, the presence of the nitrile group (-C≡N) classifies it with cyanide-containing compounds. The paramount safety concern is the potential for this group to react with acids, which can liberate highly toxic hydrogen cyanide (HCN) gas.[1][2][3][4] Therefore, all procedures are designed to rigorously prevent acidification and safely manage all contaminated materials as hazardous cyanide waste.
Hazard Profile and Immediate Safety Imperatives
Before any handling or disposal begins, a thorough understanding of the compound's hazard profile is essential. This dictates the necessary engineering controls and personal protective equipment (PPE).
GHS Hazard Classification
This compound is classified under the Globally Harmonized System (GHS) as follows. This data forms the basis for all risk mitigation strategies.
| Hazard Class | GHS Code | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | H302 | Warning | Harmful if swallowed[5] |
This table summarizes the primary, officially registered GHS hazard classification. Researchers should always consult the most current Safety Data Sheet (SDS) from their specific supplier for a complete profile.
Mandatory Engineering Controls and PPE
The causality here is simple: prevent all routes of exposure—inhalation, ingestion, and dermal contact.
-
Engineering Control: All work, including weighing, transferring, and all stages of disposal and decontamination, must be conducted within a certified laboratory chemical fume hood.[1][4] This is a non-negotiable control to manage potential vapor or dust inhalation and to contain any accidental release of HCN gas.
-
Personal Protective Equipment (PPE):
Core Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a process of rigorous segregation, containment, and documentation. The following workflow provides a self-validating system to manage the chemical waste stream from generation to pickup.
Disposal Decision Workflow
Caption: Disposal decision workflow for this compound.
Protocol 1: Waste Segregation and Containerization
The primary objective is to prevent incompatible materials from mixing, specifically avoiding contact with acids.
-
Establish Dedicated Waste Containers: Before starting work, designate separate, dedicated hazardous waste containers for solid and liquid cyanide wastes.[1][6] These containers should be made of a compatible material (e.g., high-density polyethylene) and have secure, tight-fitting lids.
-
Segregate Solid Waste:
-
Place all contaminated solid materials, including gloves, plastic-backed absorbent pads, weigh boats, and paper towels, into a durable 6-mil polyethylene bag.[3]
-
It is best practice to double-bag this waste.[3]
-
Seal the bag inside the fume hood and place it into the designated solid cyanide waste container.[3]
-
Residual powder or unused solid this compound is also disposed of as solid waste.
-
-
Segregate Liquid Waste:
-
Labeling:
Protocol 2: Disposal of Empty Reagent Bottles
Empty containers that held P-listed wastes (a category of acutely hazardous chemicals) are themselves considered hazardous waste unless properly decontaminated. While this compound is not explicitly P-listed, treating it with this level of caution is a pillar of trustworthy laboratory practice.
-
Triple Rinse Method: The first rinse of the "empty" container must be collected and disposed of as hazardous liquid cyanide waste.[8]
-
Decontamination Rinse: Subsequent rinses should be performed following the decontamination protocol below (Protocol 3), with the rinsate also collected as hazardous liquid waste.[7]
-
Final Disposal: Only after this thorough decontamination can the container be defaced (to remove all chemical labels) and disposed of with normal laboratory glassware.
Decontamination of Surfaces and Glassware
Decontamination is an active chemical process designed to neutralize the cyanide hazard. The standard, field-proven method is an alkaline chlorination process that oxidizes the cyanide group to the much less toxic cyanate ion (CNO⁻).[7] Performing this under alkaline conditions is critical to prevent the formation of highly toxic cyanogen chloride (CNCl) gas.[7][9]
Protocol 3: Two-Step Decontamination Procedure
This procedure must be performed entirely within a chemical fume hood while wearing full PPE.
-
Step 1: Alkaline Buffer Wash:
-
Prepare a pH 10 buffer solution.
-
Rinse all contaminated glassware and wipe all contaminated surfaces first with this buffer solution.[1][6] This ensures the environment is alkaline before the oxidant is introduced.
-
Collect all buffer rinsate and wipes as hazardous liquid and solid cyanide waste, respectively.[6]
-
-
Step 2: Hypochlorite Oxidation:
-
Final Cleaning: After decontamination, glassware can be washed with soap and water. This final water rinse can typically go down the drain, though you should consult local institutional policies.[7]
Emergency Procedures: Spills and Exposures
Preparedness is key to mitigating the consequences of an accidental release.
Spill Response
-
Small Spill (Inside a Fume Hood):
-
Ensure the fume hood is operating correctly.
-
Using inert absorbent material (like vermiculite or a spill kit absorbent), cover the spill.[2]
-
Decontaminate the area and all cleanup materials using the two-step procedure outlined in Protocol 3 (pH 10 buffer followed by 10% bleach).[2][6]
-
Collect all contaminated debris in a sealed, double-bag and place it in the solid cyanide hazardous waste container.[3]
-
-
Large Spill or Any Spill Outside a Fume Hood:
-
Evacuate the area immediately. Alert all personnel in the vicinity.[2][6]
-
If possible and safe to do so, close the laboratory doors to contain the area. Post a warning sign.[2]
-
Call your institution's emergency number (e.g., 911 from a campus phone) and the Environmental Health & Safety (EHS) office.[2][6]
-
Inform them of the specific chemical spilled (this compound) and the potential cyanide hazard.
-
Do not attempt to clean up the spill yourself. Await the arrival of the trained emergency response team.
-
Personnel Exposure
In case of any actual or suspected exposure, treat it as a medical emergency. Time is critical.
-
Skin Contact: Immediately go to the nearest safety shower and rinse the affected area for at least 15 minutes, removing all contaminated clothing while under the shower.[1][6]
-
Eye Contact: Immediately flush the eyes with copious amounts of water at an emergency eyewash station for at least 15 minutes, holding the eyelids open.[1][6]
-
Ingestion: If the person is conscious, rinse their mouth with water. Call for immediate medical attention.[10]
-
Inhalation: Move the affected person to fresh air immediately.[1]
-
Action: In all cases, call 911 or your institution's emergency medical response number immediately and inform them that a potential cyanide compound exposure has occurred.[6] Provide a copy of the SDS to the emergency responders.
By adhering to these scientifically validated and experience-driven protocols, you build a self-reinforcing system of safety that protects you, your colleagues, and the integrity of your research environment.
References
- 1. lsuhsc.edu [lsuhsc.edu]
- 2. uwindsor.ca [uwindsor.ca]
- 3. research.wayne.edu [research.wayne.edu]
- 4. ehs.unm.edu [ehs.unm.edu]
- 5. echemi.com [echemi.com]
- 6. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 7. - Division of Research Safety | Illinois [drs.illinois.edu]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. Content Retired - Compliance Assistance Centers [caiweb.com]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
